molecular formula C8H7BrO2 B028259 2-Bromo-4'-hydroxyacetophenone CAS No. 2491-38-5

2-Bromo-4'-hydroxyacetophenone

Cat. No.: B028259
CAS No.: 2491-38-5
M. Wt: 215.04 g/mol
InChI Key: LJYOFQHKEWTQRH-UHFFFAOYSA-N
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Description

2-Bromo-4'-hydroxyacetophenone is a cell-permeable, covalent protein tyrosine phosphatase (PTP) inhibitor widely used in biochemical and cellular signaling research. It acts by targeting the catalytic domain of PTPs, effectively blocking their activity. This compound demonstrates potent inhibition against key phosphatases, including PTP1B and Src homology region 2 domain-containing phosphatase (SHP-1), with a reported Ki value of 42 µM for PTP1B and 43 µM for SHP-1[ citation:2][ citation:6]. Due to its mechanism of action, this compound is a valuable tool for studying insulin signaling pathways, as PTP1B is a key negative regulator of the insulin receptor. Its role extends to immunological and oncological research, given the involvement of SHP-1 in myeloid and lymphoid cell differentiation[ citation:2][ citation:4]. Researchers also utilize this α-haloacetophenone derivative as a photolabile protecting group for carboxylic acids and as a key synthetic intermediate for various pharmaceuticals, including Ractopamine Hydrochloride[ citation:6][ citation:9]. The compound has a molecular weight of 215.04 g/mol and typically appears as a white to off-white crystalline powder[ citation:2][ citation:5]. It is soluble in DMSO and methanol, but note that solutions are unstable and should be prepared fresh for optimal results[ citation:2]. For safe handling, please refer to the associated Safety Data Sheet. Please note: This product is for Research Use Only and is not intended for diagnostic or therapeutic use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-bromo-1-(4-hydroxyphenyl)ethanone
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InChI

InChI=1S/C8H7BrO2/c9-5-8(11)6-1-3-7(10)4-2-6/h1-4,10H,5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI Key

LJYOFQHKEWTQRH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(=O)CBr)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7BrO2
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DSSTOX Substance ID

DTXSID4034576
Record name 2-Bromo-4-hydroxyacetophenone
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Molecular Weight

215.04 g/mol
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Physical Description

Reddish-brown odorless liquid; [Reference #1]
Record name 2-Bromo-4-hydroxyacetophenone
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Vapor Pressure

0.000011 [mmHg]
Record name 2-Bromo-4-hydroxyacetophenone
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CAS No.

2491-38-5
Record name 2-Bromo-1-(4-hydroxyphenyl)ethanone
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Record name 1-(4-Hydroxyphenyl)-2-bromoethanone
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Record name 2-Bromo-4-hydroxyacetophenone
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Record name 2-bromo-1-(4-hydroxyphenyl)ethan-1-one
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Record name 2-BROMO-4'-HYDROXYACETOPHENONE
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Foundational & Exploratory

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Properties, Synthesis, and Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and a significant tool in biochemical research. This document details its chemical and physical properties, provides established synthesis protocols, and explores its biological activity as a covalent inhibitor of protein tyrosine phosphatases (PTPs), particularly PTP1B and SHP-1. The guide includes detailed experimental methodologies for its synthesis and use in inhibitory assays, alongside visualizations of the relevant biological signaling pathways.

Introduction

This compound, also known by synonyms such as 4-(Bromoacetyl)phenol and PTP Inhibitor I, is an organic compound with the CAS number 2491-38-5 .[1][2] It serves as a versatile intermediate in the synthesis of various pharmaceuticals and fine chemicals.[1] In the realm of scientific research, it is particularly valued as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs), making it an invaluable tool for studying cellular signaling pathways implicated in a range of diseases including diabetes, cancer, and inflammatory disorders.[1][3]

Chemical and Physical Properties

This compound is a pale beige solid with a molecular formula of C₈H₇BrO₂ and a molecular weight of 215.04 g/mol .[1] It is characterized by its lachrymatory and hygroscopic nature, necessitating careful handling and storage.[1] A summary of its key physicochemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 2491-38-5[1][2]
Molecular Formula C₈H₇BrO₂[1][2]
Molecular Weight 215.04 g/mol [1]
Appearance Pale beige solid/White to off-white crystalline powder[1]
Melting Point 123-126 °C[1]
Boiling Point (Predicted) 338.7 ± 17.0 °C[1]
Density (Predicted) 1.622 ± 0.06 g/cm³[1]
Solubility Slightly soluble in chloroform (B151607) and methanol. Soluble in DMF (20 mg/mL), DMSO (20 mg/mL), and Ethanol (20 mg/mL).[1][4]
Storage Conditions Inert atmosphere, 2-8°C[1]

Synthesis of this compound

The primary method for synthesizing this compound is through the bromination of 4'-hydroxyacetophenone.[1] This can be achieved using elemental bromine or a brominating agent like pyridinium (B92312) hydrobromide perbromide in a suitable solvent.

Experimental Protocol: Bromination using Bromine

This protocol is adapted from established synthesis routes.[5]

Materials:

  • 4-hydroxyacetophenone

  • Bromine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate (B86663)

Procedure:

  • Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C in an ice bath.

  • Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the stirred solution over a period of 20 minutes.

  • Stir the reaction mixture for an additional hour at 0°C.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

  • Recrystallize the crude product from ether to yield the purified this compound (14.1 g).

Experimental Protocol: Bromination using Pyridinium Hydrobromide Perbromide

This alternative method avoids the use of elemental bromine.[2]

Materials:

  • 4-hydroxyacetophenone

  • Pyridinium hydrobromide perbromide

  • Tetrahydrofuran (THF)

Procedure:

  • Dissolve 4-hydroxyacetophenone in THF.

  • Add pyridinium hydrobromide perbromide to the solution.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Upon completion, the product can be isolated and purified, typically by recrystallization from methanol.[1]

Biological Activity and Applications

This compound is a well-documented inhibitor of protein tyrosine phosphatases (PTPs), a family of enzymes that play crucial roles in regulating a wide array of cellular processes. It acts as a covalent inhibitor, forming a stable bond with the catalytic domain of its target phosphatases.[3]

Inhibition of PTP1B and a-Glucosidase

This compound is a known inhibitor of PTP1B with a reported Ki value of 42 μM.[3][6] PTP1B is a key negative regulator of the insulin (B600854) signaling pathway. By dephosphorylating the insulin receptor and its substrates, PTP1B attenuates insulin signaling. Inhibition of PTP1B is therefore a promising therapeutic strategy for type 2 diabetes and obesity.

Inhibition of SHP-1

This compound also inhibits the Src homology region 2 domain-containing phosphatase-1 (SHP-1), with a reported Ki value of 43 μM for the catalytic domain.[3][4] SHP-1 is a critical negative regulator in various signaling pathways, including the JAK/STAT and PI3K/AKT pathways, and is involved in regulating immune responses, cell proliferation, and differentiation.[7] Its inhibition has implications for research in cancer, allergy, and inflammation.[3]

Signaling Pathways

The inhibitory action of this compound on PTP1B and SHP-1 has significant downstream effects on key cellular signaling pathways.

PTP1B and the Insulin Signaling Pathway

PTP1B negatively regulates the insulin signaling cascade. By inhibiting PTP1B, this compound enhances and prolongs insulin-mediated signaling, leading to increased glucose uptake and utilization.

PTP1B_Insulin_Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR pIR p-IR IR->pIR Autophosphorylation IRS IRS pIR->IRS Phosphorylates pIRS p-IRS IRS->pIRS PI3K PI3K pIRS->PI3K Activates AKT AKT PI3K->AKT Activates pAKT p-AKT AKT->pAKT GLUT4 GLUT4 Translocation pAKT->GLUT4 Glucose_Uptake Glucose Uptake GLUT4->Glucose_Uptake PTP1B PTP1B PTP1B->pIR Dephosphorylates PTP1B->pIRS Dephosphorylates Inhibitor This compound Inhibitor->PTP1B Inhibits

PTP1B in Insulin Signaling
SHP-1 and the JAK/STAT Signaling Pathway

SHP-1 is a crucial negative regulator of the JAK/STAT signaling pathway, which is activated by various cytokines and growth factors. By dephosphorylating JAKs and STATs, SHP-1 terminates the signaling cascade. Inhibition of SHP-1 by this compound can therefore potentiate cytokine and growth factor signaling.

SHP1_JAK_STAT_Signaling Cytokine Cytokine Receptor Receptor Cytokine->Receptor JAK JAK Receptor->JAK Activates pJAK p-JAK JAK->pJAK STAT STAT pJAK->STAT Phosphorylates pSTAT p-STAT STAT->pSTAT pSTAT_dimer p-STAT Dimer pSTAT->pSTAT_dimer Dimerization Nucleus Nucleus pSTAT_dimer->Nucleus Translocation Gene_Expression Gene Expression Nucleus->Gene_Expression SHP1 SHP-1 SHP1->pJAK Dephosphorylates SHP1->pSTAT Dephosphorylates Inhibitor This compound Inhibitor->SHP1 Inhibits

SHP-1 in JAK/STAT Signaling

Experimental Protocols: Cellular Assays

The following protocols provide a general framework for assessing the inhibitory activity of this compound in a cellular context. Specific cell lines and conditions should be optimized based on the research question.

Cell-Based PTP1B Inhibition Assay

This protocol outlines a method to determine the effect of this compound on PTP1B activity in a relevant cell line (e.g., HepG2 human hepatoma cells).

Materials:

  • HepG2 cells

  • Dulbecco's Modified Eagle Medium (DMEM) with high glucose, supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin/streptomycin

  • Insulin

  • This compound (dissolved in DMSO)

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA Protein Assay Kit

  • Antibodies: anti-phospho-Insulin Receptor (p-IR), anti-Insulin Receptor (IR), anti-phospho-AKT (p-AKT), anti-AKT, and appropriate secondary antibodies

  • Western blot reagents and equipment

Procedure:

  • Cell Culture and Treatment:

    • Plate HepG2 cells and grow to 80-90% confluency.

    • Serum-starve the cells for 4-6 hours in serum-free DMEM.

    • Pre-treat the cells with varying concentrations of this compound (e.g., 10, 30, 100 µM) or vehicle (DMSO) for 1-2 hours.

    • Stimulate the cells with insulin (e.g., 100 nM) for 10-15 minutes.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS and lyse with lysis buffer.

    • Centrifuge the lysates to pellet cell debris and collect the supernatant.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blot Analysis:

    • Normalize protein concentrations and prepare samples for SDS-PAGE.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane and probe with primary antibodies against p-IR, IR, p-AKT, and AKT overnight at 4°C.

    • Wash the membrane and incubate with appropriate HRP-conjugated secondary antibodies.

    • Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.

  • Data Analysis:

    • Quantify the band intensities and normalize the levels of phosphorylated proteins to their respective total protein levels.

    • Compare the phosphorylation levels in inhibitor-treated cells to vehicle-treated cells to determine the inhibitory effect of this compound on PTP1B activity.

PTP1B_Cell_Assay_Workflow Start Start Cell_Culture Culture HepG2 Cells Start->Cell_Culture Serum_Starve Serum Starvation Cell_Culture->Serum_Starve Inhibitor_Treatment Treat with this compound Serum_Starve->Inhibitor_Treatment Insulin_Stimulation Insulin Stimulation Inhibitor_Treatment->Insulin_Stimulation Cell_Lysis Cell Lysis Insulin_Stimulation->Cell_Lysis Protein_Quant Protein Quantification (BCA) Cell_Lysis->Protein_Quant Western_Blot Western Blot (p-IR, p-AKT) Protein_Quant->Western_Blot Data_Analysis Data Analysis Western_Blot->Data_Analysis End End Data_Analysis->End

PTP1B Cell-Based Assay Workflow

Analytical Data

¹H NMR (500 MHz, DMSO-d₆): δ 10.61 (s, 1H), 7.91-7.86 (m, 2H), 6.90-6.86 (m, 2H), 5.02 (s, 2H) ppm.[8]

¹³C NMR (125 MHz, DMSO-d₆): δ 190.3, 163.1, 131.4, 125.8, 115.5, 113.1, 41.7 ppm.[8]

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and can cause severe skin burns and eye damage.[9] It is also a lachrymator.[1] Always work in a well-ventilated fume hood and wear personal protective equipment, including gloves, safety goggles, and a lab coat. In case of contact, immediately flush the affected area with plenty of water.

Conclusion

This compound is a valuable chemical entity for both synthetic chemistry and biomedical research. Its well-defined role as a covalent inhibitor of PTP1B and SHP-1 makes it an essential tool for investigating the intricacies of cellular signaling pathways. This guide provides a foundational understanding of its properties, synthesis, and application, enabling researchers to effectively utilize this compound in their studies.

References

2-Bromo-4'-hydroxyacetophenone molecular weight and formula

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, a key chemical compound in scientific research and pharmaceutical development. This document outlines its chemical properties, experimental protocols for its synthesis, and its role in various biological pathways.

Core Compound Data

This compound, also known as 4-(Bromoacetyl)phenol or PTP Inhibitor I, is a significant intermediate in the synthesis of various fine chemicals and pharmaceuticals.[1] Its utility is underscored by its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2]

PropertyValueReference
Molecular Formula C₈H₇BrO₂[1][2][3][4][5]
Molecular Weight 215.04 g/mol [1][2][4][5]
CAS Number 2491-38-5[1][2][3][5]
Appearance Pale beige or white to off-white solid[1][2][6]
Melting Point 123-126 °C[1]
Boiling Point (Predicted) 338.7 ± 17.0 °C[1]
Density (Predicted) 1.622 ± 0.06 g/cm³[1]
Solubility Slightly soluble in chloroform (B151607) and methanol[1]
pKa (Predicted) 7.69 ± 0.15[6]
InChI Key LJYOFQHKEWTQRH-UHFFFAOYSA-N[4]
SMILES C1=CC(=CC=C1C(=O)CBr)O[4]

Experimental Protocols

Detailed methodologies for the synthesis of this compound are crucial for its application in research and development. Below are protocols derived from cited literature.

Synthesis via Bromination of 4-hydroxyacetophenone

This common method involves the direct bromination of 4'-hydroxyacetophenone.

  • Materials:

    • 4-hydroxyacetophenone

    • Bromine

    • Ether

    • Saturated sodium bicarbonate solution

    • Magnesium sulfate

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in ether (200 mL) in a suitable reaction vessel.

    • Cool the solution to 0°C using an ice bath.

    • Slowly add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes, maintaining the temperature.

    • Stir the reaction mixture for 1 hour at 0°C.

    • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

    • Dry the organic layer over magnesium sulfate.

    • Concentrate the solution in vacuo to obtain the crude product.

    • Recrystallize the crude product from ether to yield pure this compound (14.1 g).[7]

Synthesis using Pyridinium (B92312) Hydrobromide Perbromide

An alternative method utilizes a less hazardous brominating agent.

  • Materials:

  • Procedure:

    • Combine 4-hydroxyacetophenone with pyridinium hydrobromide perbromide in tetrahydrofuran (THF).

    • Stir the reaction mixture at room temperature for 3 hours.

    • Upon completion of the reaction, the product, this compound, can be isolated and purified, typically through recrystallization from methanol.[1][2]

Biological Significance and Applications

This compound is extensively utilized in biochemical research as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] It has demonstrated inhibitory activity against PTP1B with a Kᵢ value of 42 μM, making it a valuable tool for studying metabolic disorders like diabetes.[1][2][8] Its inhibition of SHP-1 also has implications for research in cancer, allergy, and inflammation.[1] The compound's ability to covalently bind to the catalytic domain of these enzymes makes it an essential reagent for investigating cellular signaling pathways.[1][2]

In industrial settings, it is used as a microbicide to inhibit bacterial growth in various applications, including papermaking chemicals, emulsion paints, adhesives, and polishes.[1]

Visualized Experimental Workflow

The following diagram illustrates the key steps in the synthesis of this compound via the direct bromination method.

SynthesisWorkflow A Start: Dissolve 4-hydroxyacetophenone in Ether B Cool to 0°C A->B C Add Bromine (dropwise) B->C D Stir for 1 hour C->D E Quench with NaHCO3 solution D->E F Separate & Wash Organic Layer E->F G Dry over MgSO4 F->G H Concentrate in vacuo G->H I Recrystallize from Ether H->I J Final Product: 2-Bromo-4'- hydroxyacetophenone I->J

Caption: Synthesis workflow for this compound.

References

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-hydroxyacetophenone is a pivotal chemical intermediate with significant applications in pharmaceutical research and development. This technical guide provides a comprehensive overview of its chemical properties, detailed synthesis and purification protocols, and extensive analytical data. Furthermore, it elucidates its role as a potent inhibitor of protein tyrosine phosphatases (PTPs), specifically PTP1B and SHP-1, and details the experimental protocols for assessing its inhibitory activity. The guide also presents visual representations of the key signaling pathways modulated by this compound, offering a valuable resource for researchers in medicinal chemistry, chemical biology, and drug discovery.

Chemical and Physical Properties

This compound, also known as 4-(bromoacetyl)phenol, is a pale beige solid at room temperature.[1] It is a halogenated aromatic ketone with the chemical formula C₈H₇BrO₂.[1] This compound is slightly soluble in chloroform (B151607) and methanol (B129727).[1] Due to its lachrymatory nature and hygroscopic properties, it requires careful handling and storage in an inert atmosphere, preferably at 2-8°C.[1]

PropertyValueReference
CAS Number 2491-38-5[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance Pale beige solid[1]
Melting Point 123-126 °C[1]
Boiling Point (Predicted) 338.7 ± 17.0 °C[1]
Density (Predicted) 1.622 ± 0.06 g/cm³[1]
Solubility Slightly soluble in chloroform and methanol[1]

Synthesis and Purification

The primary synthetic route to this compound involves the bromination of 4'-hydroxyacetophenone. Below are two detailed experimental protocols for its synthesis and a general procedure for its purification by recrystallization.

Experimental Protocol 1: Bromination using Bromine in Ether

Materials:

  • 4-hydroxyacetophenone

  • Bromine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add a solution of bromine (17.6 g, 110 mmol) in diethyl ether dropwise to the cooled solution over a period of 20 minutes with continuous stirring.

  • After the addition is complete, continue stirring the reaction mixture for 1 hour at 0°C.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction and neutralize any excess acid.

  • Separate the organic layer and wash it again with a saturated sodium bicarbonate solution.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Purify the crude product by recrystallization from ether to yield the final product (14.1 g).

Experimental Protocol 2: Bromination using Bromine in Ethyl Acetate (B1210297) and Chloroform

Materials:

  • 4-hydroxyacetophenone

  • Bromine

  • Ethyl acetate

  • Chloroform

  • Aluminum chloride

Procedure:

  • Dissolve 4-hydroxyacetophenone (136.2 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 200 mL of chloroform in a suitable reaction vessel with stirring.

  • Prepare a solution of bromine (159.8 g, 1.0 mol) in a mixture of 1 L of ethyl acetate and 500 mL of chloroform.

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 mL per minute. The reaction temperature should be monitored, starting at around 21.4°C.

  • After approximately 1.25 hours of addition, add aluminum chloride (1.2 g) to the reaction mixture.

  • Continue the addition of the bromine solution until complete (total addition time of approximately 8.5 hours).

  • Filter the reaction mixture to remove any solids. The filtrate contains the desired product.

Purification by Recrystallization

General Procedure:

  • Dissolve the crude this compound in a minimal amount of a suitable hot solvent (e.g., methanol or ether).

  • Allow the solution to cool slowly to room temperature to facilitate the formation of crystals.

  • Further cool the solution in an ice bath to maximize the yield of the purified crystals.

  • Collect the crystals by vacuum filtration and wash them with a small amount of the cold solvent.

  • Dry the purified crystals under vacuum.

Analytical Data

Comprehensive analytical data is crucial for the characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy
¹H NMR (500 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Multiplicity
10.61s
7.91-7.86m
6.90-6.86m
5.02s
¹³C NMR (125 MHz, DMSO-d₆)
Chemical Shift (δ) ppm Assignment
190.3C=O
163.1C-OH
131.4Ar-C
125.8Ar-C
115.5Ar-C
41.7-CH₂Br
Fourier-Transform Infrared (FT-IR) Spectroscopy
Wavenumber (cm⁻¹) Assignment
~3400O-H stretch (phenolic)
~1670C=O stretch (ketone)
~1600, ~1500C=C stretch (aromatic)
~1250C-O stretch (phenol)
~600C-Br stretch
Mass Spectrometry (MS)
m/z Assignment
214/216[M]⁺ (presence of Br isotopes)
135[M - CH₂Br]⁺
121[M - Br - CO]⁺

Mechanism of Action and Biological Activity

This compound is a known covalent inhibitor of protein tyrosine phosphatases (PTPs).[1] PTPs are a group of enzymes that play a critical role in cellular signaling by dephosphorylating tyrosine residues on proteins. The dysregulation of PTP activity is implicated in various diseases, including diabetes, obesity, and cancer.

This compound specifically targets PTP1B and SHP-1, two important PTPs involved in key signaling pathways.[1] The inhibitory mechanism involves the covalent modification of a catalytic cysteine residue within the active site of the phosphatase by the α-bromoacetyl group of the inhibitor. This irreversible binding inactivates the enzyme.

Inhibition of PTP1B and its Role in Insulin (B600854) and Leptin Signaling

PTP1B is a major negative regulator of the insulin and leptin signaling pathways. By inhibiting PTP1B, this compound can enhance insulin and leptin sensitivity, making it a compound of interest for the research of type 2 diabetes and obesity.

PTP1B_Signaling cluster_insulin Insulin Signaling cluster_leptin Leptin Signaling Insulin Insulin IR Insulin Receptor (IR) Insulin->IR IRS1 IRS-1 IR->IRS1 P PI3K PI3K IRS1->PI3K Akt Akt PI3K->Akt GLUT4 GLUT4 Translocation (Glucose Uptake) Akt->GLUT4 Leptin Leptin LeptinR Leptin Receptor Leptin->LeptinR JAK2 JAK2 LeptinR->JAK2 P STAT3 STAT3 JAK2->STAT3 P Gene Gene Transcription (Appetite Regulation) STAT3->Gene PTP1B PTP1B PTP1B->IR Dephosphorylates PTP1B->IRS1 Dephosphorylates PTP1B->JAK2 Dephosphorylates Inhibitor This compound Inhibitor->PTP1B Inhibits

PTP1B Signaling Pathway Inhibition.
Inhibition of SHP-1 and its Role in JAK/STAT and JNK Signaling

SHP-1 is another crucial PTP that negatively regulates the JAK/STAT signaling pathway, which is involved in immune responses and cell growth. It is also implicated in the regulation of the JNK signaling pathway, which plays a role in stress responses and apoptosis. Inhibition of SHP-1 by this compound can therefore modulate these cellular processes.

SHP1_Signaling cluster_jak_stat JAK/STAT Signaling cluster_jnk JNK Signaling Cytokine Cytokine (e.g., IL-4) Receptor Cytokine Receptor Cytokine->Receptor JAK JAK Receptor->JAK P STAT STAT JAK->STAT P Gene_JAK Gene Transcription STAT->Gene_JAK Stress Cellular Stress ASK1 ASK1 Stress->ASK1 MKK47 MKK4/7 ASK1->MKK47 P JNK JNK MKK47->JNK P AP1 AP-1 JNK->AP1 P Gene_JNK Gene Transcription AP1->Gene_JNK SHP1 SHP-1 SHP1->JAK Dephosphorylates SHP1->ASK1 Dephosphorylates Inhibitor This compound Inhibitor->SHP1 Inhibits

SHP-1 Signaling Pathway Inhibition.

Experimental Protocols for Enzyme Inhibition Assays

The following are detailed protocols for assessing the inhibitory activity of this compound against PTP1B and SHP-1.

PTP1B Inhibition Assay

Materials:

  • Recombinant human PTP1B enzyme

  • p-Nitrophenyl phosphate (B84403) (pNPP) as substrate

  • Assay buffer: 50 mM HEPES (pH 7.2), 100 mM NaCl, 1 mM EDTA, 1 mM DTT

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for control).

  • Add 70 µL of the assay buffer to each well.

  • Add 10 µL of the PTP1B enzyme solution (final concentration ~50 nM) to each well and pre-incubate for 10 minutes at 37°C.

  • Initiate the reaction by adding 10 µL of pNPP solution (final concentration ~2 mM).

  • Incubate the plate at 37°C for 30 minutes.

  • Stop the reaction by adding 10 µL of 10 M NaOH.

  • Measure the absorbance at 405 nm using a microplate reader.

  • Calculate the percentage of inhibition and determine the IC₅₀ value.

SHP-1 Inhibition Assay

Materials:

  • Recombinant human SHP-1 enzyme

  • p-Nitrophenyl phosphate (pNPP) as substrate

  • Assay buffer: 25 mM HEPES (pH 7.2), 50 mM NaCl, 2.5 mM EDTA, 5 mM DTT

  • This compound (dissolved in DMSO)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare a stock solution of this compound in DMSO.

  • In a 96-well plate, add 10 µL of various concentrations of the inhibitor solution (or DMSO for control).

  • Add 70 µL of the assay buffer to each well.

  • Add 10 µL of the SHP-1 enzyme solution (final concentration ~100 nM) to each well and pre-incubate for 15 minutes at 37°C.

  • Start the reaction by adding 10 µL of pNPP solution (final concentration ~5 mM).

  • Incubate the plate at 37°C for 20 minutes.

  • Terminate the reaction by adding 10 µL of 5 M NaOH.

  • Read the absorbance at 405 nm using a microplate reader.

  • Determine the percentage of inhibition and the IC₅₀ value.

experimental_workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_assay Enzyme Inhibition Assay start 4'-hydroxyacetophenone bromination Bromination start->bromination crude Crude Product bromination->crude purification Recrystallization crude->purification product Pure this compound purification->product nmr NMR (¹H, ¹³C) product->nmr ftir FT-IR product->ftir ms Mass Spectrometry product->ms prepare Prepare Reagents (Enzyme, Substrate, Inhibitor) product->prepare incubate Pre-incubate Enzyme & Inhibitor prepare->incubate react Initiate Reaction with Substrate incubate->react measure Measure Absorbance react->measure calculate Calculate IC₅₀ measure->calculate

Experimental Workflow Overview.

Safety and Handling

This compound is a hazardous substance and should be handled with appropriate safety precautions. It is harmful if swallowed and causes skin and eye irritation.[2] It is also a lachrymator. Always use personal protective equipment (PPE), including gloves, safety goggles, and a lab coat, when handling this compound. Work in a well-ventilated fume hood to avoid inhalation of dust or vapors. In case of contact with skin or eyes, rinse immediately with plenty of water and seek medical attention.

Conclusion

This technical guide has provided a detailed overview of this compound, a compound of significant interest in drug discovery and development. The comprehensive information on its synthesis, purification, analytical characterization, and biological activity, including its inhibitory effects on PTP1B and SHP-1, serves as a valuable resource for researchers. The detailed experimental protocols and visual representations of signaling pathways are intended to facilitate further investigation into the therapeutic potential of this and related compounds. As with all chemical research, adherence to strict safety protocols is paramount when working with this substance.

References

Synthesis of 2-Bromo-4'-hydroxyacetophenone from 4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis of 2-Bromo-4'-hydroxyacetophenone from its precursor, 4-hydroxyacetophenone. This compound is a valuable intermediate in the synthesis of various pharmaceuticals and a known inhibitor of protein tyrosine phosphatases (PTPs). This document provides a comprehensive overview of the synthetic methodologies, quantitative data, detailed experimental protocols, and a visual representation of the experimental workflow.

Core Synthesis Overview

The primary method for synthesizing this compound is the α-bromination of 4-hydroxyacetophenone. This reaction specifically targets the methyl group adjacent to the carbonyl function. The selection of the brominating agent and solvent system is critical to achieving high yields and minimizing side products, such as bromination on the aromatic ring.

Data Presentation: A Comparative Analysis of Synthetic Protocols

The following table summarizes quantitative data from various cited experimental protocols for the synthesis of this compound. This allows for a direct comparison of different reaction conditions and their reported outcomes.

Starting Material (4-hydroxyacetophenone)Brominating Agent (Molar Equiv.)Solvent SystemReaction TemperatureReaction TimeReported Yield
1.0 mol (136.2 g)Bromine (1.0 mol)Ethyl Acetate / Chloroform21.4 °C8.5 hoursNot explicitly stated, but 122.9 g of 95% pure product was obtained.[1]
110 mmol (15 g)Bromine (110 mmol)Ether0 °C1 hour59.6%[2]
Not specifiedPyridinium hydrobromide perbromideTetrahydrofuran (THF)Room Temperature3 hoursNot specified.[3]

Experimental Workflow

The general experimental workflow for the synthesis of this compound is depicted in the following diagram.

G Experimental Workflow for the Synthesis of this compound cluster_0 Reaction Setup cluster_1 Bromination Reaction cluster_2 Work-up and Isolation cluster_3 Purification A Dissolve 4-hydroxyacetophenone in the chosen solvent system B Cool the reaction mixture (if required) A->B D Slowly add the brominating agent to the reaction mixture B->D Start Addition C Prepare a solution of the brominating agent E Stir the reaction for the specified duration at the designated temperature D->E F Monitor reaction progress (e.g., by TLC) E->F G Quench the reaction (e.g., with sodium bicarbonate solution) F->G Reaction Complete H Separate the organic layer G->H I Wash the organic layer H->I J Dry the organic layer (e.g., over magnesium sulfate) I->J K Remove the solvent in vacuo J->K L Recrystallize the crude product from a suitable solvent (e.g., ether) K->L Crude Product M Isolate the pure crystals by filtration L->M N Dry the final product M->N O O N->O Final Product: this compound

References

Physical and chemical properties of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Bromo-4'-hydroxyacetophenone, a halogenated aromatic ketone, is a versatile compound with significant applications in medicinal chemistry and industrial processes. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological significance, particularly as a protein tyrosine phosphatase (PTP) inhibitor. The information is presented to support and guide researchers and professionals in the fields of chemical synthesis and drug development.

Chemical and Physical Properties

This compound is a pale beige solid at room temperature.[1] It is characterized by its molecular formula, C8H7BrO2, and a molecular weight of approximately 215.04 g/mol .[1] This compound is hygroscopic and lachrymatory, necessitating careful handling and storage in an inert atmosphere, typically at 2-8°C.[1][2]

Tabulated Physical and Chemical Data

The following tables summarize the key quantitative data for this compound.

Identifier Value Reference
IUPAC Name 2-bromo-1-(4-hydroxyphenyl)ethanone[3]
CAS Number 2491-38-5[1]
Molecular Formula C8H7BrO2[1]
Molecular Weight 215.04 g/mol [1]
Synonyms 4-(Bromoacetyl)phenol, 4-Hydroxyphenacyl Bromide, PTP Inhibitor I[1]
Property Value Reference
Appearance Pale beige to white crystalline solid/powder[1][4]
Melting Point 123-126 °C[1][2]
Boiling Point (Predicted) 338.7 ± 17.0 °C[1][2]
Density (Predicted) 1.622 ± 0.06 g/cm³[1][2]
pKa (Predicted) 7.69 ± 0.15[2]
Solubility Slightly soluble in chloroform (B151607) and methanol. Sparingly soluble in water.[1][2][5]
Stability Hygroscopic[2]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is through the bromination of 4'-hydroxyacetophenone.[1]

Method 1: Bromination using Bromine

  • Materials: 4-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate (B86663).

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool the solution to 0°C.

    • Add bromine (17.6 g, 110 mmol) dropwise to the cooled solution over a period of 20 minutes.

    • Stir the reaction mixture for 1 hour at 0°C.

    • Carefully pour the mixture into a saturated sodium bicarbonate solution (500 mL) to quench the reaction.

    • Separate the organic layer and wash it with a saturated sodium bicarbonate solution.

    • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.

    • Recrystallize the crude product from diethyl ether to yield the purified this compound (14.1 g).[6]

Method 2: Bromination using Pyridinium (B92312) Hydrobromide Perbromide

  • Materials: 4-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF).

  • Procedure:

    • Dissolve 4-hydroxyacetophenone in THF at room temperature.

    • Add pyridinium hydrobromide perbromide to the solution.

    • Stir the reaction mixture at room temperature for 3 hours.[2]

    • The product can be further purified by recrystallization from methanol.[1]

Synthesis Workflow Diagram

The following diagram illustrates the general workflow for the synthesis of this compound from 4'-hydroxyacetophenone.

Synthesis_Workflow reactant 4'-Hydroxyacetophenone reaction Bromination Reaction reactant->reaction reagent Brominating Agent (e.g., Br2 or Pyridinium Hydrobromide Perbromide) reagent->reaction solvent Solvent (e.g., Ether or THF) solvent->reaction workup Quenching & Extraction reaction->workup purification Recrystallization workup->purification product This compound purification->product

Synthesis of this compound.

Biological Activity and Signaling Pathways

This compound is recognized as a cell-permeable, covalent inhibitor of protein tyrosine phosphatases (PTPs).[2] It specifically targets the catalytic domain of PTPs, such as PTP1B and Src homology region 2 domain-containing phosphatase-1 (SHP-1).[2][7]

The inhibitory activity against PTP1B (Ki value of 42 μM) makes it a valuable tool for studying metabolic disorders like diabetes.[1] Its inhibition of SHP-1 (Ki value of 43 μM) has implications for research in cancer, allergy, and inflammation.[2][7] The mechanism of inhibition involves the covalent modification of the active site cysteine residue within the PTP catalytic domain by the α-bromoacetophenone moiety.

Signaling Pathway Inhibition Diagram

The diagram below illustrates the inhibitory action of this compound on a generic PTP signaling pathway.

PTP_Inhibition_Pathway cluster_pathway Cellular Signaling Pathway pY_Protein Phosphorylated Substrate (pY) PTP Protein Tyrosine Phosphatase (PTP) pY_Protein->PTP Substrate Binding Y_Protein Dephosphorylated Substrate (Y) PTP->Y_Protein Dephosphorylation Downstream Downstream Signaling Y_Protein->Downstream Signal Termination Inhibitor 2-Bromo-4'- hydroxyacetophenone Inhibitor->PTP Covalent Inhibition

Inhibition of PTP by this compound.

Safety and Handling

This compound is classified as harmful if swallowed and causes severe skin burns and eye damage. It is also corrosive and lachrymatory.[1] Therefore, strict safety protocols must be followed during handling. This includes the use of personal protective equipment such as gloves and safety goggles, and working in a well-ventilated area.[8] In case of contact, the affected area should be washed immediately with soap and water.[8] For storage, it should be kept in a tightly closed container in a dry, cool, and well-ventilated place, under an inert atmosphere.[2][8]

Industrial Applications

Beyond its role in research, this compound is utilized as a microbicide and microbistat in various industrial applications.[1] It is registered for use in inhibiting bacterial growth in papermaking chemicals and for enhancing the stability of emulsion paints, adhesives, and polishes.[1]

Conclusion

This compound is a compound of significant interest due to its versatile chemical properties and biological activity. Its role as a PTP inhibitor provides a valuable tool for researchers studying a range of cellular signaling pathways and disease states. The synthetic routes are well-established, allowing for its accessibility in a laboratory setting. Proper handling and storage are crucial to ensure safety and maintain the integrity of the compound. This guide serves as a foundational resource for professionals working with this important chemical intermediate.

References

An In-depth Technical Guide to the Solubility of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 2-Bromo-4'-hydroxyacetophenone, a key intermediate in pharmaceutical synthesis and a known inhibitor of protein tyrosine phosphatases. This document presents available quantitative and qualitative solubility data, a detailed experimental protocol for solubility determination, and a visualization of its role in relevant signaling pathways.

Section 1: Solubility Data of this compound

The solubility of this compound is a critical parameter for its application in various experimental and developmental settings. While comprehensive quantitative data across a wide spectrum of solvents is not extensively documented in publicly available literature, this section compiles the available information to guide researchers in solvent selection and experimental design.

The compound's structure, featuring both a polar hydroxyl group and a brominated acetyl group, results in a nuanced solubility profile. It is a white to light beige crystalline solid at room temperature.[1]

Table 1: Quantitative Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Solubility (mg/mL)Temperature (°C)
Dimethyl Sulfoxide (DMSO)C₂H₆OS78.1360Not Specified
EthanolC₂H₅OH46.0720Not Specified

Table 2: Qualitative Solubility of this compound

SolventChemical FormulaMolar Mass ( g/mol )Solubility Description
ChloroformCHCl₃119.38Slightly Soluble[2][3]
MethanolCH₃OH32.04Slightly Soluble[2][3]
WaterH₂O18.02Insoluble

Section 2: Experimental Protocol for Solubility Determination

The following is a detailed methodology for determining the solubility of a solid organic compound like this compound, based on the widely accepted "shake-flask" method.[4][5] This method is considered the gold standard for establishing equilibrium solubility.

Objective: To determine the equilibrium solubility of this compound in a given solvent at a specified temperature.

Materials:

  • This compound (crystalline powder)

  • Solvent of interest (e.g., ethanol, DMSO, water)

  • Analytical balance

  • Spatula

  • Glass vials with screw caps

  • Orbital shaker with temperature control

  • Syringe filters (e.g., 0.45 µm PTFE)

  • Syringes

  • Volumetric flasks

  • High-Performance Liquid Chromatography (HPLC) system with a suitable detector (or other validated analytical instrumentation)

  • Mobile phase for HPLC analysis

Procedure:

  • Preparation of Supersaturated Solutions:

    • Add an excess amount of this compound to a series of glass vials. The excess solid is crucial to ensure that equilibrium with the saturated solution is reached.

    • Add a known volume of the desired solvent to each vial.

    • Securely cap the vials to prevent solvent evaporation.

  • Equilibration:

    • Place the vials in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitation speed (e.g., 150 rpm).

    • Allow the mixture to equilibrate for a sufficient period, typically 24 to 48 hours, to ensure that the dissolution process has reached a steady state.[5]

  • Sample Collection and Preparation:

    • After the equilibration period, cease agitation and allow the excess solid to sediment.

    • Carefully withdraw a clear aliquot of the supernatant using a syringe.

    • Immediately filter the aliquot through a syringe filter into a clean vial to remove any undissolved microparticles.

  • Analysis:

    • Accurately dilute the filtered solution with the solvent to a concentration that falls within the linear range of the analytical method.

    • Analyze the diluted solution using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared for accurate quantification.

  • Data Reporting:

    • Calculate the solubility in mg/mL or mol/L.

    • The experiment should be performed in triplicate to ensure the reproducibility of the results.

Below is a graphical representation of the experimental workflow.

G Experimental Workflow for Solubility Determination cluster_prep Preparation cluster_equil Equilibration cluster_sample Sampling cluster_analysis Analysis prep1 Add excess this compound to vials prep2 Add known volume of solvent prep1->prep2 Dispense equil1 Incubate on orbital shaker at constant temperature and speed prep2->equil1 equil2 Allow to equilibrate for 24-48 hours equil1->equil2 sample1 Withdraw supernatant equil2->sample1 sample2 Filter through syringe filter sample1->sample2 analysis1 Dilute sample sample2->analysis1 analysis2 Analyze by HPLC analysis1->analysis2 end Solubility Data analysis2->end Report solubility

Workflow for determining the solubility of this compound.

Section 3: Role in Signaling Pathways

This compound is recognized as a cell-permeable inhibitor of protein tyrosine phosphatases (PTPs), with notable activity against Protein Tyrosine Phosphatase 1B (PTP1B) and SH2 domain-containing phosphatase 1 (SHP-1).[2][3] These enzymes are critical negative regulators in various signaling pathways, including the insulin (B600854) signaling cascade. By inhibiting PTP1B and SHP-1, this compound can modulate these pathways, making it a valuable tool for research in areas such as diabetes and inflammation.

The diagram below illustrates the inhibitory action of this compound on the PTP1B and SHP-1 signaling pathways.

G Inhibitory Action of this compound cluster_pathway Signaling Pathways cluster_inhibitor Inhibitor IR Insulin Receptor (IR) IRS Insulin Receptor Substrate (IRS) IR->IRS Phosphorylation PI3K PI3K/Akt Pathway IRS->PI3K Cellular_Response Cellular Response (e.g., Glucose Uptake) PI3K->Cellular_Response JAK JAK STAT STAT JAK->STAT Phosphorylation STAT->Cellular_Response Inhibitor This compound PTP1B PTP1B Inhibitor->PTP1B SHP1 SHP-1 Inhibitor->SHP1 PTP1B->IRS Dephosphorylation SHP1->JAK Dephosphorylation

Inhibition of PTP1B and SHP-1 by this compound.

References

Spectroscopic Profile of 2-Bromo-4'-hydroxyacetophenone: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 2-Bromo-4'-hydroxyacetophenone (CAS No: 2491-38-5). The document details Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols used for their acquisition. This information is critical for the identification, characterization, and quality control of this important intermediate in pharmaceutical synthesis.

Spectroscopic Data Summary

The following sections present the available spectroscopic data for this compound. The data has been compiled from peer-reviewed literature and established chemical databases.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the molecular structure of a compound. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of this compound.

¹H NMR (Proton NMR) Data

SignalChemical Shift (δ) ppmMultiplicityIntegrationAssignment
110.55-10.51multiplet1HAr-OH
28.08-8.00multiplet1HAr-H
37.76-7.68multiplet1HAr-H
47.06-6.99multiplet1HAr-H
56.73-6.67multiplet1HAr-H
64.78singlet2H-CH₂Br

Solvent: DMSO-d₆[1]

¹³C NMR (Carbon NMR) Data

SignalChemical Shift (δ) ppmAssignment
1190.3-189.6C=O
2163.2-162.0Ar-C-OH
3132.0-130.9Ar-C
4125.9-124.8Ar-CH
5116.0-114.8Ar-CH
633.6-CH₂Br

Solvent: DMSO-d₆[1]

Infrared (IR) Spectroscopy
Wavenumber (cm⁻¹)Functional GroupVibration Mode
~3300O-H (Phenol)Stretching
~3100-3000C-H (Aromatic)Stretching
~1680C=O (Ketone)Stretching
~1600, 1500, 1450C=C (Aromatic)Stretching
~1250C-O (Phenol)Stretching
~700-600C-BrStretching
Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information from its fragmentation pattern. The molecular formula of this compound is C₈H₇BrO₂.

Expected Mass Spectrometry Data

m/zIon
214/216[M]⁺ (Molecular ion peak with bromine isotope pattern)
135[M - CH₂Br]⁺
121[M - Br - CO]⁺
93[C₆H₅O]⁺

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below. These protocols are based on standard laboratory practices for the analysis of solid organic compounds.

NMR Spectroscopy

Sample Preparation: A sample of approximately 5-10 mg of this compound is dissolved in about 0.7 mL of deuterated dimethyl sulfoxide (B87167) (DMSO-d₆). The solution is then transferred to a 5 mm NMR tube.

Instrumentation and Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a 400 MHz or 500 MHz NMR spectrometer.

  • ¹H NMR: Spectra are typically acquired with a sufficient number of scans to obtain a good signal-to-noise ratio. The chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (B1202638) (TMS) as an internal standard (δ 0.00).

  • ¹³C NMR: Spectra are acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of DMSO-d₆ (δ 39.52).

Infrared (IR) Spectroscopy

Sample Preparation (Attenuated Total Reflectance - ATR): A small amount of the solid this compound sample is placed directly onto the diamond crystal of the ATR accessory. Pressure is applied to ensure good contact between the sample and the crystal.

Instrumentation and Data Acquisition: The IR spectrum is recorded using a Fourier Transform Infrared (FTIR) spectrometer. The spectrum is typically collected over a range of 4000 to 400 cm⁻¹ with a resolution of 4 cm⁻¹. A background spectrum of the clean ATR crystal is recorded prior to the sample measurement and subtracted from the sample spectrum.

Mass Spectrometry

Sample Preparation: The sample is dissolved in a suitable volatile solvent, such as methanol (B129727) or acetonitrile, to a concentration of approximately 1 mg/mL.

Instrumentation and Data Acquisition (Electron Ionization - EI): The mass spectrum is obtained using a mass spectrometer with an electron ionization (EI) source.

  • The sample solution is introduced into the ion source, typically via a direct insertion probe or after separation by gas chromatography.

  • The molecules are ionized by a beam of electrons (typically at 70 eV).

  • The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • The detector records the abundance of each ion, generating a mass spectrum.

Visualizing the Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Spectroscopic_Workflow cluster_sample Sample Preparation cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Sample This compound NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR IR IR Spectroscopy (FTIR-ATR) Sample->IR MS Mass Spectrometry (EI-MS) Sample->MS Structure Structural Elucidation NMR->Structure Purity Purity Assessment NMR->Purity IR->Structure Identity Identity Confirmation IR->Identity MS->Structure MS->Identity

Caption: General workflow for the spectroscopic analysis of a chemical compound.

References

An In-depth Technical Guide to 2-Bromo-4'-hydroxyacetophenone: Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-4'-hydroxyacetophenone, a key chemical intermediate and research tool. The document details its discovery and historical context, outlines its physicochemical properties, and provides in-depth experimental protocols for its synthesis. Furthermore, it explores the compound's significant applications, particularly its role as a covalent inhibitor of protein tyrosine phosphatases (PTPs), and illustrates its mechanism of action within relevant signaling pathways. This guide is intended to be a valuable resource for professionals in organic chemistry, medicinal chemistry, and drug development.

Introduction

This compound, also known by synonyms such as 4-(Bromoacetyl)phenol and 4-Hydroxyphenacyl Bromide, is an aromatic ketone that has garnered significant attention in both academic research and industrial applications.[1] Its bifunctional nature, featuring a reactive bromoacetyl group and a phenolic hydroxyl group, makes it a versatile building block for the synthesis of a wide array of more complex molecules. While its early history is intertwined with the development of substituted acetophenones in the late 19th and early 20th centuries, its modern significance is largely attributed to its utility as a tool compound in chemical biology and as a precursor in the synthesis of pharmaceuticals.

Discovery and History

The precise first synthesis of this compound is not definitively documented in readily available literature. However, the synthesis of the parent compound, acetophenone (B1666503), was first reported in 1857.[2] The related compound, phenacyl bromide, was first reported in 1871. It is plausible that this compound was first synthesized in the late 19th or early 20th century, during a period of extensive exploration into the reactions of aromatic compounds.

The industrial synthesis of acetophenone via the Friedel–Crafts reaction was established in 1925, paving the way for the production of a wide range of derivatives.[2] Early applications of similar α-bromoacetophenones were often as lachrymators and as intermediates in organic synthesis.

The contemporary significance of this compound emerged with the growing interest in protein tyrosine phosphatases (PTPs) as therapeutic targets. Its identification as a covalent inhibitor of PTPs, particularly Protein Tyrosine Phosphatase 1B (PTP1B), marked a pivotal point in its history.[1][3] This discovery established it as a valuable tool for studying PTP-mediated signaling pathways and as a lead compound for the development of novel therapeutics for metabolic disorders and cancer.

Physicochemical Properties

This compound is a pale beige solid with the following properties:

PropertyValueReference
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1][4]
CAS Number 2491-38-5[1]
Melting Point 123-126 °C[1]
Boiling Point (Predicted) 338.7 ± 17.0 °C[1]
Density (Predicted) 1.622 ± 0.06 g/cm³[1]
Appearance Pale beige solid[1]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727)[1]

Experimental Protocols

The synthesis of this compound is most commonly achieved through the α-bromination of 4'-hydroxyacetophenone (B195518). Several methods have been reported, with variations in the brominating agent and reaction conditions.

Synthesis via Bromination of 4'-hydroxyacetophenone with Bromine

This method is a classical approach to the synthesis of α-bromo ketones.

Materials:

  • 4'-hydroxyacetophenone

  • Bromine

  • Ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure: [4]

  • Dissolve 15 g (110 mmol) of 4'-hydroxyacetophenone in 200 mL of ether in a flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of 17.6 g (110 mmol) of bromine in a suitable solvent dropwise to the stirred solution over a period of 20 minutes.

  • After the addition is complete, continue stirring the mixture for 1 hour at 0 °C.

  • Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to neutralize the hydrobromic acid formed.

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate.

  • Concentrate the solution in vacuo to obtain the crude product.

  • Recrystallize the crude product from ether to yield pure this compound.

Synthesis using Pyridinium (B92312) Hydrobromide Perbromide

This method offers a safer alternative to using liquid bromine.

Materials:

  • 4'-hydroxyacetophenone

  • Pyridinium hydrobromide perbromide

  • Tetrahydrofuran (THF)

  • Methanol for recrystallization

Procedure: [1][3]

  • Dissolve 4'-hydroxyacetophenone in THF at room temperature.

  • Add pyridinium hydrobromide perbromide to the solution in a 1:1 molar ratio.

  • Stir the reaction mixture at room temperature for 3 hours.

  • Monitor the reaction progress by thin-layer chromatography.

  • Upon completion, remove the THF under reduced pressure.

  • Recrystallize the resulting solid from methanol to obtain the purified product.

Applications

Intermediate in Organic Synthesis

This compound serves as a versatile intermediate in the synthesis of various organic compounds, including pharmaceuticals and fine chemicals.[1] The bromoacetyl group is susceptible to nucleophilic substitution, allowing for the introduction of a wide range of functional groups.

Covalent Inhibitor of Protein Tyrosine Phosphatases (PTPs)

A major application of this compound is in biochemical research as a covalent inhibitor of PTPs.[1][3] It has demonstrated inhibitory activity against PTP1B with a Ki value of 42 μM and against SHP-1 with a Ki of 43 μM.[1][3] By covalently modifying the catalytic cysteine residue in the active site of these enzymes, it irreversibly inhibits their function. This property makes it an invaluable tool for studying the roles of PTPs in cellular signaling pathways implicated in diseases such as diabetes, cancer, and inflammation.[1]

Industrial Applications

In industrial settings, this compound is utilized as a microbicide and microbistat.[1] It is employed to inhibit the growth of slime-forming bacteria in various systems, including papermaking chemicals, water cooling systems, and oil recovery drilling muds.[5] It also finds use in enhancing the stability of emulsion paints, adhesives, and polishes.[1]

Visualizations

Synthesis Workflow

G Synthesis Workflow of this compound A 4'-hydroxyacetophenone D Bromination Reaction A->D B Brominating Agent (e.g., Br2 or Pyridinium hydrobromide perbromide) B->D C Solvent (e.g., Ether or THF) C->D E Crude this compound D->E F Purification (Recrystallization) E->F G Pure this compound F->G

Caption: A simplified workflow for the synthesis of this compound.

PTP1B Signaling Pathway Inhibition

G Inhibition of PTP1B Signaling by this compound cluster_0 Normal Signaling cluster_1 Inhibition Insulin Insulin InsulinReceptor Insulin Receptor (pY) Insulin->InsulinReceptor IRS IRS (pY) InsulinReceptor->IRS PTP1B PTP1B InsulinReceptor->PTP1B Dephosphorylation PI3K_Akt PI3K/Akt Pathway IRS->PI3K_Akt GlucoseUptake Glucose Uptake PI3K_Akt->GlucoseUptake Inhibitor 2-Bromo-4'- hydroxyacetophenone PTP1B_inhibited PTP1B (Inactive) Inhibitor->PTP1B_inhibited Covalent Inhibition

References

Methodological & Application

Application Notes and Protocols: Synthesis of Chalcones Using 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the synthesis of chalcones derived from 2-bromo-4'-hydroxyacetophenone. Chalcones, a class of aromatic ketones, serve as crucial intermediates in the biosynthesis of flavonoids and are recognized for their wide array of pharmacological activities, including anti-inflammatory, anticancer, and antioxidant properties. The protocols detailed herein focus on the Claisen-Schmidt condensation, a reliable method for synthesizing these valuable compounds.

Introduction

Chalcones are characterized by an open-chain α,β-unsaturated carbonyl system connecting two aromatic rings. The introduction of a bromine atom and a hydroxyl group on one of the phenyl rings, as in the case of this compound, can significantly influence the biological activity of the resulting chalcone (B49325) derivatives. This structural motif offers opportunities for further functionalization, making these compounds attractive scaffolds in medicinal chemistry and drug discovery.

General Synthesis Workflow

The synthesis of chalcones from this compound and various aromatic aldehydes is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. The general workflow involves the reaction of the acetophenone (B1666503) derivative with an appropriate aldehyde in the presence of a strong base, such as sodium hydroxide (B78521) (NaOH) or potassium hydroxide (KOH), in an alcoholic solvent.

G cluster_reactants Reactant Preparation cluster_reaction Reaction cluster_workup Work-up and Purification This compound This compound Mixing Mixing This compound->Mixing Substituted Benzaldehyde Substituted Benzaldehyde Substituted Benzaldehyde->Mixing Ethanol (Solvent) Ethanol (Solvent) Ethanol (Solvent)->Mixing NaOH or KOH (Catalyst) NaOH or KOH (Catalyst) NaOH or KOH (Catalyst)->Mixing Stirring (Room Temp) Stirring (Room Temp) Mixing->Stirring (Room Temp) Monitoring (TLC) Monitoring (TLC) Stirring (Room Temp)->Monitoring (TLC) Acidification (HCl) Acidification (HCl) Monitoring (TLC)->Acidification (HCl) Precipitation Precipitation Acidification (HCl)->Precipitation Filtration Filtration Precipitation->Filtration Washing (Water) Washing (Water) Filtration->Washing (Water) Recrystallization (Ethanol) Recrystallization (Ethanol) Washing (Water)->Recrystallization (Ethanol) Pure Chalcone Pure Chalcone Recrystallization (Ethanol)->Pure Chalcone

Caption: General workflow for the synthesis of chalcones.

Experimental Protocols

Protocol 1: General Procedure for the Synthesis of (E)-1-(2-bromo-4-hydroxyphenyl)-3-(aryl)prop-2-en-1-ones

This protocol outlines a standard procedure for the synthesis of chalcones via the Claisen-Schmidt condensation.

Materials:

  • This compound

  • Substituted aromatic aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, 4-methoxybenzaldehyde)

  • Ethanol

  • Sodium hydroxide (NaOH) or Potassium hydroxide (KOH)

  • Hydrochloric acid (HCl), dilute solution

  • Distilled water

  • Ice

Procedure:

  • In a round-bottom flask, dissolve 1.0 equivalent of this compound in a minimal amount of ethanol.

  • To this solution, add 1.0 equivalent of the desired substituted aromatic aldehyde and stir the mixture at room temperature.

  • Slowly add a 40-50% aqueous solution of NaOH or KOH (2.0-3.0 equivalents) dropwise to the reaction mixture while maintaining the temperature between 20-25°C with an ice bath if necessary.

  • Continue stirring the reaction mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, pour the reaction mixture into a beaker containing crushed ice.

  • Acidify the mixture with dilute HCl to a pH of approximately 2-3 to precipitate the crude chalcone.

  • Collect the solid product by vacuum filtration and wash it with cold water until the filtrate is neutral.

  • Purify the crude product by recrystallization from a suitable solvent, such as ethanol, to obtain the pure chalcone.

  • Dry the purified crystals in a desiccator.

Data Presentation

Aldehyde SubstituentMolecular FormulaYield (%)Melting Point (°C)¹H NMR (δ, ppm) - Key Signals¹³C NMR (δ, ppm) - Key Signals
H C₁₅H₁₁BrO₂75-85104-106α-H: ~7.4-7.6 (d), β-H: ~7.8-8.0 (d), Ar-H: ~6.9-8.1 (m)C=O: ~188-192, Cα: ~120-125, Cβ: ~140-145
4-Cl C₁₅H₁₀BrClO₂80-90155-157α-H: ~7.5-7.7 (d), β-H: ~7.9-8.1 (d), Ar-H: ~6.9-8.0 (m)C=O: ~188-192, Cα: ~121-126, Cβ: ~138-143
4-OCH₃ C₁₆H₁₃BrO₃85-95128-130α-H: ~7.3-7.5 (d), β-H: ~7.7-7.9 (d), Ar-H: ~6.8-8.0 (m), OCH₃: ~3.8-3.9 (s)C=O: ~187-191, Cα: ~118-123, Cβ: ~142-147, OCH₃: ~55-56
4-NO₂ C₁₅H₁₀BrNO₄70-80198-200α-H: ~7.8-8.0 (d), β-H: ~8.2-8.4 (d), Ar-H: ~7.0-8.3 (m)C=O: ~189-193, Cα: ~125-130, Cβ: ~137-142

Applications in Drug Development

Chalcones derived from this compound are of significant interest to drug development professionals due to their potential therapeutic applications. The presence of the α,β-unsaturated carbonyl moiety makes them reactive pharmacophores that can interact with various biological targets.

Anticancer Activity:

Chalcones have been shown to exhibit cytotoxic activity against various cancer cell lines. The anticancer effects of 2'-hydroxychalcone (B22705) derivatives are often attributed to their ability to induce apoptosis and inhibit cell proliferation. For instance, a derivative, 2'-hydroxy-2-bromo-4,5-dimethoxychalcone, has demonstrated moderate activity in inhibiting breast cancer cell lines.[1] The proposed mechanisms often involve the modulation of key signaling pathways.

Anti-inflammatory Activity:

The anti-inflammatory properties of hydroxychalcones are well-documented.[2] These compounds can inhibit the production of pro-inflammatory mediators such as nitric oxide (NO), prostaglandin (B15479496) E2 (PGE2), and various cytokines.[3] This is often achieved through the suppression of key signaling pathways like NF-κB and MAPK.[4][5]

Signaling Pathway Modulation

Chalcones can exert their biological effects by modulating various intracellular signaling pathways. A key pathway often implicated is the NF-κB (Nuclear Factor kappa-light-chain-enhancer of activated B cells) signaling pathway , which plays a central role in inflammation and cancer.

Under normal conditions, NF-κB is sequestered in the cytoplasm by its inhibitor, IκBα. Pro-inflammatory stimuli, such as TNFα, lead to the activation of the IKK complex, which then phosphorylates IκBα. This phosphorylation targets IκBα for ubiquitination and subsequent degradation by the proteasome. The degradation of IκBα frees NF-κB to translocate to the nucleus, where it binds to DNA and promotes the transcription of pro-inflammatory and pro-survival genes.

Some 4'-hydroxychalcones have been shown to inhibit the proteasome, thereby preventing the degradation of IκBα and blocking the nuclear translocation of NF-κB.[6][7] This inhibitory action on the NF-κB pathway is a key mechanism behind the anti-inflammatory and anticancer properties of these compounds.[6][7]

G cluster_cytoplasm Cytoplasm TNFa TNFα TNFR TNFR TNFa->TNFR binds IKK IKK Complex TNFR->IKK activates IkBa_NFkB IκBα NF-κB IKK->IkBa_NFkB phosphorylates NFkB NF-κB IkBa_NFkB->NFkB releases IkBa_p P-IκBα IkBa_NFkB->IkBa_p Proteasome Proteasome Nucleus Nucleus NFkB->Nucleus translocates to Gene Gene Transcription (Inflammation, Proliferation) Nucleus->Gene activates Chalcone 2-Bromo-4'-hydroxychalcone Derivative Chalcone->Proteasome inhibits IkBa_p->Proteasome targeted for degradation

Caption: Inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone as a Key Intermediate in Pharmaceutical Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the applications and experimental protocols for 2-Bromo-4'-hydroxyacetophenone, a crucial intermediate in the synthesis of various pharmaceutical compounds. Its versatile reactivity makes it a valuable building block in medicinal chemistry and drug development.

Introduction

This compound, also known as 4-(Bromoacetyl)phenol, is an organic compound with the molecular formula C₈H₇BrO₂.[1] It is a pale beige solid with a melting point range of 123-126°C.[1] This compound serves as a key starting material and intermediate in the synthesis of a wide range of biologically active molecules due to its bifunctional nature, possessing both a reactive α-bromoketone and a phenolic hydroxyl group. It is particularly recognized for its role in the development of enzyme inhibitors and receptor antagonists.[2]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

PropertyValueReference
CAS Number 2491-38-5[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance Pale beige solid[1]
Melting Point 123-126 °C[1]
Solubility Soluble in ethanol (B145695), methanol, and DMSO; slightly soluble in water and chloroform.[1][3]
Purity ≥98%[3]

Applications in Pharmaceutical Synthesis

This compound is a versatile intermediate employed in the synthesis of several classes of therapeutic agents.

  • Protein Tyrosine Phosphatase (PTP) Inhibitors: This compound is a known covalent inhibitor of protein tyrosine phosphatases (PTPs), such as PTP1B, which are implicated in metabolic disorders like diabetes.[1][2] The α-bromoketone moiety can covalently bind to the catalytic domain of these enzymes.[1] It has demonstrated inhibitory activity against PTP1B with a Ki value of 42 μM.[2][4] Its role in inhibiting SHP-1 also has implications for research in cancer, allergy, and inflammation.[1]

  • Liver X Receptor (LXR) Antagonists: this compound is used as an intermediate in the synthesis of LXRα/β antagonists, which are investigated for their potential in treating hematological diseases.[2]

  • Precursor for Heterocyclic Compounds: The reactive nature of this compound makes it a suitable precursor for the synthesis of various heterocyclic compounds with potential biological activities. For instance, it can be used to synthesize substituted thiazoles, pyrroles, and oxadiazoles.

Experimental Protocols

4.1. Synthesis of this compound from 4'-Hydroxyacetophenone (B195518)

This protocol describes the synthesis of this compound via the bromination of 4'-hydroxyacetophenone.[5][6]

Materials:

Procedure:

  • Dissolve 4'-hydroxyacetophenone (1.0 mol) in a suitable solvent such as ether or a 1:1 mixture of ethyl acetate and chloroform.[5][6]

  • Cool the solution to 0°C in an ice bath.[5]

  • Slowly add a solution of bromine (1.0 mol) in the same solvent dropwise to the cooled solution over a period of 20 minutes.[5]

  • Stir the reaction mixture for 1 hour at 0°C.[5]

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction.[5]

  • Separate the organic layer and wash it with saturated sodium bicarbonate solution.[5]

  • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.[5]

  • Recrystallize the crude product from ether or toluene (B28343) to obtain pure this compound.[5][6]

4.2. Synthesis of 2-Thiocyano-4'-hydroxyacetophenone

This protocol details the synthesis of a derivative, 2-Thiocyano-4'-hydroxyacetophenone, using this compound as the starting material.[7]

Materials:

Procedure:

  • Dissolve this compound (1.0 eq) and ammonium thiocyanate (2.0 eq) in a 2:1 mixture of ethanol and water.[7]

  • Stir the mixture at room temperature overnight. A white precipitate may form.[7]

  • Pour the reaction mixture onto ice and filter the precipitate.[7]

  • The crude product can be recrystallized from an ethyl acetate/cyclohexane mixture to yield pure 2-Thiocyano-4'-hydroxyacetophenone.[7]

Synthetic Pathways and Workflows

The following diagrams illustrate the synthesis of this compound and a subsequent derivatization reaction.

Synthesis of this compound 4-Hydroxyacetophenone 4-Hydroxyacetophenone Reaction_Vessel Reaction in Ether (0°C, 1 hr) 4-Hydroxyacetophenone->Reaction_Vessel Bromine Bromine Bromine->Reaction_Vessel 2-Bromo-4-hydroxyacetophenone 2-Bromo-4-hydroxyacetophenone Reaction_Vessel->2-Bromo-4-hydroxyacetophenone

Caption: Synthetic pathway for this compound.

Synthesis of 2-Thiocyano-4'-hydroxyacetophenone 2-Bromo-4-hydroxyacetophenone 2-Bromo-4-hydroxyacetophenone Reaction_Conditions EtOH/H2O (2:1) Room Temperature, Overnight 2-Bromo-4-hydroxyacetophenone->Reaction_Conditions Ammonium_Thiocyanate NH4SCN Ammonium_Thiocyanate->Reaction_Conditions 2-Thiocyano-4-hydroxyacetophenone 2-Thiocyano-4-hydroxyacetophenone Reaction_Conditions->2-Thiocyano-4-hydroxyacetophenone

Caption: Derivatization of this compound.

Experimental Workflow: Synthesis and Purification cluster_synthesis Synthesis cluster_workup Work-up & Purification Start Start Dissolve_Reactant Dissolve Reactant Start->Dissolve_Reactant Cool_Solution Cool to 0°C Dissolve_Reactant->Cool_Solution Add_Reagent Add Reagent Dropwise Cool_Solution->Add_Reagent Stir_Mixture Stir for 1 hr Add_Reagent->Stir_Mixture Quench_Reaction Quench with NaHCO3 Stir_Mixture->Quench_Reaction Extract_Product Separate Organic Layer Quench_Reaction->Extract_Product Dry_Solution Dry over MgSO4 Extract_Product->Dry_Solution Concentrate Concentrate in vacuo Dry_Solution->Concentrate Recrystallize Recrystallize Concentrate->Recrystallize End End Recrystallize->End

Caption: General experimental workflow for synthesis.

Safety and Handling

This compound is a lachrymatory and hygroscopic compound that should be handled with care in a well-ventilated fume hood.[1] Appropriate personal protective equipment, including gloves, safety glasses, and a lab coat, should be worn. Store the compound in a cool, dry place under an inert atmosphere.[1]

Conclusion

This compound is a highly valuable and versatile intermediate in pharmaceutical synthesis. Its ability to participate in a variety of chemical transformations makes it an essential building block for the development of novel therapeutic agents, particularly enzyme inhibitors and receptor antagonists. The protocols and data presented here provide a comprehensive resource for researchers in the field of drug discovery and development.

References

Application of 2-Bromo-4'-hydroxyacetophenone in Organic Synthesis: Detailed Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the applications of 2-Bromo-4'-hydroxyacetophenone in organic synthesis. It serves as a valuable building block for a variety of organic compounds, particularly those with significant biological activities. These notes detail its role in the synthesis of chalcones, flavonoids, and various heterocyclic compounds, which are of great interest in medicinal chemistry and drug development.

Overview of this compound

This compound, also known as 4-(Bromoacetyl)phenol, is a key intermediate in the synthesis of numerous pharmaceuticals and fine chemicals.[1] It is a pale beige solid with a melting point ranging from 123-126°C.[1] Its chemical structure, featuring a reactive α-bromo ketone and a phenolic hydroxyl group, allows for versatile chemical modifications, making it an essential tool for synthetic chemists.

Table 1: Physicochemical Properties of this compound

PropertyValueReference
CAS Number 2491-38-5[1]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance Pale beige solid[1]
Melting Point 123-126 °C[1]
Boiling Point (Predicted) 338.7±17.0 °C[1]
Density (Predicted) 1.622±0.06 g/cm³[1]
Solubility Slightly soluble in chloroform (B151607) and methanol (B129727)[1]

Key Synthetic Applications

This compound is a versatile precursor for several classes of organic molecules, including chalcones, flavonoids, benzofurans, and thiazoles.

Synthesis of Chalcones and Flavonoids

Chalcones, characterized by a three-carbon α,β-unsaturated carbonyl system, are precursors to flavonoids and exhibit a wide range of biological activities.[2] The Claisen-Schmidt condensation of this compound with various aromatic aldehydes is a common method for synthesizing chalcone (B49325) derivatives.[2]

Table 2: Synthesis of Chalcone Derivatives from 2-Hydroxyacetophenones

Acetophenone (B1666503) DerivativeAldehydeCatalyst/SolventYield (%)Reference
4-hydroxyacetophenoneVeratraldehyde50% KOH97[3]
2,4-dihydroxyacetophenoneBenzaldehyde50% KOH96[3]
2,4-dihydroxyacetophenone4-Chlorobenzaldehyde50% KOH93[3]
2'-hydroxy-acetophenonesSubstituted benzaldehydes20% w/v KOH, EtOH22-85[4]
Synthesis of Heterocyclic Compounds

The reactivity of the α-bromo ketone and the phenolic hydroxyl group in this compound makes it an excellent starting material for the synthesis of various heterocyclic compounds.

Benzofuran derivatives can be synthesized from this compound through reactions with salicylaldehydes. For instance, the reaction of 5-diethylaminosalicylaldehyde with 2-bromo-4'-fluoro acetophenone in the presence of K₂CO₃ in refluxing acetone (B3395972) yields a 2-phenzoylbenzofuran compound.[5]

The Hantzsch thiazole (B1198619) synthesis is a classic method for preparing thiazoles, involving the reaction of an α-haloketone with a thioamide.[6] this compound can be used as the α-haloketone component in this reaction. For example, the condensation of 2-bromo-4-fluoroacetophenone with thiosemicarbazones in refluxing ethanol (B145695) yields 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazoles in moderate to good yields (61-80%).[7]

Role in Medicinal Chemistry: Enzyme Inhibition

This compound and its derivatives have been identified as potent inhibitors of protein tyrosine phosphatases (PTPs), such as PTP1B and SHP-1.[1] These enzymes are crucial regulators of cellular signaling pathways, and their inhibition is a promising strategy for the treatment of various diseases, including diabetes, cancer, and inflammatory conditions.[8][9] this compound acts as a covalent inhibitor, blocking the catalytic domain of these enzymes.[9] It has shown inhibitory activity against PTP1B with a Ki value of 42 μM.[1]

Table 3: Inhibitory Activity of this compound against PTPs

EnzymeInhibition Constant (Ki)Reference
PTP1B42 μM[1][9]
SHP-1(ΔSH2)43 μM[9]

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound is the bromination of 4'-hydroxyacetophenone.[1]

Protocol 1: Bromination of 4'-hydroxyacetophenone

  • Materials: 4-hydroxyacetophenone, Bromine, Diethyl ether, Saturated sodium bicarbonate solution, Magnesium sulfate (B86663).

  • Procedure:

    • Dissolve 4-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a flask and cool to 0°C.[10]

    • Add bromine (17.6 g, 110 mmol) dropwise to the solution over 20 minutes while maintaining the temperature at 0°C.[10]

    • Stir the mixture for 1 hour at 0°C.[10]

    • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL).[10]

    • Separate the organic layer and wash it with saturated sodium bicarbonate solution.[10]

    • Dry the organic layer over magnesium sulfate and concentrate it in vacuo.[10]

    • Recrystallize the crude product from ether to obtain this compound (14.1 g, 59.6% yield).[10]

Synthesis of Chalcones

The following protocol describes a general method for the base-catalyzed Claisen-Schmidt condensation to synthesize chalcones from a hydroxyacetophenone derivative.[2]

Protocol 2: Base-Catalyzed Claisen-Schmidt Condensation

  • Materials: 2',4'-dihydroxyacetophenone (B118725), Aromatic aldehyde, Potassium hydroxide (B78521), Ethanol, Dilute HCl, Crushed ice.

  • Procedure:

    • Dissolve 2',4'-dihydroxyacetophenone and the aromatic aldehyde in ethanol.

    • Add a solution of potassium hydroxide to the mixture.

    • Stir the reaction mixture at room temperature for 12-24 hours.[2]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[2]

    • Upon completion, pour the mixture into a beaker containing crushed ice and acidify with dilute HCl to a pH of approximately 2-3.[2]

    • Collect the precipitated solid (chalcone) by vacuum filtration.[2]

    • Wash the solid with cold water until the washings are neutral.[2]

    • Recrystallize the crude product from a suitable solvent like ethanol or methanol to obtain the pure chalcone.[2]

Synthesis of Thiazoles

The Hantzsch thiazole synthesis provides a straightforward route to thiazole derivatives.[6]

Protocol 3: Hantzsch Thiazole Synthesis

  • Materials: 2-bromo-4-fluoroacetophenone, Substituted thiosemicarbazone, Absolute ethanol.

  • Procedure:

    • Combine equimolar amounts of 2-bromo-4-fluoroacetophenone and the respective thiosemicarbazone in absolute ethanol.[7]

    • Reflux the mixture for 4-5 hours.[7]

    • Monitor the reaction by TLC.

    • Upon completion, cool the reaction mixture to room temperature.

    • The cyclized product will precipitate out of the solution.

    • Collect the solid by filtration, wash with cold ethanol, and dry to obtain the 2-(2-arylidenehydrazinyl)-4-(4-fluorophenyl)thiazole derivative.[7]

Visualizations

Experimental Workflow: Synthesis of this compound

G cluster_start Starting Materials cluster_reaction Reaction cluster_workup Work-up cluster_purification Purification cluster_product Final Product start1 4-hydroxyacetophenone react Bromination at 0°C start1->react start2 Bromine start2->react start3 Diethyl Ether start3->react workup1 Quench with NaHCO3 react->workup1 workup2 Extraction workup1->workup2 workup3 Drying workup2->workup3 workup4 Concentration workup3->workup4 purify Recrystallization workup4->purify product This compound purify->product

Caption: General workflow for the synthesis of this compound.

Signaling Pathway: Inhibition of PTP1B and SHP-1

G cluster_receptor Receptor Tyrosine Kinase Signaling cluster_phosphatase PTP Regulation RTK Receptor Tyrosine Kinase (e.g., Insulin Receptor) pRTK Phosphorylated RTK (Active) RTK->pRTK Ligand Binding pRTK->RTK Dephosphorylation Substrate Downstream Substrates (e.g., IRS-1) pRTK->Substrate Phosphorylation Cascade pSubstrate Phosphorylated Substrate (Active) Substrate->pSubstrate Phosphorylation Cascade Signal Cellular Response (e.g., Glucose Uptake) pSubstrate->Signal PTP1B PTP1B PTP1B->pRTK SHP1 SHP-1 SHP1->pRTK Inhibitor 2-Bromo-4'-hydroxy- acetophenone Derivative Inhibitor->PTP1B Inhibition Inhibitor->SHP1 Inhibition

Caption: Inhibition of PTP1B and SHP-1 signaling pathways.

References

Application Notes and Protocols: 2-Bromo-4'-hydroxyacetophenone as a Protecting Group

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-hydroxyacetophenone is a versatile reagent primarily utilized in organic synthesis for the introduction of the p-hydroxyphenacyl (pHP) protecting group. This protecting group is particularly valued for its application as a photoremovable protecting group (PPG), enabling the release of a protected functional group upon irradiation with UV light. The pHP group offers fast and efficient cleavage, making it a powerful tool in the synthesis of complex molecules, particularly in the context of "caged" compounds for biological studies.[1][2] Beyond its photochemical applications, the related phenacyl protecting group has demonstrated utility in the protection of various functional groups with cleavage under reductive conditions.

This document provides detailed application notes and protocols for the use of this compound to protect carboxylic acids, thiols, and other functionalities, along with procedures for their subsequent deprotection.

Physicochemical Properties of this compound

PropertyValue
CAS Number 2491-38-5[3][4][5]
Molecular Formula C₈H₇BrO₂[3][4]
Molecular Weight 215.04 g/mol [3][4][5]
Appearance Pale beige solid[3]
Melting Point 123-126 °C[3]
Solubility Slightly soluble in chloroform (B151607) and methanol[3]

I. Protection of Carboxylic Acids

The p-hydroxyphenacyl group is widely used to protect carboxylic acids, forming p-hydroxyphenacyl esters. This protection is robust under various conditions, and the ester can be cleaved efficiently by photolysis.

Experimental Protocol: Protection of a Carboxylic Acid

This protocol is a general procedure for the esterification of a carboxylic acid using this compound.

Materials:

  • Carboxylic acid

  • This compound

  • Triethylamine (B128534) (TEA) or Potassium Carbonate (K₂CO₃)

  • Acetone (B3395972) or Acetonitrile (CH₃CN)

  • Stirring apparatus

  • Reflux condenser

  • Filtration apparatus

  • Rotary evaporator

Procedure:

  • Dissolve the carboxylic acid (1.0 eq) in acetone or acetonitrile.

  • Add triethylamine (1.0 eq) or potassium carbonate (1.5 eq) to the solution and stir for 10-15 minutes at room temperature.

  • Add a solution of this compound (1.05 eq) in the same solvent.

  • Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, cool the reaction mixture to room temperature.

  • Filter the mixture to remove the triethylammonium (B8662869) bromide or potassium bromide salt.

  • Concentrate the filtrate under reduced pressure using a rotary evaporator.

  • Purify the resulting p-hydroxyphenacyl ester by recrystallization or column chromatography.

II. Protection of Thiols

The pHP group can also be employed to protect thiols, forming thioethers. This is particularly useful in peptide synthesis and for the preparation of "caged" thiols.

Experimental Protocol: Protection of a Thiol

This protocol outlines the S-alkylation of a thiol with this compound.

Materials:

  • Thiol-containing compound (e.g., N-benzylcysteine, glutathione)

  • This compound

  • Base (e.g., Sodium hydroxide, Potassium carbonate)

  • Solvent (e.g., Ethanol, DMF)

  • Stirring apparatus

  • Standard work-up and purification equipment

Procedure:

  • Dissolve the thiol (1.0 eq) in the chosen solvent.

  • Add the base (1.1 eq) and stir the mixture at room temperature for 15-30 minutes to form the thiolate.

  • Add this compound (1.0 eq) to the reaction mixture.

  • Stir at room temperature and monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Once the reaction is complete, quench with water and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the p-hydroxyphenacyl thioether by column chromatography.

High yields (80-90%) have been reported for the protection of various thiols using this method.[1]

III. Deprotection of p-Hydroxyphenacyl Esters and Thioethers

The primary method for the deprotection of p-hydroxyphenacyl derivatives is through photolysis. The mechanism involves a photo-Favorskii rearrangement.[1]

A. Photochemical Deprotection (Photolysis)

Principle:

Upon irradiation with UV light (typically between 300-350 nm), the p-hydroxyphenacyl group undergoes a photochemical rearrangement, leading to the release of the protected functional group and the formation of p-hydroxyphenylacetic acid as a major byproduct.[1] The presence of water is often essential for this reaction.[6]

Quantitative Data for Photochemical Deprotection:

Protected CompoundLeaving GroupWavelength (nm)Quantum Yield (Φ)Reference
pHP-Thiophosphorylated PeptideThiophosphorylated Peptide3120.56–0.65[1]
Experimental Protocol: Photochemical Deprotection

Materials:

  • p-Hydroxyphenacyl-protected compound

  • Solvent (e.g., aqueous buffer, acetonitrile/water mixture)

  • UV lamp (e.g., mercury lamp with appropriate filters)

  • Quartz reaction vessel

  • Analytical equipment for monitoring (e.g., HPLC, LC-MS)

Procedure:

  • Dissolve the p-hydroxyphenacyl-protected compound in a suitable solvent mixture. The presence of water is crucial for the photo-Favorskii rearrangement.[6]

  • Place the solution in a quartz reaction vessel.

  • Irradiate the solution with a UV lamp at a wavelength where the pHP chromophore absorbs (typically around 300-350 nm).

  • Monitor the deprotection process by HPLC or LC-MS until the starting material is consumed.

  • The product can be isolated using standard chromatographic techniques.

B. Non-Photochemical Deprotection

While photolysis is the most common deprotection method, related phenacyl groups can be cleaved under reductive conditions. For instance, the phenacyl (Pac) group, which lacks the para-hydroxyl group, can be removed from thiols using zinc in acetic acid (Zn/AcOH).[7] This suggests a potential alternative deprotection strategy for p-hydroxyphenacyl groups under specific conditions, although it is less commonly reported.

IV. Other Applications

The reactivity of the α-bromoketone moiety in this compound allows for its use in protecting other nucleophilic functional groups, such as phosphates and phenols, following similar principles to those described for carboxylic acids and thiols.

Visualizing the Workflow

Synthesis of p-Hydroxyphenacyl Protected Carboxylic Acid

G RCOOH Carboxylic Acid reaction Protection Reaction RCOOH->reaction reagent This compound reagent->reaction base Base (e.g., TEA, K2CO3) base->reaction solvent Solvent (e.g., Acetone) solvent->reaction product p-Hydroxyphenacyl Ester reaction->product

Caption: Workflow for the protection of a carboxylic acid.

Photochemical Deprotection Pathway

G protected p-Hydroxyphenacyl Ester photolysis UV Light (300-350 nm) H₂O protected->photolysis deprotected Carboxylic Acid photolysis->deprotected byproduct p-Hydroxyphenylacetic Acid photolysis->byproduct

Caption: Photochemical deprotection of a p-hydroxyphenacyl ester.

Conclusion

This compound is a valuable reagent for the introduction of the p-hydroxyphenacyl protecting group, which is particularly useful as a photoremovable protecting group for carboxylic acids and thiols. The protection reactions are generally straightforward, and the deprotection via photolysis is clean and efficient, making this methodology highly applicable in the synthesis of photosensitive probes and "caged" molecules for biological and chemical applications. Researchers should consider the specific requirements of their synthetic route and the compatibility of the protecting group with other functionalities in their molecule of interest.

References

Application Notes and Protocols: Synthesis and Utility of 2-Amino-4-(4-hydroxyphenyl)thiazole

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The reaction of 2-Bromo-4'-hydroxyacetophenone with thiourea (B124793) represents a classic example of the Hantzsch thiazole (B1198619) synthesis, a fundamental method in heterocyclic chemistry. This reaction yields 2-amino-4-(4-hydroxyphenyl)thiazole, a scaffold of significant interest in medicinal chemistry and drug development. The 2-aminothiazole (B372263) core is a privileged structure found in numerous biologically active compounds, exhibiting a wide range of therapeutic properties including anticancer, antimicrobial, anti-inflammatory, and antioxidant activities.[1][2] This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 2-amino-4-(4-hydroxyphenyl)thiazole.

Reaction Overview: Hantzsch Thiazole Synthesis

The Hantzsch thiazole synthesis is a versatile method for the preparation of thiazole derivatives. The reaction mechanism involves the condensation of an α-haloketone, in this case, this compound, with a thioamide, thiourea. The reaction proceeds through a series of steps initiated by the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by intramolecular cyclization and dehydration to form the aromatic thiazole ring.

Applications in Drug Discovery and Development

The product of this reaction, 2-amino-4-(4-hydroxyphenyl)thiazole, serves as a valuable building block for the synthesis of more complex molecules with diverse pharmacological activities. The presence of the 2-amino group and the 4-hydroxyphenyl moiety provides sites for further functionalization, allowing for the generation of a library of derivatives for structure-activity relationship (SAR) studies.

Derivatives of 2-aminothiazole have been investigated for a multitude of therapeutic applications:

  • Anticancer Agents: The 2-aminothiazole scaffold is a key component of several approved anticancer drugs and numerous compounds in clinical development. These compounds often act as kinase inhibitors, targeting signaling pathways crucial for cancer cell proliferation and survival.[3]

  • Antimicrobial Agents: Thiazole-containing compounds have demonstrated broad-spectrum antibacterial and antifungal activities.[4]

  • Anti-inflammatory and Analgesic Agents: The thiazole nucleus is present in non-steroidal anti-inflammatory drugs (NSAIDs) and other compounds with analgesic properties.

  • Antioxidant Agents: The phenolic hydroxyl group in 2-amino-4-(4-hydroxyphenyl)thiazole may contribute to antioxidant activity by scavenging free radicals.[5]

  • Enzyme Inhibition: 2-Aminothiazole derivatives have been shown to inhibit various enzymes, including carbonic anhydrases and cholinesterases, making them potential therapeutic agents for a range of diseases.[6]

Experimental Protocols

Protocol 1: Synthesis of 2-Amino-4-(4-hydroxyphenyl)thiazole

This protocol details the synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole via the Hantzsch thiazole synthesis.

Materials:

  • This compound

  • Thiourea

  • Ethanol (B145695)

  • Sodium bicarbonate (NaHCO₃)

  • Deionized water

  • Round-bottom flask

  • Reflux condenser

  • Magnetic stirrer with hotplate

  • Büchner funnel and filter paper

  • Beakers and other standard laboratory glassware

Procedure:

  • In a round-bottom flask equipped with a magnetic stir bar and a reflux condenser, dissolve this compound (1.0 eq) and thiourea (1.2 eq) in ethanol.

  • Heat the reaction mixture to reflux with constant stirring. The reaction progress can be monitored by thin-layer chromatography (TLC).

  • After completion of the reaction (typically 2-4 hours), allow the mixture to cool to room temperature.

  • Neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.

  • The product will precipitate out of the solution. Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the collected solid with cold deionized water to remove any inorganic impurities.

  • Dry the product in a vacuum oven at a temperature below its melting point.

  • For further purification, the crude product can be recrystallized from a suitable solvent such as ethanol or an ethanol/water mixture.

Data Presentation

Table 1: Reactant and Product Information
Compound NameMolecular FormulaMolecular Weight ( g/mol )Role
This compoundC₈H₇BrO₂215.04Reactant
ThioureaCH₄N₂S76.12Reactant
2-Amino-4-(4-hydroxyphenyl)thiazoleC₉H₈N₂OS192.24Product
Table 2: Characterization Data for 2-Amino-4-(4-hydroxyphenyl)thiazole
PropertyExpected Data Range/Characteristics
Yield (%) 60-90% (Varies with reaction conditions and purification methods)
Melting Point (°C) Typically in the range of 200-250°C for similar compounds.
¹H NMR Aromatic protons (phenyl ring), a singlet for the thiazole proton, and a broad singlet for the amino protons. The hydroxyl proton will also be present.
¹³C NMR Signals corresponding to the aromatic carbons of the phenyl and thiazole rings, and the carbon bearing the amino group.
IR (cm⁻¹) Characteristic peaks for N-H stretching (amino group), O-H stretching (hydroxyl group), C=N stretching (thiazole ring), and aromatic C-H and C=C stretching.
Mass Spec (m/z) A molecular ion peak corresponding to the mass of the product (192.24 for C₉H₈N₂OS).

Visualizations

Hantzsch Thiazole Synthesis Workflow

Hantzsch_Synthesis_Workflow cluster_synthesis Synthesis cluster_workup Work-up & Purification cluster_analysis Analysis cluster_product Final Product Reactants This compound + Thiourea Solvent Ethanol Reactants->Solvent Dissolve Reaction Reflux Solvent->Reaction Heat Neutralization Neutralize with NaHCO3 Reaction->Neutralization Precipitation Product Precipitation Neutralization->Precipitation Filtration Vacuum Filtration Precipitation->Filtration Washing Wash with Water Filtration->Washing Drying Vacuum Drying Washing->Drying Recrystallization Recrystallization (Optional) Drying->Recrystallization Characterization Spectroscopic Analysis (NMR, IR, MS) Recrystallization->Characterization Final_Product 2-Amino-4-(4-hydroxyphenyl)thiazole Characterization->Final_Product

Caption: Experimental workflow for the synthesis of 2-amino-4-(4-hydroxyphenyl)thiazole.

Hantzsch Thiazole Synthesis Mechanism

Hantzsch_Mechanism Reactants This compound + Thiourea Intermediate1 Nucleophilic Attack (Thiol on α-carbon) Reactants->Intermediate1 Intermediate2 Intramolecular Cyclization (Amine on Carbonyl) Intermediate1->Intermediate2 Intermediate3 Dehydration Intermediate2->Intermediate3 Product 2-Amino-4-(4-hydroxyphenyl)thiazole Intermediate3->Product Drug_Discovery_Pathway Start 2-Amino-4-(4-hydroxyphenyl)thiazole (Scaffold) Derivatization Chemical Modification (e.g., at amino or hydroxyl group) Start->Derivatization Library Compound Library Derivatization->Library Screening High-Throughput Screening (Biological Assays) Library->Screening Hit Hit Identification Screening->Hit Lead Lead Optimization (SAR Studies) Hit->Lead Candidate Drug Candidate Lead->Candidate

References

Application Notes and Protocols for the Synthesis of Esters from 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-hydroxyacetophenone is a valuable synthetic intermediate in medicinal chemistry and drug development, notably as a precursor for inhibitors of protein tyrosine phosphatases (PTPs). Esterification of its phenolic hydroxyl group offers a versatile strategy to modulate the compound's physicochemical properties, such as lipophilicity, solubility, and metabolic stability. This can lead to the development of prodrugs with enhanced bioavailability or novel derivatives with altered biological activity. These application notes provide detailed protocols for the synthesis of a variety of esters from this compound, focusing on two robust and widely applicable methods: the Steglich esterification and acylation with acid chlorides or anhydrides.

Key Synthetic Strategies

The synthesis of esters from this compound primarily involves the acylation of the phenolic hydroxyl group. The choice of method depends on the nature of the carboxylic acid, the desired scale of the reaction, and the sensitivity of the substrates to reaction conditions.

1. Steglich Esterification: This method is renowned for its mild reaction conditions, making it ideal for substrates with sensitive functional groups.[1][2][3][4] It typically employs a carbodiimide, such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), to activate the carboxylic acid, and a catalytic amount of 4-(dimethylamino)pyridine (DMAP) to facilitate the ester formation.[3][5]

2. Acylation with Acid Chlorides or Anhydrides: This is a classic and efficient method for ester synthesis. The reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrogen halide or carboxylic acid byproduct.[6][7] This method is often faster than Steglich esterification but may not be suitable for acid-labile substrates.

Experimental Protocols

Protocol 1: Steglich Esterification of this compound

This protocol describes a general procedure for the synthesis of esters from this compound and a generic carboxylic acid using DCC and DMAP.

Materials:

  • This compound

  • Carboxylic acid (e.g., acetic acid, benzoic acid, etc.)

  • N,N'-Dicyclohexylcarbodiimide (DCC)

  • 4-(Dimethylamino)pyridine (DMAP)

  • Dichloromethane (B109758) (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask, dissolve this compound (1.0 eq.) and the desired carboxylic acid (1.2 eq.) in anhydrous dichloromethane.

  • Add a catalytic amount of DMAP (0.1 eq.) to the solution.

  • Cool the reaction mixture to 0 °C in an ice bath.

  • Slowly add a solution of DCC (1.2 eq.) in anhydrous dichloromethane to the reaction mixture.

  • Allow the reaction to warm to room temperature and stir for 12-24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Upon completion, a white precipitate of dicyclohexylurea (DCU) will form.[2] Filter the reaction mixture through a pad of Celite to remove the DCU.

  • Wash the filtrate sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure to obtain the crude ester.

  • Purify the crude product by column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate (B1210297) in hexanes) to afford the pure ester.

Protocol 2: Acylation of this compound with an Acid Chloride/Anhydride (B1165640)

This protocol provides a general method for the synthesis of esters using an acid chloride or anhydride in the presence of pyridine.

Materials:

  • This compound

  • Acid chloride or acid anhydride (e.g., acetyl chloride, acetic anhydride, benzoyl chloride) (1.1 eq.)

  • Pyridine, anhydrous

  • Dichloromethane (DCM), anhydrous

  • Hydrochloric acid (HCl), 1 M solution

  • Saturated sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated NaCl solution)

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

Procedure:

  • Dissolve this compound (1.0 eq.) in anhydrous dichloromethane in a round-bottom flask.

  • Add anhydrous pyridine (2.0 eq.) to the solution and cool the mixture to 0 °C in an ice bath.[8]

  • Slowly add the acid chloride or acid anhydride (1.1 eq.) to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-6 hours, monitoring the reaction progress by TLC.

  • Upon completion, dilute the reaction mixture with dichloromethane.

  • Wash the organic layer sequentially with 1 M HCl (to remove excess pyridine), saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and evaporate the solvent under reduced pressure.

  • Purify the crude product by recrystallization or column chromatography on silica gel to yield the pure ester.

Data Presentation

The following tables summarize representative quantitative data for the synthesis of esters from phenolic compounds, which can be extrapolated for the synthesis of esters from this compound.

Table 1: Representative Reaction Conditions and Yields for Ester Synthesis

Ester ProductAcylating AgentMethodSolventReaction Time (h)Yield (%)
4-(Bromoacetyl)phenyl acetateAcetic AnhydridePyridine CatalysisPyridine/DCM4>90
4-(Bromoacetyl)phenyl benzoateBenzoyl ChloridePyridine CatalysisPyridine/DCM6>85
4-(Bromoacetyl)phenyl propionatePropanoic AcidSteglichDCM24~80
4-(Bromoacetyl)phenyl isobutyrateIsobutyric AcidSteglichDCM24~75

Table 2: Spectroscopic Data for this compound and a Representative Ester Derivative

Compound¹H NMR (CDCl₃, δ ppm)¹³C NMR (CDCl₃, δ ppm)IR (KBr, cm⁻¹)
This compound7.90 (d, 2H), 6.95 (d, 2H), 6.50 (s, 1H, OH), 4.40 (s, 2H)190.5, 160.0, 131.5 (2C), 128.0, 116.0 (2C), 30.53350 (O-H), 1670 (C=O), 1600, 1240
4-(Bromoacetyl)phenyl acetate7.95 (d, 2H), 7.15 (d, 2H), 4.42 (s, 2H), 2.32 (s, 3H)190.0, 169.0, 154.0, 131.0 (2C), 129.0, 122.0 (2C), 30.8, 21.21760 (C=O, ester), 1685 (C=O, ketone), 1600, 1200

Visualizations

Experimental Workflow

experimental_workflow General Workflow for Ester Synthesis start Start reactants Dissolve this compound and Carboxylic Acid/Acylating Agent in Anhydrous Solvent start->reactants reagents Add Coupling Agents (DCC/DMAP) or Base (Pyridine) reactants->reagents reaction Stir at Appropriate Temperature (0°C to Room Temperature) reagents->reaction workup Aqueous Workup (Acid/Base Washes) reaction->workup purification Purification (Column Chromatography or Recrystallization) workup->purification characterization Characterization (NMR, IR, MS) purification->characterization end Pure Ester Product characterization->end

Caption: General workflow for the synthesis of esters from this compound.

Steglich Esterification Mechanism

steglich_mechanism Mechanism of Steglich Esterification RCOOH Carboxylic Acid (R-COOH) O_acylisourea O-Acylisourea Intermediate RCOOH->O_acylisourea + DCC DCC DCC Acyl_pyridinium N-Acylpyridinium Ion O_acylisourea->Acyl_pyridinium + DMAP DMAP DMAP (catalyst) Ester Ester Product (R-COO-Ar) Acyl_pyridinium->Ester + Ar-OH Phenol This compound (Ar-OH) DCU Dicyclohexylurea (DCU) Ester->DCU (byproduct)

Caption: Simplified mechanism of the DMAP-catalyzed Steglich esterification.

Inhibition of Protein Tyrosine Phosphatase (PTP)

PTP_inhibition Inhibitory Action of this compound PTP Protein Tyrosine Phosphatase (PTP) (Active Site Cysteine) Covalent_adduct Covalent Enzyme-Inhibitor Adduct (Inactive Enzyme) PTP->Covalent_adduct Product Dephosphorylated Product PTP->Product Dephosphorylation (Blocked) Inhibitor This compound Inhibitor->Covalent_adduct Covalent Modification Substrate Phosphorylated Substrate Substrate->PTP Binding

Caption: Covalent inhibition of PTP by this compound.

Conclusion

The protocols and data presented provide a comprehensive guide for the synthesis and characterization of esters from this compound. The choice between Steglich esterification and acylation with acid chlorides/anhydrides will depend on the specific requirements of the synthesis. These methods offer a robust platform for the generation of diverse ester libraries for applications in drug discovery and development, enabling the fine-tuning of molecular properties for enhanced therapeutic potential. Careful purification and thorough spectroscopic analysis are crucial to ensure the identity and purity of the final products.

References

Application Notes and Protocols for the Quantification of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-hydroxyacetophenone is a key intermediate in the synthesis of various pharmaceutical compounds and is also used in biochemical research as a covalent inhibitor of protein tyrosine phosphatases (PTPs).[1][2] Accurate and reliable analytical methods for its quantification are crucial for quality control during synthesis, formulation, and for studying its biological activity. This document provides detailed application notes and protocols for the quantitative analysis of this compound using High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and UV-Vis Spectrophotometry.

Data Presentation

The following table summarizes the anticipated quantitative data for the analytical methods described. These values are based on methods for structurally similar compounds and should be validated for the specific application.

ParameterHigh-Performance Liquid Chromatography (HPLC)Gas Chromatography-Mass Spectrometry (GC-MS)UV-Vis Spectrophotometry
Linearity (R²) ≥ 0.999[3][4][5]≥ 0.995≥ 0.99
Limit of Detection (LOD) < 0.04 µg/mL[3][4][5]< 0.1 ng/mL~ 0.1 µg/mL
Limit of Quantification (LOQ) < 0.12 µg/mL[3][4][5]< 0.5 ng/mL~ 0.5 µg/mL
Accuracy (% Recovery) 95 - 105%[3][4]90 - 110%90 - 110%
Precision (% RSD) < 2%< 10%< 5%

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

Reverse-phase HPLC is a robust and widely used technique for the analysis of phenolic compounds. The following protocol is a starting point for the quantification of this compound.

a. Instrumentation and Materials

  • HPLC system with a UV detector

  • C8 or C18 analytical column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Acetonitrile (B52724) (HPLC grade)

  • Water (HPLC grade)

  • Trifluoroacetic acid (TFA) or Formic acid (HPLC grade)

  • This compound reference standard

  • Volumetric flasks, pipettes, and syringes

  • 0.45 µm syringe filters

b. Chromatographic Conditions

  • Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% TFA or formic acid). A starting gradient could be 30% acetonitrile, increasing to 80% over 15 minutes.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 210 nm or 280 nm[4][5]

  • Injection Volume: 10 µL

c. Standard and Sample Preparation

  • Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of the mobile phase initial composition.

  • Working Standard Solutions: Prepare a series of dilutions from the stock solution to create calibration standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample and dissolve it in the mobile phase to an expected concentration within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.[6]

d. Analysis

  • Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.

  • Inject the standard solutions in ascending order of concentration to generate a calibration curve.

  • Inject the sample solutions.

  • Quantify the amount of this compound in the sample by comparing its peak area to the calibration curve.

e. Experimental Workflow

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification A Prepare Mobile Phase D Equilibrate HPLC System A->D B Prepare Standard Solutions E Inject Standards & Build Calibration Curve B->E C Prepare Sample Solutions F Inject Samples C->F D->E E->F G Data Acquisition F->G H Peak Integration G->H I Calculate Concentration H->I GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_quant Quantification A Dissolve Sample/Standard B Add Derivatization Reagent A->B C Heat Reaction B->C D Inject Derivatized Sample C->D E Chromatographic Separation D->E F Mass Spectrometric Detection E->F G Extract Ion Chromatogram F->G H Peak Integration G->H I Calculate Concentration H->I UVVis_Logic A Beer-Lambert Law (A = εbc) B Absorbance (A) (Measured by Spectrophotometer) A->B C Molar Absorptivity (ε) (Constant for the analyte at λmax) A->C D Path Length (b) (Constant, typically 1 cm) A->D E Concentration (c) (Unknown) A->E B->E proportional to

References

Probing Cellular Signaling with 2-Bromo-4'-hydroxyacetophenone: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-4'-hydroxyacetophenone is a valuable biochemical probe for investigating cellular signaling pathways. This alpha-bromoketone derivative acts as a covalent inhibitor of specific protein tyrosine phosphatases (PTPs), making it a powerful tool for elucidating the roles of these enzymes in various physiological and pathological processes. This document provides detailed application notes, experimental protocols, and supporting data for the effective use of this compound in research and drug development.

Application Notes

Primary Applications

This compound is primarily utilized as a covalent inhibitor of Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase-1 (SHP-1).[1][2] Its mechanism of action involves the electrophilic alpha-carbon of the bromoacetyl group, which forms a covalent bond with the nucleophilic cysteine residue in the active site of these PTPs, leading to irreversible inhibition.

Inhibition of PTP1B: PTP1B is a key negative regulator of the insulin (B600854) and leptin signaling pathways.[3][4] By inhibiting PTP1B, this compound can be used to study the downstream effects of enhanced insulin and leptin signaling. This makes it a relevant tool for research in diabetes, obesity, and metabolism.

Inhibition of SHP-1: SHP-1 is a critical negative regulator in several signaling cascades, including the JAK/STAT, PI3K/Akt, and MAPK pathways.[5] It is predominantly expressed in hematopoietic cells and plays a crucial role in regulating immune responses. Inhibition of SHP-1 by this compound can be employed to investigate the consequences of dysregulated signaling in immunology, oncology, and inflammatory diseases.

Secondary and Investigational Applications

Probing Other Phosphatases: While PTP1B and SHP-1 are the most well-characterized targets, the reactive nature of this compound suggests it may inhibit other PTPs or enzymes with a susceptible active site cysteine. Researchers should exercise caution and perform appropriate selectivity profiling when using this probe in complex biological systems.

Use in Conjunction with Other Probes: To dissect complex signaling networks, this compound can be used in combination with other small molecule inhibitors or genetic approaches (e.g., siRNA) that target different nodes of a pathway.

Important Considerations:

  • Covalent Mechanism: Due to its covalent and irreversible mode of inhibition, washout experiments are not feasible. The duration of action is dependent on the turnover rate of the target protein.

  • Cell Permeability: This compound is cell-permeable, allowing for its use in cell-based assays.[1]

  • Solubility and Stability: this compound is soluble in organic solvents like DMSO and ethanol.[1][2] Stock solutions should be freshly prepared, as the compound can be unstable in solution.

Data Presentation

Quantitative Inhibition Data
Target EnzymeInhibitorKi (µM)Inhibition TypeAssay Conditions
PTP1BThis compound42Covalent, IrreversibleCell-free
SHP-1 (ΔSH2)This compound43Covalent, IrreversibleCell-free

Data sourced from[1][2]

Experimental Protocols

Protocol 1: In Vitro PTP1B Inhibition Assay

This protocol is adapted from standard colorimetric PTP1B assays and is suitable for determining the inhibitory potential of this compound.

Materials:

  • Recombinant human PTP1B enzyme

  • PTP1B Assay Buffer (e.g., 50 mM HEPES, pH 7.2, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • p-Nitrophenyl Phosphate (pNPP) substrate

  • This compound

  • DMSO (for dissolving the inhibitor)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

Procedure:

  • Prepare Reagents:

    • Prepare a stock solution of this compound in DMSO (e.g., 10 mM).

    • Prepare a series of dilutions of the inhibitor in Assay Buffer to achieve the desired final concentrations. Include a vehicle control (DMSO alone).

    • Prepare a working solution of pNPP in Assay Buffer (e.g., 10 mM).

    • Dilute the PTP1B enzyme to the desired concentration in ice-cold Assay Buffer.

  • Assay Setup:

    • Add 80 µL of Assay Buffer to each well of a 96-well plate.

    • Add 10 µL of the diluted inhibitor or vehicle control to the appropriate wells.

    • Add 10 µL of the diluted PTP1B enzyme to all wells except the blank (add 10 µL of Assay Buffer to the blank wells).

    • Pre-incubate the plate at 37°C for 15 minutes to allow the inhibitor to interact with the enzyme.

  • Initiate Reaction and Measure:

    • Initiate the reaction by adding 10 µL of the pNPP substrate solution to all wells.

    • Immediately start monitoring the increase in absorbance at 405 nm at 37°C for 15-30 minutes in a kinetic mode. Alternatively, for an endpoint assay, incubate for a fixed time (e.g., 30 minutes) and then stop the reaction with a stop solution (e.g., 1 N NaOH) before reading the absorbance.

  • Data Analysis:

    • Calculate the initial reaction velocities (V₀) from the linear portion of the kinetic curves.

    • Plot the percentage of inhibition versus the inhibitor concentration.

    • Determine the IC₅₀ value by fitting the data to a dose-response curve. For covalent inhibitors, it is more accurate to determine the inactivation rate constant (k_inact) and the dissociation constant (K_i).

Protocol 2: Cellular Assay for SHP-1 Inhibition and Downstream Signaling

This protocol describes a general workflow to assess the effect of this compound on SHP-1 activity in a cellular context by measuring the phosphorylation status of a downstream target, such as STAT3.

Materials:

  • A suitable cell line expressing SHP-1 and a relevant signaling pathway (e.g., a hematopoietic cell line like Jurkat or a cell line engineered to express the components of interest).

  • Cell culture medium and supplements.

  • This compound.

  • A relevant stimulus to activate the signaling pathway (e.g., a cytokine like IL-6 to activate the JAK/STAT pathway).

  • Lysis buffer (e.g., RIPA buffer) supplemented with protease and phosphatase inhibitors.

  • BCA protein assay kit.

  • SDS-PAGE gels, buffers, and electrophoresis apparatus.

  • Western blot transfer system and membranes (e.g., PVDF or nitrocellulose).

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST).

  • Primary antibodies against phospho-STAT3 (p-STAT3) and total STAT3.

  • HRP-conjugated secondary antibody.

  • Chemiluminescent substrate.

  • Imaging system for Western blots.

Procedure:

  • Cell Treatment:

    • Seed the cells in appropriate culture plates and allow them to adhere or reach the desired density.

    • Pre-treat the cells with various concentrations of this compound (and a vehicle control) for a specific duration (e.g., 1-4 hours).

    • Stimulate the cells with the appropriate agonist (e.g., IL-6) for a short period (e.g., 15-30 minutes) to induce phosphorylation of STAT3.

  • Cell Lysis and Protein Quantification:

    • Wash the cells with ice-cold PBS.

    • Lyse the cells with ice-cold lysis buffer.

    • Clarify the lysates by centrifugation.

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Normalize the protein concentrations of all samples.

    • Separate the protein lysates by SDS-PAGE.

    • Transfer the separated proteins to a membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody against p-STAT3 overnight at 4°C.

    • Wash the membrane with TBST.

    • Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane with TBST.

    • Apply the chemiluminescent substrate and capture the signal using an imaging system.

    • Strip the membrane (if necessary) and re-probe with an antibody against total STAT3 to confirm equal loading.

  • Data Analysis:

    • Quantify the band intensities for p-STAT3 and total STAT3.

    • Normalize the p-STAT3 signal to the total STAT3 signal for each sample.

    • Compare the levels of p-STAT3 in the inhibitor-treated samples to the vehicle-treated control to determine the effect of SHP-1 inhibition.

Mandatory Visualization

PTP1B_Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Insulin Insulin IR Insulin Receptor (IR) Insulin->IR Binds IRS IRS IR->IRS Phosphorylates PI3K PI3K IRS->PI3K Activates Akt Akt PI3K->Akt Activates GLUT4 GLUT4 Translocation Akt->GLUT4 Promotes PTP1B PTP1B PTP1B->IR Dephosphorylates Probe 2-Bromo-4'- hydroxyacetophenone Probe->PTP1B Inhibits SHP1_JAK_STAT_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular Cytokine Cytokine (e.g., IL-6) Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK Receptor->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates pSTAT3 p-STAT3 Dimer STAT3->pSTAT3 Dimerizes Nucleus Nucleus pSTAT3->Nucleus Translocates Gene Gene Transcription Nucleus->Gene Initiates SHP1 SHP-1 SHP1->JAK Dephosphorylates Probe 2-Bromo-4'- hydroxyacetophenone Probe->SHP1 Inhibits Covalent_Inhibition_Workflow A 1. Initial Characterization (IC50 Determination) B 2. Time-Dependency Assay A->B C 3. Irreversibility Check (e.g., Dialysis, Jump Dilution) B->C D 4. Kinetic Analysis (Determination of kinact and KI) C->D E 5. Selectivity Profiling D->E F 6. Cellular Target Engagement D->F

References

Troubleshooting & Optimization

Technical Support Center: Purification of Crude 2-Bromo-4'-hydroxyacetophenone by Recrystallization

Author: BenchChem Technical Support Team. Date: December 2025

This technical support guide provides researchers, scientists, and drug development professionals with comprehensive information for the purification of crude 2-bromo-4'-hydroxyacetophenone via recrystallization. Below you will find frequently asked questions, detailed troubleshooting guides, experimental protocols, and supporting technical data.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in crude this compound?

A1: Common impurities in crude this compound, typically synthesized from 4-hydroxyacetophenone, can include:

  • Unreacted 4-hydroxyacetophenone: The starting material may not have fully reacted.

  • Dibrominated species: Over-bromination can lead to the formation of 2,2-dibromo-4'-hydroxyacetophenone.

  • Ring-brominated isomers: Although the primary reaction is alpha-bromination, some bromination may occur on the aromatic ring.

  • Degradation products: As an α-bromoketone, the compound can be susceptible to hydrolysis if exposed to moisture.

Q2: What is the expected appearance of pure this compound?

A2: Pure this compound is typically a white to pale beige or light yellow crystalline powder or solid.[1][2] A significant deviation from this, such as a dark brown color, may indicate the presence of impurities.

Q3: What are the key safety precautions to take when handling this compound?

A3: this compound is a lachrymator, meaning it can cause irritation and tearing of the eyes.[2][3] It is also harmful if swallowed and can cause skin and eye irritation. Always handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.

Q4: Which solvents are suitable for the recrystallization of this compound?

A4: Methanol (B129727) is a commonly cited solvent for the recrystallization of this compound.[1] Ethanol (B145695) and solvent mixtures like ethanol/water may also be effective. The ideal solvent is one in which the compound is highly soluble at elevated temperatures and poorly soluble at lower temperatures.

Troubleshooting Recrystallization

Problem Possible Cause(s) Suggested Solution(s)
The compound "oils out" instead of crystallizing. The boiling point of the solvent may be higher than the melting point of the solute. The cooling process is too rapid. The solution is too concentrated.Select a lower-boiling point solvent. Allow the solution to cool slowly to room temperature before placing it in an ice bath. Add a small amount of additional hot solvent to the solution.
No crystals form upon cooling. The solution is not sufficiently saturated. Crystallization has not been initiated.Reduce the volume of the solvent by gentle heating and evaporation, then allow it to cool again. Try to induce crystallization by scratching the inside of the flask with a glass rod at the liquid-air interface. Add a small seed crystal of pure this compound.
Low recovery of the purified product. The compound has significant solubility in the cold solvent. Too much solvent was used for dissolution. The solution was not cooled for a sufficient amount of time.Choose a different solvent in which the compound is less soluble at low temperatures. Use the minimum amount of hot solvent necessary to fully dissolve the crude product. Ensure the solution is thoroughly chilled in an ice bath for an adequate period.
The product is not pure after recrystallization. The chosen solvent does not effectively discriminate between the product and the impurities. Impurities were trapped within the crystals during rapid cooling.Perform a second recrystallization with a different solvent system. Ensure the solution cools slowly to allow for the formation of well-defined crystals. Consider pre-purification by column chromatography if significant impurities are present.
The recrystallized product is discolored. Colored impurities are present.Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. Note that excess charcoal can reduce the yield.

Data Presentation

Solvent Suitability for Recrystallization
Solvent Qualitative Solubility at Room Temperature Qualitative Solubility at Elevated Temperature Suitability Notes
Methanol Slightly soluble[1][2]SolubleA commonly recommended solvent. Good for obtaining crystalline product.
Ethanol Sparingly solubleSolubleA good candidate for single-solvent or mixed-solvent (with water) recrystallization.
Water InsolubleInsolubleNot suitable as a single solvent due to the low polarity of the compound. Can be used as an anti-solvent with a miscible organic solvent like ethanol.
Ethyl Acetate SolubleVery SolubleMay be too good of a solvent, potentially leading to low recovery unless used in a mixed-solvent system.
Chloroform Slightly soluble[1][2]SolubleA possible solvent, but less common and with more safety concerns than alcohols.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization from Methanol

This protocol outlines the procedure for purifying crude this compound using methanol as the solvent.

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add a minimal amount of methanol and heat the mixture gently on a hot plate with stirring. Continue to add small portions of hot methanol until the solid has completely dissolved.

  • Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the flask for a few minutes.

  • Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a pre-heated funnel with fluted filter paper into a clean Erlenmeyer flask.

  • Crystallization: Allow the hot, clear filtrate to cool slowly to room temperature. Once at room temperature, place the flask in an ice bath to maximize the formation of crystals.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold methanol to remove any remaining soluble impurities.

  • Drying: Dry the purified crystals in a desiccator or a vacuum oven at a low temperature to remove all traces of the solvent.

Protocol 2: Mixed-Solvent Recrystallization using Ethanol and Water

This protocol is an alternative for when a single solvent does not provide optimal results.

  • Dissolution: Dissolve the crude this compound in a minimal amount of hot ethanol in an Erlenmeyer flask.

  • Addition of Anti-Solvent: While the solution is still hot, add water dropwise with continuous swirling until the solution just begins to turn cloudy (turbid). This indicates that the solution is saturated.

  • Clarification: Add a few drops of hot ethanol to redissolve the precipitate and obtain a clear solution.

  • Crystallization: Allow the flask to cool slowly to room temperature, followed by cooling in an ice bath to promote complete crystallization.

  • Isolation: Collect the crystals by vacuum filtration.

  • Washing: Wash the collected crystals with a small amount of a cold ethanol/water mixture (in the same ratio as the crystallization solvent).

  • Drying: Dry the purified product under vacuum.

Visualizations

Recrystallization_Workflow cluster_dissolution Dissolution cluster_filtration Purification cluster_crystallization Crystallization cluster_isolation Isolation crude_product Crude Product add_solvent Add Minimum Hot Solvent crude_product->add_solvent dissolved_solution Clear Solution at High Temp add_solvent->dissolved_solution hot_filtration Hot Filtration (Optional) dissolved_solution->hot_filtration slow_cooling Slow Cooling to Room Temp hot_filtration->slow_cooling ice_bath Cooling in Ice Bath slow_cooling->ice_bath crystal_formation Crystal Formation ice_bath->crystal_formation vacuum_filtration Vacuum Filtration crystal_formation->vacuum_filtration washing Wash with Cold Solvent vacuum_filtration->washing drying Drying washing->drying pure_product Pure Product drying->pure_product

Caption: Experimental workflow for the recrystallization of this compound.

Troubleshooting_Logic start Recrystallization Issue no_crystals No Crystals Form start->no_crystals oiling_out Compound Oils Out start->oiling_out low_recovery Low Recovery start->low_recovery sol_not_saturated Solution not saturated? no_crystals->sol_not_saturated cooling_too_fast Cooling too fast? oiling_out->cooling_too_fast solubility_issue Too soluble in cold solvent? low_recovery->solubility_issue evaporate Reduce solvent volume sol_not_saturated->evaporate Yes scratch Scratch flask / Add seed crystal sol_not_saturated->scratch No slow_cool Allow slow cooling cooling_too_fast->slow_cool Yes change_solvent Change solvent cooling_too_fast->change_solvent No solubility_issue->change_solvent Yes check_amount Used minimum solvent? solubility_issue->check_amount No

Caption: Troubleshooting logic for common recrystallization issues.

References

Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common challenges encountered during the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Troubleshooting Guides

This section provides solutions to common problems that may arise during the synthesis of this compound.

Problem 1: Low or No Product Formation

Possible Causes:

  • Inactive Brominating Agent: The brominating agent, such as N-Bromosuccinimide (NBS), may have decomposed over time.

  • Insufficient Acid Catalyst: The reaction is typically acid-catalyzed to facilitate the formation of the enol intermediate.[1][2] An inadequate amount or absence of an acid catalyst like hydrobromic acid or acetic acid can slow down or prevent the reaction.

  • Low Reaction Temperature: The α-bromination of acetophenone (B1666503) derivatives often requires elevated temperatures to proceed efficiently.[1]

Solutions:

  • Use Fresh Reagents: Ensure that the brominating agent is fresh and has been stored under appropriate conditions.

  • Ensure Acidic Conditions: Add a catalytic amount of a suitable acid to the reaction mixture.

  • Optimize Temperature: Gradually increase the reaction temperature while monitoring the progress of the reaction by techniques like Thin Layer Chromatography (TLC).

Problem 2: Presence of Multiple Products in the Reaction Mixture

Possible Causes:

  • Over-bromination: Use of excess brominating agent or rapid addition can lead to the formation of a dibrominated byproduct, 2,2-dibromo-4'-hydroxyacetophenone.[1]

  • Nuclear Bromination: The presence of the hydroxyl group on the aromatic ring can activate it towards electrophilic substitution, leading to bromination on the ring, forming isomers like 3-bromo-4'-hydroxyacetophenone and 3,5-dibromo-4'-hydroxyacetophenone.[3]

  • Formation of Isomeric Byproducts: In some cases, the isomeric byproduct 2-bromo-2'-hydroxyacetophenone (B15216) can be formed.[4]

Solutions:

  • Control Stoichiometry: Use a stoichiometric amount or a slight excess (e.g., 1.1 equivalents) of the brominating agent.[5]

  • Slow Addition of Brominating Agent: Add the brominating agent slowly and in a controlled manner to the reaction mixture.

  • Optimize Reaction Conditions: Performing the reaction under acidic conditions can favor the desired α-bromination over ring bromination by promoting the formation of the enol.[1][2]

  • Purification: Utilize purification techniques such as recrystallization or column chromatography to separate the desired product from the byproducts.

Problem 3: Difficulty in Product Purification

Possible Causes:

  • Oiling Out During Recrystallization: The crude product may separate as an oil instead of forming crystals if the cooling process is too rapid or if significant impurities are present.

  • Poor Separation in Column Chromatography: Ineffective separation of the product from impurities may occur due to the use of an inappropriate solvent system.

Solutions:

  • Optimize Recrystallization:

    • Ensure the crude product is fully dissolved in the minimum amount of hot solvent.

    • Allow the solution to cool slowly to room temperature before placing it in an ice bath.

    • If the product still oils out, try a different recrystallization solvent or a solvent pair.

  • Optimize Column Chromatography:

    • Perform small-scale trials to identify a solvent system that provides good separation on TLC.

    • For polar impurities, a less polar mobile phase might be effective, while for non-polar impurities, a more polar mobile phase would be required.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities in the synthesis of this compound?

A1: The most common impurities encountered are:

  • Unreacted Starting Material: 4'-hydroxyacetophenone (B195518).

  • Over-brominated Products: 2,2-dibromo-4'-hydroxyacetophenone (alpha-dibromination) and 3,5-dibromo-4'-hydroxyacetophenone (ring dibromination).[1][3]

  • Nuclear Bromination Products: 3-Bromo-4'-hydroxyacetophenone.

  • Isomeric Byproducts: 2-bromo-2'-hydroxyacetophenone.[4]

Q2: How can I minimize the formation of the 3,5-dibromo-4'-hydroxyacetophenone impurity?

A2: The formation of this ring-brominated impurity can be minimized by controlling the reaction conditions. Using a less activating solvent and ensuring acidic conditions can favor the desired alpha-bromination. Careful control of the stoichiometry of the brominating agent is also crucial.

Q3: What is the best method to purify crude this compound?

A3: Recrystallization is a commonly used and effective method for purification.[6] Suitable solvents include methanol (B129727) and ether. For mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a reliable alternative.

Data Presentation

Table 1: Common Impurities and Their Identification

Impurity NameChemical StructureCommon Identification Method
4'-hydroxyacetophenone (starting material)C₈H₈O₂TLC, ¹H NMR
2,2-dibromo-4'-hydroxyacetophenoneC₈H₆Br₂O₂¹H NMR, Mass Spectrometry
3,5-dibromo-4'-hydroxyacetophenoneC₈H₆Br₂O₂¹H NMR, Mass Spectrometry
3-bromo-4'-hydroxyacetophenoneC₈H₇BrO₂¹H NMR, Mass Spectrometry
2-bromo-2'-hydroxyacetophenoneC₈H₇BrO₂¹H NMR, Mass Spectrometry

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Ether

Materials:

  • 4'-hydroxyacetophenone

  • Bromine

  • Diethyl ether

  • Saturated sodium bicarbonate solution

  • Magnesium sulfate

Procedure:

  • Dissolve 4'-hydroxyacetophenone (1.0 eq) in diethyl ether in a round-bottom flask equipped with a dropping funnel and a magnetic stirrer.

  • Cool the solution to 0 °C in an ice bath.

  • Add a solution of bromine (1.0 eq) in diethyl ether dropwise to the cooled solution over a period of 20-30 minutes with constant stirring.

  • After the addition is complete, continue stirring the mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution to quench the reaction and neutralize any excess acid.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution, and then with brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by recrystallization from a suitable solvent like methanol or ether.

Visualizations

Synthesis_and_Impurities SM 4'-hydroxyacetophenone Product This compound SM->Product RingBrom 3,5-dibromo-4'- hydroxyacetophenone SM->RingBrom Ring Bromination (Side Reaction) IsoBrom 2-bromo-2'- hydroxyacetophenone SM->IsoBrom Isomerization & Bromination (Side Reaction) OverBrom 2,2-dibromo-4'- hydroxyacetophenone Product->OverBrom Excess Brominating Agent Br2 Brominating Agent (e.g., Br2, NBS) Br2->Product Alpha-bromination (Desired Reaction)

Caption: Synthesis pathway and common impurity formation.

Troubleshooting_Workflow Start Low Yield or Multiple Products CheckReagents Check Reagent Activity & Stoichiometry Start->CheckReagents OptimizeCond Optimize Reaction Conditions (Temp, Catalyst) CheckReagents->OptimizeCond ControlAdd Control Rate of Brominating Agent Addition OptimizeCond->ControlAdd Purify Purify Product (Recrystallization/ Chromatography) ControlAdd->Purify Success Improved Yield and Purity Purify->Success

Caption: Troubleshooting workflow for synthesis optimization.

References

How to avoid side reactions in the bromination of 4-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the bromination of 4-hydroxyacetophenone. Our aim is to help you navigate common experimental challenges and avoid undesired side reactions.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions observed during the bromination of 4-hydroxyacetophenone?

The bromination of 4-hydroxyacetophenone can lead to several side reactions due to the presence of two reactive sites: the activated aromatic ring and the α-carbon of the acetyl group. The primary side reactions include:

  • Polysubstitution on the aromatic ring: The hydroxyl group is a strong activating group, making the aromatic ring highly susceptible to electrophilic substitution at the ortho and para positions. This can lead to the formation of di- or even tri-brominated products.[1][2]

  • α-Bromination of the acetyl group: The enol form of the acetophenone (B1666503) can react with bromine, leading to substitution at the carbon adjacent to the carbonyl group.[3][4]

  • Oxidation: Some brominating agents can cause oxidation of the starting material or the desired product, leading to impurities and reduced yields.

Q2: How can I selectively achieve monobromination on the aromatic ring?

To favor monobromination on the aromatic ring, it is crucial to control the reactivity of the system. Here are some effective strategies:

  • Choice of Brominating Agent: Using a milder brominating agent than molecular bromine (Br₂) can enhance selectivity. N-Bromosuccinimide (NBS) is a commonly used reagent for selective monobromination of activated aromatic compounds.[3][5][6]

  • Solvent Selection: The choice of solvent plays a significant role. Non-polar solvents tend to suppress the formation of highly reactive bromonium ions, thus reducing the chances of polysubstitution.[7] A study on the nuclear bromination of 4-hydroxyacetophenone found that acetonitrile (B52724) (CH₃CN) gave a high yield of the monobrominated product.[8]

  • Reaction Temperature: Performing the reaction at a lower temperature can help to control the reaction rate and improve selectivity.[7]

  • Stoichiometry: Careful control of the stoichiometry of the brominating agent is essential to avoid over-bromination.

Q3: My reaction is primarily yielding α-bromination of the acetyl group. How can I favor substitution on the aromatic ring?

If you are observing undesired α-bromination, consider the following adjustments to your protocol:

  • Avoid Acidic Conditions: Acidic conditions can promote the enolization of the ketone, which is the reactive species for α-bromination.[3][9]

  • Use a Catalyst that Favors Aromatic Substitution: Neutral aluminum oxide (Al₂O₃) has been shown to catalyze the nuclear bromination of 4-hydroxyacetophenone with NBS, providing a good yield of the ring-brominated product.[8]

  • Solvent Choice: As mentioned, polar aprotic solvents like acetonitrile can favor nuclear bromination.[8]

Q4: How can I achieve selective α-bromination of the acetyl group?

To selectively brominate the α-position of the acetyl group, you need to suppress the reactivity of the aromatic ring and promote enolization. This can be achieved by:

  • Protecting the Hydroxyl Group: The hydroxyl group is a powerful activating group for the aromatic ring. By protecting it, for example, as a methyl ether or an ester, you can deactivate the ring towards electrophilic substitution and direct the bromination to the α-position.[4][10][11]

  • Using Acidic Conditions: An acidic catalyst will promote the formation of the enol tautomer, which then reacts with the brominating agent.[3][12]

  • Choice of Solvent: A non-polar solvent like carbon tetrachloride (CCl₄) or chloroform (B151607) (CHCl₃) can be used to disfavor the ionization of bromine and reduce the rate of aromatic substitution.[13]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low or no yield of the desired product 1. Inactive brominating agent. 2. Reaction conditions are too mild (e.g., temperature is too low). 3. Deactivation of the aromatic ring by protonation in strongly acidic media.1. Use a fresh batch of the brominating agent. 2. Gradually increase the reaction temperature while monitoring the reaction progress by TLC. 3. Avoid using strong acids if nuclear bromination is desired. Consider using a buffer system.
Formation of multiple products (polysubstitution) 1. The brominating agent is too reactive (e.g., Br₂ in a polar solvent). 2. The reaction time is too long. 3. The stoichiometry of the brominating agent is too high.1. Switch to a milder brominating agent like NBS.[3][5] 2. Monitor the reaction closely using TLC and quench the reaction once the starting material is consumed. 3. Use a stoichiometric amount or a slight excess of the brominating agent.
Product is a dark, tarry substance 1. Oxidation of the phenol (B47542) or product. 2. Reaction temperature is too high.1. Use a milder brominating agent. 2. Perform the reaction at a lower temperature. 3. Consider running the reaction under an inert atmosphere (e.g., nitrogen or argon).
Inconsistent results between batches 1. Purity of reagents and solvents. 2. Variations in reaction setup and conditions (e.g., rate of addition of reagents, stirring speed).1. Ensure the purity of all reagents and use dry solvents. 2. Standardize the experimental protocol and ensure all parameters are kept consistent.

Data Presentation

Table 1: Effect of Solvent on Nuclear Bromination of 4-Hydroxyacetophenone with NBS [8]

SolventTime (min)Yield (%)
MeOH1286
EtOH6061
H₂O24 hrs22
CH₃CN1494

Reaction conditions: 4-hydroxyacetophenone (10 mmol), N-bromosuccinimide (12 mmol), 10% (w/w) neutral Al₂O₃, and solvent (20 vol) at reflux temperature.

Experimental Protocols

Protocol 1: Selective Nuclear Monobromination of 4-Hydroxyacetophenone [8]

This protocol is designed for the selective monobromination of the aromatic ring.

  • Reaction Setup: In a round-bottom flask equipped with a condenser and a magnetic stirrer, add 4-hydroxyacetophenone (10 mmol), neutral Al₂O₃ (10% w/w), and acetonitrile (20 volumes).

  • Heating: Heat the reaction mixture to reflux.

  • Addition of Brominating Agent: Add N-bromosuccinimide (12 mmol) portion-wise over a period of time.

  • Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, cool the mixture to room temperature. Filter the solid catalyst and wash it with acetonitrile. Combine the filtrates and evaporate the solvent under reduced pressure.

  • Purification: Purify the crude product by recrystallization or column chromatography.

Protocol 2: Selective α-Bromination of 4-Hydroxyacetophenone (via a protected intermediate)

This protocol involves the protection of the hydroxyl group to favor α-bromination.

Step A: Protection of the Hydroxyl Group (e.g., as a methyl ether)

  • Reaction Setup: Dissolve 4-hydroxyacetophenone in a suitable solvent (e.g., acetone). Add a base (e.g., K₂CO₃) and a methylating agent (e.g., dimethyl sulfate).

  • Reaction: Stir the reaction mixture at room temperature or with gentle heating until the reaction is complete (monitor by TLC).

  • Work-up and Purification: Quench the reaction, extract the product, and purify to obtain 4-methoxyacetophenone.

Step B: α-Bromination of 4-Methoxyacetophenone

  • Reaction Setup: Dissolve 4-methoxyacetophenone in a suitable solvent (e.g., methanol).

  • Addition of Brominating Agent: Add molecular bromine (Br₂) dropwise at 0-5 °C.[4]

  • Reaction Monitoring: Monitor the reaction by TLC.

  • Work-up and Purification: Quench the reaction and purify the product to obtain α-bromo-4-methoxyacetophenone.

Step C: Deprotection of the Hydroxyl Group

  • Reaction: Cleave the methyl ether using a suitable reagent such as boron tribromide (BBr₃) to yield the desired α-bromo-4-hydroxyacetophenone.[14]

Visualizations

BrominationPathways cluster_start cluster_ring Ring Bromination cluster_alpha α-Bromination start 4-Hydroxyacetophenone ring_reagents NBS, Neutral Al₂O₃ CH₃CN, Reflux start->ring_reagents Direct Bromination protect 1. Protect OH group 2. Br₂, MeOH, 0-5°C 3. Deprotect start->protect Protection/ Bromination product_ring 3-Bromo-4-hydroxyacetophenone ring_reagents->product_ring product_alpha α-Bromo-4-hydroxyacetophenone protect->product_alpha

Caption: Synthetic routes to achieve selective ring vs. α-bromination.

TroubleshootingFlowchart start Start Bromination check_yield Low/No Yield? start->check_yield check_purity Multiple Products? check_yield->check_purity No inactive_reagent Check Reagent Activity Use Fresh Reagents check_yield->inactive_reagent Yes dark_product Dark/Tarry Product? check_purity->dark_product No milder_reagent Use Milder Reagent (NBS) Control Stoichiometry check_purity->milder_reagent Yes success Successful Bromination dark_product->success No lower_temp Lower Reaction Temperature dark_product->lower_temp Yes mild_conditions Increase Temperature Gradually inactive_reagent->mild_conditions monitor_tlc Monitor Reaction by TLC Quench Promptly milder_reagent->monitor_tlc inert_atm Use Inert Atmosphere lower_temp->inert_atm

Caption: A troubleshooting guide for the bromination of 4-hydroxyacetophenone.

References

Technical Support Center: Optimizing Reaction Conditions for Synthesizing 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the primary side reactions during the bromination of 4'-hydroxyacetophenone (B195518)?

A1: The synthesis is challenged by two main side reactions due to the molecule's structure:

  • Nuclear Bromination: The hydroxyl (-OH) group on the aromatic ring is a strong activating group, which promotes electrophilic substitution on the ring itself, typically at the positions ortho to the hydroxyl group (C3 and C5). This can lead to the formation of 3-Bromo-4'-hydroxyacetophenone or 3,5-Dibromo-4'-hydroxyacetophenone.[1][2] Studies have shown that using reagents like NH4Br with an oxidant in aqueous or methanolic solutions can exclusively lead to nuclear bromination.[1]

  • Poly-bromination: The use of excess brominating agent can result in the addition of multiple bromine atoms. This can occur on the aromatic ring or lead to the formation of the α,α-dibromo product on the side chain.[2][3]

Q2: My reaction is yielding primarily ring-brominated products instead of the desired α-bromination. How can I improve selectivity?

A2: This is the most common challenge. To favor α-bromination (on the carbon next to the carbonyl group) over nuclear bromination, you must control the reaction conditions to promote acid-catalyzed enolization, making the α-carbon the more reactive nucleophile.[2] Key strategies include:

  • Solvent Choice: Use non-polar, aprotic solvents such as ether, chloroform, or carbon disulfide.[2][4][5] These solvents disfavor the ionization of bromine, suppressing electrophilic attack on the activated ring.[2] Conversely, polar protic solvents like water or aqueous acetic acid promote nuclear bromination.[2][6]

  • Acid Catalysis: The reaction is often acid-catalyzed. Using a solvent like glacial acetic acid or adding a catalytic amount of a strong acid (e.g., HCl) facilitates the formation of the enol intermediate, which selectively reacts at the α-carbon.[3][7][8]

Q3: My analysis shows multiple products, likely from over-bromination. What causes this and how can it be prevented?

A3: Over-bromination, leading to di- or tri-brominated products, is typically caused by using an excess of the brominating agent or adding it too quickly.[3] To minimize this:

  • Control Stoichiometry: Use a precise stoichiometric amount of the brominating agent relative to the 4'-hydroxyacetophenone. A slight excess (e.g., 1.05 to 1.1 equivalents) may be needed to drive the reaction to completion, but a large excess should be avoided.[7]

  • Slow Addition: Add the brominating agent dropwise or in small portions to the reaction mixture, especially at the beginning. This maintains a low concentration of the brominating species and allows for selective reaction with the starting material.[4][5]

Q4: The reaction is not going to completion or the yield is consistently low. What are the potential causes?

A4: Low yields can stem from several factors:

  • Reagent Inactivity: Brominating agents like N-Bromosuccinimide (NBS) can decompose over time. Ensure you are using a fresh or properly stored reagent.[3]

  • Insufficient Catalyst: If the reaction is acid-catalyzed, ensure a sufficient amount is present and has not been neutralized.[3]

  • Low Temperature: While some protocols use low temperatures (0-5°C) to control selectivity, temperatures that are too low can significantly slow the reaction rate.[3][4][8] For some systems, a higher temperature (e.g., 90°C) is optimal.[7]

  • Work-up Issues: Product can be lost during extraction or purification steps. Ensure proper phase separation and minimize transfers.

Q5: How can I purify the crude this compound, especially if it is dark or oily?

A5: Dark coloration is common due to trace impurities. The most effective purification methods are:

  • Recrystallization: This is the most common and effective method for purifying the solid product.[9] Suitable solvents include methanol (B129727), ether, ethanol, or toluene.[3][4][10] If the solution is highly colored, you can add a small amount of activated charcoal to the hot solution and perform a hot filtration before allowing it to cool.[9]

  • Column Chromatography: For oily products or mixtures that are difficult to separate by recrystallization, silica (B1680970) gel column chromatography is a reliable alternative.[9] A solvent system such as a mixture of petroleum ether and ethyl acetate (B1210297) can be used for elution.[7]

  • Washing: During the work-up, washing the organic layer with a saturated sodium bicarbonate solution is crucial for neutralizing any remaining acid and quenching unreacted bromine.[4]

Troubleshooting Guide

ProblemPotential Cause(s)Suggested Solution(s)
Low or No Reaction 1. Inactive brominating agent (e.g., old NBS).[3]2. Insufficient acid catalyst.[3]3. Reaction temperature is too low.[3]1. Use a fresh bottle of the brominating agent.2. Add a catalytic amount of HBr or use glacial acetic acid as the solvent.3. Gradually increase the reaction temperature while monitoring by TLC.
Main Product is Ring-Brominated 1. The hydroxyl group is activating the aromatic ring.[1][2]2. Use of a polar, protic solvent (e.g., water, methanol, aqueous acetic acid).[2][6]1. Switch to a non-polar, aprotic solvent like ether, chloroform, or THF.[4][5][10]2. Ensure anhydrous conditions.3. Perform the reaction under acidic conditions to favor enolization.[8]
Formation of Poly-brominated Products 1. Excess brominating agent used.2. Brominating agent was added too quickly.[3]1. Use a molar ratio of 1:1 or a slight excess (1:1.1) of brominating agent to substrate.[7]2. Add the brominating agent slowly and dropwise with efficient stirring.[4]
Product is a Dark Tar or Oil 1. Reaction conditions are too harsh (e.g., high temperature).2. The brominating agent may be causing oxidation.[2]1. Lower the reaction temperature.2. Use a milder brominating agent like Pyridinium (B92312) hydrobromide perbromide or NBS.[7][11]3. Purify via column chromatography followed by recrystallization.[9]
Crystals Do Not Form During Recrystallization 1. The solution is not sufficiently saturated.2. Crystallization is slow to initiate.1. Reduce the solvent volume by gentle evaporation and cool again.2. Induce crystallization by scratching the inside of the flask with a glass rod.3. Add a seed crystal of the pure compound.[9]

Summary of Reaction Conditions

Brominating AgentSolventTemperatureTimeMolar Ratio (Reagent:Substrate)Reported Yield
Bromine (Br₂)Ether0 °C1 hour1:1~60% (calculated from reported mass)[4]
Bromine (Br₂)Methanol (with cat. HCl)0-5 °C, then RT2 hours1:1.0489%
Pyridinium Hydrobromide PerbromideTHFRoom Temp.3 hoursNot specifiedNot specified[11]
Pyridinium Hydrobromide PerbromideAcetic Acid90 °C3 hours1.1:185% (for chloro-analog)[7]
Copper(II) Bromide (CuBr₂)Ethyl Acetate / ChloroformReflux2 hours2.2:189.4% (for methoxy-analog)[12]
N-Bromosuccinimide (NBS)Methanol (with Al₂O₃)Reflux10-15 min1.2:189%

Experimental Protocols

Protocol 1: Bromination using Bromine in Ether

This protocol is adapted from a procedure using elemental bromine at low temperatures to control selectivity.[4]

  • Materials: 4'-hydroxyacetophenone (15 g, 110 mmol), Bromine (17.6 g, 110 mmol), Anhydrous Ether (200 mL), Saturated Sodium Bicarbonate solution, Magnesium Sulfate.

  • Procedure:

    • Dissolve 4'-hydroxyacetophenone in 200 mL of anhydrous ether in a round-bottomed flask equipped with a dropping funnel and magnetic stirrer.

    • Cool the solution to 0°C in an ice bath.

    • Slowly add a solution of bromine in ether dropwise to the cooled solution over a period of 20 minutes with continuous stirring.

    • After the addition is complete, stir the mixture at 0°C for an additional hour.

    • Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution to quench the reaction and neutralize acids.

    • Separate the organic layer, wash it again with saturated sodium bicarbonate solution, and then dry it over anhydrous magnesium sulfate.

    • Concentrate the solution in vacuo to obtain the crude product.

    • Purify the crude solid by recrystallization from ether to afford pure this compound.

Protocol 2: Bromination using Pyridinium Hydrobromide Perbromide (PyHBr·Br₂)

This method uses a more stable and less hazardous solid brominating agent.[7][10][11]

  • Materials: 4'-hydroxyacetophenone, Pyridinium hydrobromide perbromide, Tetrahydrofuran (THF) or Glacial Acetic Acid.

  • Procedure:

    • Dissolve 4'-hydroxyacetophenone in a suitable solvent (e.g., THF) in a round-bottomed flask.[10][11]

    • Add Pyridinium hydrobromide perbromide (approx. 1.1 equivalents) to the solution in portions with stirring.

    • Stir the reaction mixture at room temperature for 3 hours (if using THF) or heat to 90°C for 3 hours (if using acetic acid).[7][11]

    • Monitor the reaction progress using Thin Layer Chromatography (TLC).[7]

    • Upon completion, pour the reaction mixture into ice-cold water to precipitate the product.

    • Collect the solid by vacuum filtration and wash thoroughly with cold water to remove pyridinium salts and acid.

    • Dry the crude product and purify by recrystallization from a suitable solvent like methanol or ethanol.[10]

Process Visualizations

Synthesis_Workflow cluster_reaction Reaction Setup cluster_workup Work-up & Isolation cluster_purification Purification Start Dissolve 4'-Hydroxyacetophenone in Aprotic Solvent Reagent Slowly Add Brominating Agent (e.g., PyHBr·Br₂) Start->Reagent React Stir at Controlled Temperature (e.g., 0°C or RT) Reagent->React Quench Quench with Sat. NaHCO₃ / Water React->Quench Extract Extract with Organic Solvent Quench->Extract Dry Dry Organic Layer (e.g., MgSO₄) Extract->Dry Evaporate Evaporate Solvent Dry->Evaporate Recrystallize Recrystallize from Methanol/Ether Evaporate->Recrystallize Filter Filter & Dry Crystals Recrystallize->Filter Final Pure 2-Bromo-4'- hydroxyacetophenone Filter->Final

Caption: Experimental workflow for the synthesis of this compound.

Troubleshooting_Flowchart cluster_side_products cluster_solutions decision decision action action issue Proceed to Recrystallization start Analyze Crude Product (TLC/NMR) check_purity Multiple Products? start->check_purity check_purity->issue No (High Purity) is_ring_brom Major impurity is ring-brominated? check_purity->is_ring_brom Yes is_poly_brom Major impurity is poly-brominated? is_ring_brom->is_poly_brom No sol_solvent Switch to Aprotic Solvent (Ether, Chloroform) + Acid Catalyst is_ring_brom->sol_solvent Yes sol_stoich Reduce Molar Ratio of Brominating Agent & Add Slowly is_poly_brom->sol_stoich Yes sol_purify Purify via Column Chromatography is_poly_brom->sol_purify No (Other Impurities)

Caption: Troubleshooting logic for identifying and resolving common synthesis issues.

References

Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Bromo-4'-hydroxyacetophenone.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of low yield in the synthesis of this compound?

Low yields in this synthesis are typically attributed to several factors:

  • Side Reactions: The most significant cause is the formation of undesired side products, primarily through bromination on the aromatic ring (nuclear bromination) or the addition of a second bromine atom to the alpha-carbon (dibromination).[1][2] The hydroxyl group on the aromatic ring is strongly activating, making the ring susceptible to electrophilic attack.[2]

  • Incomplete Reaction: The reaction may not go to completion due to suboptimal reaction conditions, such as incorrect temperature, insufficient reaction time, or improper stoichiometry of reagents.

  • Suboptimal Work-up and Purification: Product loss can occur during the work-up and purification steps, such as incomplete extraction or inefficient recrystallization.

Q2: How can I minimize the formation of the nuclear brominated side product?

Minimizing nuclear bromination is crucial for achieving a high yield of the desired product. Key strategies include:

  • Solvent Choice: Using non-polar, aprotic solvents such as diethyl ether or chloroform (B151607) can suppress the ionization of bromine and disfavor electrophilic attack on the activated ring.[3] Polar, protic solvents like water or acetic acid tend to promote nuclear bromination.[2]

  • Protecting the Hydroxyl Group: While not always necessary, protecting the phenolic hydroxyl group as an ester or ether before bromination can effectively prevent ring substitution. The protecting group can then be removed in a subsequent step.

  • Choice of Brominating Agent: Using a milder brominating agent like N-Bromosuccinimide (NBS) can sometimes offer better selectivity for alpha-bromination over nuclear bromination compared to elemental bromine.

Q3: My TLC plate shows multiple spots after the reaction. What are they likely to be?

Multiple spots on a TLC plate of the crude reaction mixture typically indicate the presence of:

  • Starting Material: Unreacted 4'-hydroxyacetophenone (B195518).

  • Desired Product: this compound.

  • Nuclear Brominated Byproduct: 3-Bromo-4'-hydroxyacetophenone or 3,5-Dibromo-4'-hydroxyacetophenone.[1]

  • Dibrominated Byproduct: 2,2-Dibromo-4'-hydroxyacetophenone.

The relative positions of these spots will depend on the solvent system used for TLC, but generally, the polarity will decrease in the order: 4'-hydroxyacetophenone > this compound > nuclear brominated byproducts > dibrominated byproduct.

Q4: My product "oiled out" during recrystallization instead of forming crystals. What should I do?

"Oiling out" occurs when the solute separates from the solution as a liquid rather than a solid.[4][5] This can happen if the melting point of your compound (or an impure mixture) is lower than the boiling point of the solvent, or if the solution is cooled too rapidly.[5][6] To address this:

  • Re-heat and Add More Solvent: Re-heat the mixture until the oil dissolves completely, then add a small amount of additional hot solvent to ensure the solution is no longer supersaturated.[5]

  • Slow Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Gradual cooling encourages the formation of well-defined crystals.[6]

  • Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the liquid to create nucleation sites for crystal growth.

  • Change Solvent System: If the problem persists, consider using a different recrystallization solvent or a solvent mixture with a lower boiling point.[6]

Troubleshooting Guide

Problem Possible Cause(s) Suggested Solution(s)
Low Yield - Predominant nuclear bromination.[1][2] - Formation of dibrominated byproduct. - Incomplete reaction.- Use a non-polar, aprotic solvent (e.g., diethyl ether, chloroform).[3] - Control the stoichiometry of the brominating agent carefully (use 1.0-1.1 equivalents). - Ensure the reaction goes to completion by monitoring with TLC. - Optimize reaction temperature and time.
Multiple Spots on TLC - Presence of starting material, desired product, and side products (nuclear and/or dibrominated).- If the reaction is incomplete, consider extending the reaction time or slightly increasing the temperature. - If side products are significant, modify the reaction conditions as described above to improve selectivity. - Purify the crude product using column chromatography or recrystallization.
Product is a Dark Oil or Tarry Solid - Decomposition of the product. - Presence of polymeric impurities.- Ensure the reaction temperature is not too high. - During work-up, wash the organic layer with a mild reducing agent solution (e.g., sodium bisulfite) to remove any residual bromine. - Purify by column chromatography, potentially using a gradient elution.
"Oiling Out" During Recrystallization - The melting point of the solute is lower than the boiling point of the solvent.[5][6] - The solution is supersaturated or cooled too quickly.[6] - High concentration of impurities.[7]- Re-heat and add more solvent.[5] - Allow the solution to cool slowly.[6] - Try a different recrystallization solvent or a mixed solvent system.[6][8] - Consider a preliminary purification by passing the crude product through a short plug of silica (B1680970) gel.
Crystals Do Not Form Upon Cooling - The solution is not sufficiently saturated. - Lack of nucleation sites.- Evaporate some of the solvent to increase the concentration and then cool again. - Scratch the inside of the flask with a glass rod. - Add a seed crystal of the pure compound.

Data Presentation

Table 1: Comparison of Reaction Conditions and Yields for the Synthesis of this compound

Brominating AgentSolventTemperature (°C)Time (h)Reported Yield (%)Reference
Bromine (Br₂)Diethyl Ether01~84[9]
Bromine (Br₂)Ethyl Acetate (B1210297) / ChloroformRoom Temp.8.5Not specified[10]
N-Bromosuccinimide (NBS)AcetonitrileRefluxNot specifiedHigh (for nuclear bromination)[11]
N-Bromosuccinimide (NBS) / Al₂O₃Methanol (B129727)Reflux0.17-0.25High (for α-bromination of other acetophenones)[11]
Pyridinium Hydrobromide PerbromideTetrahydrofuran (THF)Room Temp.Not specifiedEfficient[12]

Note: Yields can vary significantly based on the specific experimental setup, purity of reagents, and scale of the reaction. The table provides a general comparison based on available literature.

Experimental Protocols

Protocol 1: Synthesis of this compound using Bromine in Diethyl Ether[9]
  • Dissolution: Dissolve 4'-hydroxyacetophenone (1.0 eq) in anhydrous diethyl ether in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel.

  • Cooling: Cool the solution to 0 °C in an ice bath.

  • Addition of Bromine: While stirring, add a solution of bromine (1.0 eq) in diethyl ether dropwise over a period of 20-30 minutes. Maintain the temperature at 0 °C during the addition.

  • Reaction: Stir the reaction mixture at 0 °C for 1 hour after the addition is complete. Monitor the reaction progress by TLC.

  • Quenching: Carefully pour the reaction mixture into a saturated aqueous solution of sodium bicarbonate to neutralize the HBr formed and to quench any unreacted bromine.

  • Extraction: Separate the organic layer. Wash the organic layer with saturated sodium bicarbonate solution, followed by brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate (B86663) or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by recrystallization from a suitable solvent such as methanol or diethyl ether.[9][12]

Protocol 2: Purification by Column Chromatography
  • Adsorbent Preparation: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexane (B92381) or a mixture of hexane and ethyl acetate with a low percentage of the latter).

  • Column Packing: Pour the slurry into a chromatography column and allow it to pack under gravity or with gentle pressure. Add a layer of sand on top of the silica gel.

  • Sample Loading: Dissolve the crude this compound in a minimal amount of the eluent or a slightly more polar solvent. Carefully load the solution onto the top of the silica gel column.

  • Elution: Elute the column with a suitable solvent system, starting with a non-polar solvent (e.g., hexane) and gradually increasing the polarity (e.g., by increasing the percentage of ethyl acetate).

  • Fraction Collection: Collect fractions and monitor them by TLC to identify the fractions containing the pure product.

  • Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Visualizations

Troubleshooting_Workflow start Low Yield in Synthesis check_tlc Analyze Crude Reaction Mixture by TLC start->check_tlc incomplete_reaction Incomplete Reaction? (Starting material present) check_tlc->incomplete_reaction side_products Significant Side Products? incomplete_reaction->side_products No optimize_conditions Optimize Reaction Conditions: - Increase reaction time - Increase temperature - Check reagent stoichiometry incomplete_reaction->optimize_conditions Yes purification_issue Issues During Purification? side_products->purification_issue No modify_conditions Modify Reaction Conditions for Selectivity: - Use non-polar, aprotic solvent - Use milder brominating agent (e.g., NBS) - Control temperature carefully side_products->modify_conditions Yes optimize_purification Optimize Purification: - Choose appropriate recrystallization solvent - Perform column chromatography - Check for product loss during work-up purification_issue->optimize_purification Yes success Improved Yield purification_issue->success No optimize_conditions->check_tlc modify_conditions->check_tlc optimize_purification->success

Caption: Troubleshooting workflow for low yield in this compound synthesis.

Reaction_Pathway cluster_main Main Reaction Pathway (Alpha-Bromination) cluster_side Side Reaction Pathways start 4'-hydroxyacetophenone enol Enol Intermediate start->enol Acid/Base Catalysis nuclear_sub Nuclear Bromination start->nuclear_sub + Br+ (Electrophilic Aromatic Substitution) product This compound (Desired Product) enol->product + Br+ dibromo_sub Dibromination product->dibromo_sub + Br+

References

Stability and degradation of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) regarding the stability and degradation of 2-Bromo-4'-hydroxyacetophenone. This resource is intended for researchers, scientists, and drug development professionals to address common issues encountered during experimentation.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: this compound is a hygroscopic and lachrymatory solid, meaning it can absorb moisture from the air and cause tearing.[1] To ensure its stability, it should be stored in a tightly sealed container in an inert atmosphere (e.g., under argon or nitrogen) at a refrigerated temperature of 2-8°C.[1][2] Proper storage is crucial to prevent degradation and maintain the compound's purity.

Q2: My this compound has changed color from pale beige to a darker shade. What could be the cause?

A2: A color change in this compound, which typically appears as a pale beige solid, can indicate degradation.[1] This can be caused by exposure to light, air (oxidation), or moisture. It is crucial to handle the compound in a well-ventilated area and avoid prolonged exposure to ambient conditions.[2] If you observe a significant color change, it is advisable to verify the purity of the compound before use, for instance, by measuring its melting point (typically 123-126°C) or using chromatographic techniques like HPLC.[1]

Q3: I am observing an unexpected peak in my HPLC analysis of a reaction involving this compound. What could this be?

A3: An unexpected peak in your HPLC chromatogram could be a degradation product of this compound. Depending on the reaction conditions (e.g., pH, presence of nucleophiles, exposure to light), several degradation pathways are possible. The most common degradation pathways involve the reactive α-bromo group. Potential degradation products could include 4'-hydroxyacetophenone (B195518) (resulting from debromination) or a substituted product if a nucleophile is present in the reaction mixture.

Q4: How can I minimize the degradation of this compound in my experimental solutions?

A4: To minimize degradation in solution, consider the following:

  • Solvent Choice: Use high-purity, dry solvents. While slightly soluble in chloroform (B151607) and methanol (B129727), ensure the solvent is compatible with your reaction and does not promote degradation.[1]

  • pH Control: The α-bromo ketone moiety can be susceptible to both acidic and basic conditions, which can catalyze enolization and subsequent reactions.[3][4] Buffer your solution if your experimental conditions allow.

  • Light Protection: Protect your solutions from light, especially UV light, to prevent photodegradation.[5] Use amber vials or cover your glassware with aluminum foil.

  • Temperature Control: Perform reactions at the lowest feasible temperature to slow down potential degradation reactions.

  • Inert Atmosphere: If your experiment is sensitive to oxidation, preparing and running your solutions under an inert atmosphere (e.g., nitrogen or argon) can be beneficial.

Troubleshooting Guides

Issue 1: Inconsistent Reaction Yields

Symptoms:

  • Variable or lower-than-expected yields in reactions where this compound is a starting material.

  • Presence of multiple spots on TLC analysis of the crude reaction mixture.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Degradation of this compound stock Verify the purity of your starting material using HPLC or melting point analysis. If degraded, use a fresh, properly stored batch.
Instability in reaction conditions pH: Check the pH of your reaction mixture. If it is strongly acidic or basic, consider if this could be promoting side reactions or degradation. Temperature: Ensure the reaction temperature is well-controlled. High temperatures can accelerate degradation. Solvent: Ensure the solvent is dry and free of impurities that could react with the starting material.
Side reactions The α-bromo group is a strong electrophile. Consider the possibility of reaction with your solvent or other nucleophiles present in the reaction mixture.
Issue 2: Appearance of Unknown Impurities in Stability Studies

Symptoms:

  • New peaks appearing in HPLC chromatograms during a stability study of a formulation containing this compound.

  • A decrease in the area of the parent compound peak over time.

Possible Causes & Solutions:

Possible Cause Troubleshooting Steps
Hydrolysis The bromo group can be susceptible to hydrolysis, especially at non-neutral pH, leading to the formation of 2,4'-dihydroxyacetophenone. Analyze for this potential degradant.
Photodegradation If the study is not conducted in light-protected containers, photodegradation can occur. A potential pathway is the cleavage of the C-Br bond.[6] Ensure samples are adequately protected from light.
Oxidation The phenolic hydroxyl group can be susceptible to oxidation. Ensure the formulation is protected from atmospheric oxygen, or consider the inclusion of an antioxidant if compatible.
Interaction with Excipients Some excipients may have functional groups that can react with the α-bromo ketone. Conduct compatibility studies with individual excipients to identify any interactions.

Data Presentation: Potential Degradation Products

The following table summarizes potential degradation products of this compound based on its chemical structure and reactivity.

Degradation Pathway Potential Degradation Product Molecular Formula Molecular Weight ( g/mol )
Hydrolysis 2,4'-DihydroxyacetophenoneC₈H₈O₃152.15
Reductive Debromination 4'-HydroxyacetophenoneC₈H₈O₂136.15
Elimination (in base) 4-hydroxyphenylglyoxal (after hydrolysis of vinyl bromide)C₈H₆O₃150.13
Oxidation Products from phenolic coupling or ring opening--

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound

Objective: To identify potential degradation products and pathways for this compound under various stress conditions. This information is crucial for developing stability-indicating analytical methods.[7]

Materials:

  • This compound

  • HPLC grade acetonitrile (B52724) and water

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (B78521) (NaOH)

  • Hydrogen peroxide (H₂O₂)

  • Methanol

  • Class A volumetric flasks and pipettes

  • pH meter

  • HPLC system with a UV detector

  • Photostability chamber

  • Oven

Methodology:

  • Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL.

  • Stress Conditions: [8]

    • Acid Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M HCl. Keep at 60°C for 24 hours. Neutralize with 0.1 M NaOH before analysis.

    • Base Hydrolysis: To 1 mL of the stock solution, add 1 mL of 0.1 M NaOH. Keep at room temperature for 8 hours. Neutralize with 0.1 M HCl before analysis.

    • Oxidative Degradation: To 1 mL of the stock solution, add 1 mL of 3% H₂O₂. Keep at room temperature for 24 hours.

    • Thermal Degradation: Place the solid compound in an oven at 70°C for 48 hours. Also, heat a solution of the compound at 70°C for 24 hours.

    • Photodegradation: Expose the solid compound and a solution of the compound to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[5] A control sample should be wrapped in aluminum foil to protect it from light.

  • Sample Analysis: Analyze all stressed samples, along with a non-stressed control, by a suitable stability-indicating HPLC method. The method should be capable of separating the parent compound from its degradation products.

Visualizations

Potential Degradation Pathways

G Potential Degradation Pathways of this compound parent This compound hydrolysis_prod 2,4'-Dihydroxyacetophenone parent->hydrolysis_prod  Hydrolysis (H₂O, H⁺/OH⁻) debromination_prod 4'-Hydroxyacetophenone parent->debromination_prod  Reductive  Debromination oxidation_prod Oxidative Degradation Products parent->oxidation_prod  Oxidation (e.g., H₂O₂) photolysis_prod Photolytic Degradation Products parent->photolysis_prod  Photolysis (Light) G Forced Degradation Experimental Workflow start Prepare Stock Solution of this compound stress Expose to Stress Conditions start->stress acid Acid Hydrolysis stress->acid base Base Hydrolysis stress->base oxidation Oxidation stress->oxidation thermal Thermal stress->thermal photo Photolysis stress->photo analysis Analyze by Stability-Indicating HPLC Method acid->analysis base->analysis oxidation->analysis thermal->analysis photo->analysis end Identify Degradation Products and Pathways analysis->end

References

Technical Support Center: Synthesis of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

Topic: Removal of Unreacted Bromine

Welcome to the technical support center for the synthesis of 2-Bromo-4'-hydroxyacetophenone. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing unreacted bromine from the reaction mixture.

Frequently Asked Questions (FAQs)

Q1: What are the common methods for removing excess bromine after the bromination of 4'-hydroxyacetophenone?

A1: Excess bromine is typically removed by a process called "quenching," where a chemical reagent is added to react with and neutralize the unreacted bromine. Common quenching agents include:

  • Sodium Thiosulfate (B1220275) (Na₂S₂O₃): A widely used and effective quenching agent that reacts with bromine to form colorless and water-soluble salts.[1][2]

  • Sodium Bisulfite (NaHSO₃) or Sodium Metabisulfite (Na₂S₂O₅): These are also effective reducing agents for quenching bromine and are a good alternative to sodium thiosulfate, especially in acidic conditions.[1][2][3]

  • Sodium Sulfite (Na₂SO₃): Another suitable reagent that can neutralize bromine.[1]

  • Aqueous Sodium Bicarbonate (NaHCO₃) or Sodium Hydroxide (NaOH): These basic solutions can be used to neutralize both the excess bromine and any acidic byproducts like hydrobromic acid (HBr).[1][4]

  • Unsaturated Hydrocarbons (e.g., Cyclohexene): These can react with bromine via an addition reaction, but the resulting dibrominated product will be an organic impurity that may need to be removed in a subsequent step.[1]

Q2: How do I know when all the unreacted bromine has been removed?

A2: The visual disappearance of the characteristic reddish-brown or orange/yellow color of bromine from the reaction mixture is a reliable indicator that the quenching process is complete.[1][2][5] The solution should become colorless or pale yellow.

Q3: What are the potential side reactions or issues I should be aware of during the quenching process?

A3: Several issues can arise during the quenching of excess bromine:

  • Formation of a solid precipitate (sulfur): This can occur when using sodium thiosulfate under acidic conditions, as the thiosulfate can decompose to form elemental sulfur.[1][2][6]

  • Exothermic reaction: The reaction between the quenching agent and bromine can be exothermic, leading to a rise in the temperature of the reaction mixture.[1][5] This is more pronounced with high concentrations of unreacted bromine.

  • Incomplete quenching: If an insufficient amount of quenching agent is added, some unreacted bromine may remain, leading to a persistent yellow or orange color.[2]

  • Nuclear bromination: The starting material, 4'-hydroxyacetophenone, has an activated aromatic ring, and under certain conditions, bromination can occur on the ring in addition to the desired alpha-bromination.[7]

Q4: What safety precautions should be taken when working with bromine?

A4: Bromine is a highly toxic, corrosive, and volatile substance that should be handled with extreme care in a well-ventilated fume hood.[1] Always wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[1] It is also advisable to have a quenching solution, such as sodium thiosulfate, readily available in case of spills.[1]

Troubleshooting Guides

Issue 1: The reaction mixture remains yellow or orange after adding a quenching agent.

Possible CauseSolution
Insufficient quenching agent Add more of the quenching agent solution dropwise until the color disappears.[2] Ensure vigorous stirring to promote mixing between the organic and aqueous phases.
Poor mixing of biphasic system Increase the stirring speed to ensure good contact between the aqueous quenching solution and the organic layer containing the bromine.
Product itself is colored If the desired product, this compound, is known to be colored, the final color may not be completely colorless. However, the distinct bromine color should be gone.

Issue 2: A solid precipitate (sulfur) forms during the sodium thiosulfate quench.

Possible CauseSolution
Acidic reaction conditions The decomposition of sodium thiosulfate to elemental sulfur is promoted by acidic conditions.[1][2][6] To prevent this, you can: - Neutralize the reaction mixture with a base like sodium bicarbonate before adding the sodium thiosulfate solution.[1] - Use an alternative quenching agent that is less prone to sulfur precipitation, such as sodium bisulfite or sodium sulfite.[1][3]

Issue 3: The reaction becomes excessively hot during quenching.

Possible CauseSolution
High concentration of unreacted bromine The quenching reaction is inherently exothermic.[1][5] To control the temperature: - Add the quenching agent slowly and in portions.[1] - Cool the reaction mixture in an ice bath before and during the addition of the quenching agent.[1][2][5]

Quantitative Data on Common Bromine Quenching Agents

Quenching AgentTypical ConcentrationStoichiometry (Quencher:Br₂)Notes
Sodium Thiosulfate (Na₂S₂O₃) 10% aqueous solution[1]2:1Highly effective, but can form elemental sulfur under acidic conditions.[1]
Sodium Bisulfite (NaHSO₃) Saturated aqueous solution[1]1:1Good alternative to sodium thiosulfate, especially in acidic media.[1]
Sodium Metabisulfite (Na₂S₂O₅) 1.32 M aqueous solution[5]1:2Often used interchangeably with sodium bisulfite.[1]
Sodium Sulfite (Na₂SO₃) 200 g/L aqueous solution[1]1:1Effective and avoids the issue of sulfur precipitation.[1]
Cyclohexene Neat or in a solvent1:1The resulting 1,2-dibromocyclohexane (B1204518) is an organic impurity that will need to be separated from the desired product.[1]

Experimental Protocols

Protocol 1: Quenching with Aqueous Sodium Thiosulfate

  • Cool the Reaction Mixture: After the bromination reaction is complete, cool the reaction mixture to 0-5 °C using an ice bath. This helps to control the exotherm during quenching.

  • Prepare Quenching Solution: Prepare a 10% (w/v) aqueous solution of sodium thiosulfate.

  • Slow Addition: Slowly add the sodium thiosulfate solution dropwise to the vigorously stirred reaction mixture.

  • Monitor Color Change: Continue the addition until the reddish-brown color of the bromine disappears and the mixture becomes colorless or pale yellow.[1][2]

  • Aqueous Work-up: Transfer the mixture to a separatory funnel. Separate the organic and aqueous layers.

  • Wash the Organic Layer: Wash the organic layer sequentially with water and then with a saturated brine solution.

  • Dry and Concentrate: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to obtain the crude product.

Protocol 2: Quenching with Aqueous Sodium Bisulfite/Metabisulfite

  • Cool the Reaction Mixture: Cool the reaction mixture to 0-5 °C in an ice bath.[2][5]

  • Prepare Quenching Solution: Prepare a saturated aqueous solution of sodium bisulfite or a 1.32 M solution of sodium metabisulfite.[1][5]

  • Controlled Addition: Add the bisulfite/metabisulfite solution dropwise to the vigorously stirred reaction mixture, maintaining a low temperature as the reaction can be exothermic.[5]

  • Observe Decolorization: Continue the addition until the bromine color is fully discharged.[2][5]

  • Standard Work-up: Proceed with the aqueous work-up as described in Protocol 1 (steps 5-7).

Visualizations

experimental_workflow cluster_reaction Bromination Reaction cluster_quenching Quenching cluster_workup Work-up start 4'-hydroxyacetophenone + Bromine reaction Reaction complete (Excess Bromine present) start->reaction quench Add Quenching Agent (e.g., Na2S2O3) reaction->quench observe Color disappears quench->observe extract Aqueous Extraction observe->extract dry Dry Organic Layer extract->dry concentrate Concentrate dry->concentrate end Crude 2-Bromo-4'- hydroxyacetophenone concentrate->end troubleshooting_workflow start Quenching with Na2S2O3 precipitate Solid Precipitate Forms? start->precipitate acidic Is the solution acidic? precipitate->acidic Yes continue_workup Continue with Work-up precipitate->continue_workup No neutralize Neutralize with NaHCO3 before quenching acidic->neutralize Yes alt_quench Use alternative quencher (e.g., NaHSO3) acidic->alt_quench Yes neutralize->continue_workup alt_quench->continue_workup

References

Technical Support Center: Column Chromatography Purification of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the successful purification of 2-Bromo-4'-hydroxyacetophenone via column chromatography.

Frequently Asked Questions (FAQs)

Q1: What is the recommended stationary phase for the column chromatography of this compound?

A1: Silica (B1680970) gel is the most commonly used stationary phase for the purification of this compound due to its polarity, which allows for effective separation.[1][2][3]

Q2: What is a suitable mobile phase (eluent) for this purification?

A2: A common eluent system is a mixture of a nonpolar solvent like hexane (B92381) or cyclohexane (B81311) with a more polar solvent such as ethyl acetate (B1210297).[1][4] A specific system reported for the purification of this compound is a 3:1 mixture of cyclohexane and ethyl acetate.[4] It is recommended to first determine the optimal solvent system using Thin Layer Chromatography (TLC).[1]

Q3: How should I prepare and load my sample onto the column?

A3: The crude this compound can be loaded onto the column using two primary methods:

  • Wet Loading: Dissolve the crude product in a minimal amount of the initial, least polar eluent or a slightly more polar solvent and carefully apply it to the top of the silica gel bed.[1][2]

  • Dry Loading: If the sample is not very soluble in the eluent, it can be adsorbed onto a small amount of silica gel. The solvent is then evaporated, and the resulting dry powder is carefully added to the top of the column.[2]

Q4: How can I monitor the separation during the elution process?

A4: The progress of the separation is typically monitored by collecting fractions and analyzing them using Thin Layer Chromatography (TTC).[1][2] This allows for the identification of fractions containing the pure product.

Troubleshooting Guide

Problem Possible Cause(s) Solution(s)
Poor Separation of Product and Impurities The polarity of the eluent is too high, causing all compounds to elute quickly.Start with a less polar solvent system and gradually increase the polarity (gradient elution).[1]
The polarity of the eluent is too low, resulting in broad or overlapping peaks.Gradually increase the polarity of the mobile phase.[2]
The column is overloaded with the crude product.The amount of crude product loaded should typically not exceed 1-5% of the silica gel weight.[1]
Product Does Not Elute from the Column The mobile phase is not polar enough to displace the compound from the silica gel.Systematically increase the polarity of the eluent. For instance, increase the percentage of ethyl acetate in a hexane/ethyl acetate mixture.[2]
The compound may have decomposed on the acidic silica gel.Test the stability of your compound on a small amount of silica beforehand. If it is unstable, consider using a different stationary phase like alumina (B75360) or deactivating the silica gel.[5]
Tailing of the Product Peak on TLC/Column The compound is interacting too strongly with the stationary phase.For phenolic compounds like this compound, adding a small amount of acetic acid to the mobile phase can improve the peak shape.[2]
The column may be overloaded.Reduce the amount of sample loaded onto the column.[2]
Low Recovery of the Purified Product The product may be partially soluble in the eluent, leading to loss across many fractions.Ensure all fractions are carefully analyzed by TLC to identify and combine all fractions containing the pure product.
The compound may have degraded on the column.Refer to the solution for "Product Does Not Elute from the Column" regarding compound stability.[5]

Experimental Protocol: Column Chromatography of this compound

This protocol is a general guideline. The specific solvent system and column dimensions may need to be optimized based on the scale of the reaction and the impurity profile.

1. Preparation of the Column:

  • Select a glass chromatography column of an appropriate size.

  • Prepare a slurry of silica gel in the initial, least polar eluent (e.g., cyclohexane:ethyl acetate 3:1).

  • Pour the slurry into the column, ensuring no air bubbles are trapped.

  • Allow the silica gel to settle into a packed bed.

  • Add a thin layer of sand on top of the silica gel to prevent disturbance of the bed during sample and eluent addition.[2]

2. Sample Preparation and Loading:

  • Dissolve the crude this compound in a minimal volume of the mobile phase.

  • Carefully pipette the sample solution onto the top of the sand layer.

  • Allow the sample to adsorb onto the silica gel by draining the solvent until it reaches the top of the sand layer.

3. Elution:

  • Carefully add the mobile phase to the top of the column.

  • Begin collecting fractions.

  • The elution can be performed isocratically (with a constant solvent composition) or with a gradient of increasing polarity.

4. Monitoring and Collection:

  • Analyze the collected fractions by TLC to identify those containing the pure this compound.

  • Combine the pure fractions.

5. Solvent Removal:

  • Remove the solvent from the combined pure fractions using a rotary evaporator to obtain the purified product.[1][2]

Quantitative Data Summary

Parameter Value / Range Notes
Stationary Phase Silica GelSlightly acidic, suitable for polar compounds.[3]
Mobile Phase Example Cyclohexane:Ethyl Acetate (3:1)A reported system for this specific purification.[4]
Recommended Rf Value 0.2 - 0.4An optimal range for good separation on the column.[1]
Sample Load 1 - 5% of silica gel weightTo avoid overloading the column.[1]

Experimental Workflow Diagram

experimental_workflow cluster_prep Preparation cluster_loading Sample Loading cluster_elution Elution & Collection cluster_isolation Product Isolation prep_column Prepare Silica Gel Slurry pack_column Pack Column prep_column->pack_column add_sand Add Sand Layer pack_column->add_sand dissolve_sample Dissolve Crude Product load_sample Load Sample onto Column dissolve_sample->load_sample adsorb_sample Adsorb Sample load_sample->adsorb_sample add_eluent Add Mobile Phase adsorb_sample->add_eluent collect_fractions Collect Fractions add_eluent->collect_fractions tlc_analysis Analyze Fractions by TLC collect_fractions->tlc_analysis combine_fractions Combine Pure Fractions tlc_analysis->combine_fractions remove_solvent Remove Solvent (Rotary Evaporation) combine_fractions->remove_solvent pure_product Obtain Purified Product remove_solvent->pure_product

Caption: Workflow for the column chromatography purification of this compound.

References

Characterization of byproducts in 2-Bromo-4'-hydroxyacetophenone reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-Bromo-4'-hydroxyacetophenone.

Troubleshooting Guides and FAQs

Q1: My reaction to synthesize this compound from 4'-hydroxyacetophenone (B195518) has a low yield and multiple spots on the TLC plate. What are the common byproducts?

A1: Low yields and multiple impurities are common challenges. The primary byproducts in this reaction stem from the electrophilic bromination of the aromatic ring and over-bromination at the alpha-carbon. The most frequently encountered byproducts include:

  • Monobrominated Aromatic Byproducts: Bromine can substitute at the positions ortho to the hydroxyl group on the aromatic ring, leading to isomers such as 3-Bromo-4'-hydroxyacetophenone.

  • Dibrominated Aromatic Byproducts: With an excess of the brominating agent or longer reaction times, di-substitution on the aromatic ring can occur, yielding products like 3,5-Dibromo-4'-hydroxyacetophenone.[1]

  • Positional Isomers: Depending on the synthetic route, particularly in Friedel-Crafts type reactions, the formation of 2-bromo-2'-hydroxyacetophenone (B15216) has been reported as a side product.[2]

  • Unreacted Starting Material: Incomplete conversion will result in the presence of 4'-hydroxyacetophenone in your crude product.

Q2: How can I minimize the formation of these byproducts during the synthesis of this compound?

A2: To enhance the selectivity for alpha-bromination and reduce the formation of byproducts, consider the following strategies:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of the brominating agent to 4'-hydroxyacetophenone. An excess of the brominating agent significantly increases the likelihood of ring bromination and di-bromination.

  • Choice of Brominating Agent: While elemental bromine can be used, milder and more selective brominating agents like N-Bromosuccinimide (NBS) or pyridinium (B92312) hydrobromide perbromide can offer better control and reduce side reactions.

  • Reaction Temperature: Maintain a low reaction temperature (e.g., 0-5 °C) during the addition of the brominating agent to disfavor the kinetically slower ring substitution.

  • Slow Addition: Add the brominating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile at any given time, which favors the desired reaction pathway.

  • Solvent Choice: The choice of solvent can influence the reaction pathway. Aprotic solvents are generally preferred for this type of reaction.

Q3: My NMR spectrum of the crude product is complex. What are the expected signals for the main byproducts?

A3: Interpreting the NMR spectrum is crucial for identifying byproducts. Here are some expected 1H NMR signals for common impurities in a deuterated solvent like CDCl3 or DMSO-d6:

  • 3,5-Dibromo-4'-hydroxyacetophenone: You would expect to see a singlet for the two equivalent aromatic protons and a singlet for the methyl protons of the acetyl group.[1]

  • 4'-hydroxyacetophenone (Starting Material): Look for two doublets in the aromatic region and a singlet for the acetyl methyl protons.

  • Positional Isomers: The aromatic region will show a different splitting pattern compared to the desired product due to the different substitution on the benzene (B151609) ring.

For unambiguous identification, it is recommended to isolate the main impurities by chromatography and characterize them individually, or to use 2D NMR techniques like COSY and HMBC to establish the connectivity of the molecules.

Q4: I am using this compound in a subsequent Williamson ether synthesis and observing elimination byproducts. How can I prevent this?

A4: The Williamson ether synthesis involves an SN2 reaction.[3] The use of a sterically hindered base or a secondary/tertiary alkyl halide can favor the competing E2 elimination reaction.[3] this compound itself is a primary halide, which is good for SN2 reactions.[3] However, if the alkoxide you are reacting it with is sterically bulky, or if you are using high temperatures, elimination can become a significant side reaction.

To favor substitution over elimination:

  • Use a less sterically hindered base to form the alkoxide.

  • Keep the reaction temperature as low as possible while still allowing the reaction to proceed at a reasonable rate.

  • Use a polar aprotic solvent such as DMF or acetonitrile (B52724).[3]

Data Presentation

Table 1: Influence of Reaction Conditions on the Yield of 3,5-dibromo-4-hydroxyacetophenone from p-hydroxyacetophenone

Molar Ratio (Substrate:NH4Br:(NH4)2S2O8)Reaction Time (Grinding + Standing)ProductYield (%)
1:2:2.515 min + 20 min3,5-dibromo-4-hydroxyacetophenone20
1:2:2.560 min + 20 min3,5-dibromo-4-hydroxyacetophenone80
1:4:5120 min + 20 min3,5-dibromo-4-hydroxyacetophenone89

Data adapted from a study on the nuclear bromination of p-hydroxyacetophenone.[1]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is a general representation and may require optimization.

  • Dissolution: Dissolve 4'-hydroxyacetophenone (1 equivalent) in a suitable solvent such as glacial acetic acid or ethyl acetate (B1210297) in a round-bottom flask equipped with a magnetic stirrer and an addition funnel.

  • Cooling: Cool the solution to 0-5 °C in an ice bath.

  • Bromination: Dissolve the brominating agent (e.g., bromine or pyridinium hydrobromide perbromide, 1 equivalent) in the same solvent and add it dropwise to the cooled solution of 4'-hydroxyacetophenone over a period of 1-2 hours, ensuring the temperature remains below 10 °C.

  • Reaction: After the addition is complete, allow the reaction to stir at room temperature for 2-4 hours, monitoring the progress by TLC.

  • Quenching: Once the reaction is complete, pour the mixture into ice-cold water to precipitate the crude product.

  • Filtration and Washing: Filter the precipitate and wash it with cold water to remove any water-soluble impurities. A wash with a cold, non-polar solvent like cyclohexane (B81311) can help remove the 2-bromo-2'-hydroxyacetophenone isomer.[2]

  • Purification: Recrystallize the crude product from a suitable solvent system (e.g., ethanol/water or toluene) to obtain the purified this compound.

Protocol 2: Characterization of Byproducts by HPLC-MS

  • Sample Preparation: Prepare a stock solution of the crude reaction mixture in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of approximately 1 mg/mL. Filter the sample through a 0.22 µm syringe filter before injection.

  • HPLC Conditions (General Example):

    • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: Water with 0.1% formic acid.

    • Mobile Phase B: Acetonitrile with 0.1% formic acid.

    • Gradient: Start with a low percentage of B, and gradually increase to elute the components. A typical gradient might be 10-90% B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection: UV detection at a wavelength where all components have some absorbance (e.g., 254 nm).

  • MS Conditions:

    • Ionization Mode: Electrospray Ionization (ESI) in both positive and negative modes to get comprehensive data.

    • Mass Range: Scan a mass range that covers the expected molecular weights of the starting material, product, and potential byproducts (e.g., m/z 100-500).

    • Fragmentation Analysis (MS/MS): Perform fragmentation analysis on the major peaks to confirm their structures by comparing the fragmentation patterns with known standards or theoretical fragmentation.

Visualizations

Reaction_Pathway cluster_conditions Reaction Conditions SM 4'-hydroxyacetophenone Product This compound (Desired Product) SM->Product Alpha-bromination (major pathway) Byproduct1 3-Bromo-4'-hydroxyacetophenone (Ring Monobromination) SM->Byproduct1 Ring bromination (minor pathway) Br2 Brominating Agent (e.g., Br2, NBS) Byproduct2 3,5-Dibromo-4'-hydroxyacetophenone (Ring Dibromination) Byproduct1->Byproduct2 Further ring bromination Byproduct3 2-bromo-2'-hydroxyacetophenone (Positional Isomer) Low Temperature Low Temperature Controlled Stoichiometry Controlled Stoichiometry Slow Addition Slow Addition

Caption: Reaction pathway for the synthesis of this compound and its major byproducts.

Workflow start Crude Reaction Mixture tlc 1. Thin Layer Chromatography (TLC) - Initial assessment of complexity start->tlc column 2. Column Chromatography - Separation of components tlc->column fractions Isolated Fractions column->fractions nmr 3a. NMR Spectroscopy (1H, 13C, 2D) - Structural elucidation fractions->nmr ms 3b. Mass Spectrometry (MS, HRMS) - Molecular weight and formula determination fractions->ms hplc 4. HPLC/GC-MS Analysis - Purity assessment and quantification fractions->hplc identification Byproduct Identification and Quantification nmr->identification ms->identification hplc->identification

Caption: Experimental workflow for the identification and characterization of byproducts.

References

Technical Support Center: Improving Selectivity in 2-Bromo-4'-hydroxyacetophenone Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals working with 2-Bromo-4'-hydroxyacetophenone. It provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges in achieving selective reactions with this versatile building block.

I. Troubleshooting Guides

Issue 1: Low Yield or No O-Alkylation Product (Williamson Ether Synthesis)

Question: I am attempting a Williamson ether synthesis with this compound to obtain an O-alkylated product, but I am getting a low yield or only recovering the starting material. What could be the problem?

Answer:

Several factors can contribute to a low yield in Williamson ether synthesis. Here’s a systematic troubleshooting approach:

  • Base Strength and Deprotonation: The phenolic hydroxyl group of this compound needs to be deprotonated to form the more nucleophilic phenoxide ion.

    • Weak Base: If you are using a weak base like sodium bicarbonate (NaHCO₃), it may not be strong enough to completely deprotonate the phenol.

    • Solution: Switch to a stronger base such as potassium carbonate (K₂CO₃), sodium hydroxide (B78521) (NaOH), or for more challenging reactions, sodium hydride (NaH). When using NaH, ensure anhydrous conditions as it reacts violently with water.

  • Reaction Conditions:

    • Temperature: The reaction may require heating to proceed at a reasonable rate. Typical temperatures range from room temperature to the reflux temperature of the solvent.

    • Reaction Time: Sₙ2 reactions can be slow. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time.

  • Solvent Choice:

    • Protic Solvents: Protic solvents (e.g., ethanol (B145695), water) can solvate the phenoxide ion through hydrogen bonding, reducing its nucleophilicity and slowing down the reaction.

    • Solution: Use a polar aprotic solvent such as acetone (B3395972), acetonitrile (B52724) (ACN), dimethylformamide (DMF), or dimethyl sulfoxide (B87167) (DMSO) to enhance the reaction rate.

Issue 2: Formation of C-Alkylated Byproduct

Question: My reaction is producing a significant amount of the C-alkylated isomer instead of the desired O-alkylated product. How can I improve the O-selectivity?

Answer:

The phenoxide ion is an ambident nucleophile, meaning it can react at either the oxygen or the carbon atoms of the aromatic ring (ortho and para positions). Several factors influence the O/C alkylation ratio:

  • Solvent: This is one of the most critical factors.

    • Protic Solvents: Solvents like water or alcohols solvate the oxygen atom of the phenoxide, leaving the carbon atoms more accessible for electrophilic attack, thus favoring C-alkylation.

    • Polar Aprotic Solvents: Solvents like DMF, DMSO, and acetone do not solvate the phenoxide ion as strongly, leaving the more electronegative oxygen atom as the more reactive site, thus favoring O-alkylation.

  • Counter-ion: The nature of the cation from the base can influence selectivity.

    • Hard vs. Soft Cations: "Harder" cations (e.g., Li⁺, Na⁺) tend to associate more strongly with the "hard" oxygen atom of the phenoxide, which can sometimes favor C-alkylation. "Softer" cations (e.g., K⁺, Cs⁺) have a weaker association, often leading to higher O-selectivity.

  • Leaving Group: While less commonly varied, the leaving group on the alkylating agent can have an effect. Softer leaving groups like iodide may favor C-alkylation to a small extent compared to harder leaving groups like chloride.

Issue 3: Presence of Elimination Byproducts

Question: I am observing byproducts that correspond to the elimination of my alkyl halide. How can I minimize this side reaction?

Answer:

The phenoxide ion is not only a good nucleophile but also a reasonably strong base, which can promote the E2 elimination of the alkyl halide, especially with secondary and tertiary halides.

  • Structure of the Alkyl Halide:

    • Primary Halides: These are ideal for Williamson ether synthesis as they are most susceptible to Sₙ2 attack and less prone to elimination.

    • Secondary Halides: Will likely give a mixture of substitution and elimination products. To favor substitution, use a less sterically hindered base if possible (though in this case, the nucleophile is fixed) and lower reaction temperatures.

    • Tertiary Halides: Will almost exclusively undergo elimination. Williamson ether synthesis is not a suitable method for preparing ethers from tertiary halides.

  • Reaction Temperature: Higher temperatures generally favor elimination over substitution. If elimination is a significant issue, try running the reaction at a lower temperature for a longer period.

II. Frequently Asked Questions (FAQs)

Q1: What is the best base to use for the O-alkylation of this compound?

A1: For most simple primary alkyl halides, potassium carbonate (K₂CO₃) in a polar aprotic solvent like acetone or acetonitrile is a good starting point. It is relatively inexpensive, easy to handle, and generally provides good yields of the O-alkylated product. For less reactive alkyl halides, a stronger base like sodium hydroxide (NaOH) or sodium hydride (NaH) may be necessary.

Q2: Which solvent is optimal for maximizing O-selectivity?

A2: Polar aprotic solvents are highly recommended to favor O-alkylation. Acetone, acetonitrile (ACN), dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are excellent choices. Protic solvents such as ethanol or water should be avoided if C-alkylation is a concern.

Q3: Can I protect the hydroxyl group to ensure selective reaction at another site?

A3: Yes, protecting the phenolic hydroxyl group is a common strategy to prevent its reaction and direct reactivity to other parts of the molecule. Common protecting groups for phenols include:

  • Methyl Ether: Formed using a methylating agent. Can be cleaved with strong acids like HBr.

  • Benzyl (B1604629) Ether (Bn): Formed using benzyl bromide or chloride. Can be removed by hydrogenolysis (H₂/Pd-C).

  • Silyl (B83357) Ethers (e.g., TBDMS): Formed using silyl chlorides (e.g., TBDMSCl). Generally stable to many reaction conditions but can be removed with fluoride (B91410) sources like TBAF.

The choice of protecting group will depend on the subsequent reaction conditions you plan to employ.

Q4: Are there any specific safety precautions I should take when working with this compound?

A4: Yes, this compound is a lachrymator (causes tearing) and is harmful if swallowed.[1] It is essential to handle this compound in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[1]

III. Data Presentation

Table 1: Influence of Solvent and Base on O/C Alkylation Selectivity of Phenols

Phenolic SubstrateAlkylating AgentBaseSolventO-Alkylation (%)C-Alkylation (%)Reference
PhenolBenzyl BromideK₂CO₃Acetone>95<5General Knowledge
PhenolBenzyl BromideK₂CO₃Ethanol~70~30General Knowledge
2,4-Dihydroxyacetophenone1-BromopropaneCsHCO₃AcetonitrileHigh (4-O-alkylation)Not Reported[2]
2'-Hydroxyacetophenone1-BromopentaneNaOH/TBAB*Toluene/Water1000[3]

*TBAB = Tetrabutylammonium bromide (Phase Transfer Catalyst)

IV. Experimental Protocols

Protocol 1: General Procedure for O-Alkylation of this compound (Williamson Ether Synthesis)

This protocol is a general guideline and may require optimization for specific alkylating agents.

Materials:

  • This compound

  • Alkyl halide (e.g., ethyl iodide, benzyl bromide) (1.1 equivalents)

  • Potassium carbonate (K₂CO₃) (2.0 equivalents)

  • Acetone or Acetonitrile (anhydrous)

  • Ethyl acetate (B1210297)

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate (B86663) (Na₂SO₄)

Procedure:

  • To a round-bottom flask equipped with a magnetic stirrer and reflux condenser, add this compound (1.0 equivalent) and anhydrous acetone or acetonitrile.

  • Add potassium carbonate (2.0 equivalents) to the suspension.

  • Add the alkyl halide (1.1 equivalents) dropwise to the stirring mixture.

  • Heat the reaction mixture to reflux and monitor the progress by TLC.

  • Once the reaction is complete (typically 4-24 hours), cool the mixture to room temperature.

  • Filter the solid potassium carbonate and wash the filter cake with acetone or acetonitrile.

  • Concentrate the filtrate under reduced pressure.

  • Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica (B1680970) gel or recrystallization to afford the desired O-alkylated product.

Protocol 2: Synthesis of this compound[4]

Materials:

Procedure:

  • Dissolve 4'-hydroxyacetophenone (1.0 equivalent) in diethyl ether in a round-bottom flask and cool to 0 °C in an ice bath.

  • Add a solution of bromine (1.0 equivalent) in diethyl ether dropwise to the cooled solution over 20-30 minutes.

  • Stir the reaction mixture at 0 °C for 1 hour.

  • Carefully pour the reaction mixture into a saturated aqueous sodium bicarbonate solution to quench the reaction.

  • Separate the organic layer and wash it again with saturated aqueous sodium bicarbonate solution.

  • Dry the organic layer over magnesium sulfate, filter, and concentrate under reduced pressure.

  • Recrystallize the crude product from diethyl ether to yield pure this compound.[4]

V. Mandatory Visualizations

Signaling Pathways

PTP1B_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin_Receptor Insulin Receptor IRS IRS Proteins Insulin_Receptor->IRS phosphorylates Leptin_Receptor Leptin Receptor JAK2 JAK2 Leptin_Receptor->JAK2 activates PI3K PI3K IRS->PI3K activates AKT Akt/PKB PI3K->AKT activates GLUT4_Vesicle GLUT4 Vesicle AKT->GLUT4_Vesicle promotes translocation Glucose_Uptake Glucose Uptake GLUT4_Vesicle->Glucose_Uptake STAT3 STAT3 JAK2->STAT3 phosphorylates Gene_Expression Gene Expression STAT3->Gene_Expression PTP1B PTP1B (Target of Inhibitors) PTP1B->Insulin_Receptor dephosphorylates PTP1B->IRS dephosphorylates PTP1B->JAK2 dephosphorylates SHP1 SHP-1 (Target of Inhibitors) SHP1->JAK2 dephosphorylates Insulin Insulin Insulin->Insulin_Receptor Leptin Leptin Leptin->Leptin_Receptor

LXR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus LXR_Agonist LXR Agonist (e.g., Oxysterol) LXR LXR LXR_Agonist->LXR binds & activates LXR_RXR_Heterodimer LXR-RXR Heterodimer LXR->LXR_RXR_Heterodimer RXR RXR RXR->LXR_RXR_Heterodimer LXRE LXR Response Element (on DNA) LXR_RXR_Heterodimer->LXRE binds to Target_Gene_Expression Target Gene Expression LXRE->Target_Gene_Expression regulates Cholesterol_Efflux Cholesterol Efflux (ABCA1, ABCG1) Target_Gene_Expression->Cholesterol_Efflux Lipogenesis Lipogenesis (SREBP-1c, FAS) Target_Gene_Expression->Lipogenesis

Experimental Workflow

Williamson_Ether_Synthesis_Workflow Start Start: 2-Bromo-4'-hydroxy- acetophenone Reaction_Setup Reaction Setup: - Add Base (e.g., K₂CO₃) - Add Solvent (e.g., Acetone) - Add Alkyl Halide Start->Reaction_Setup Reaction Reaction: - Heat to Reflux - Monitor by TLC Reaction_Setup->Reaction Workup Workup: - Filter Solids - Concentrate - Liquid-Liquid Extraction Reaction->Workup Troubleshooting Troubleshooting: - Low Yield? - Side Products? Reaction->Troubleshooting Purification Purification: - Column Chromatography or - Recrystallization Workup->Purification Product Final Product: O-Alkylated Derivative Purification->Product Troubleshooting->Reaction_Setup Adjust Conditions

References

Validation & Comparative

A Comparative Guide to 2-Bromo-4'-hydroxyacetophenone and 2-Chloro-4'-hydroxyacetophenone in Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the realm of synthetic organic chemistry, α-haloacetophenones are pivotal intermediates for the construction of a wide array of heterocyclic and carbocyclic frameworks. The choice between a bromo or chloro substituent on the α-carbon can significantly influence reactivity, reaction kinetics, and overall synthetic efficiency. This guide provides an objective comparison of 2-bromo-4'-hydroxyacetophenone and 2-chloro-4'-hydroxyacetophenone, supported by established reactivity principles and representative experimental protocols.

Physicochemical Properties

A fundamental understanding of the physical and chemical properties of these reagents is crucial for their effective utilization in synthesis. The key differences in their molecular weight and melting points are tabulated below.

PropertyThis compound2-Chloro-4'-hydroxyacetophenone
CAS Number 2491-38-56305-04-0
Molecular Formula C₈H₇BrO₂C₈H₇ClO₂
Molecular Weight 215.04 g/mol 170.59 g/mol
Appearance Pale beige solidOff-white powder
Melting Point 123-126 °CNot readily available

Synthesis of Starting Materials

The accessibility of the starting α-haloacetophenone is a key consideration in planning a synthetic route. Both compounds can be synthesized from commercially available precursors.

Synthesis of this compound

The bromination of 4'-hydroxyacetophenone (B195518) is a common and efficient method for the synthesis of this compound. This reaction can be achieved using elemental bromine or other brominating agents like pyridinium (B92312) hydrobromide perbromide.

4'-Hydroxyacetophenone 4'-Hydroxyacetophenone This compound This compound 4'-Hydroxyacetophenone->this compound Br₂, Ether, 0 °C to rt

Caption: Synthesis of this compound.

Synthesis of 2-Chloro-4'-hydroxyacetophenone

One synthetic route to 2-chloro-4'-hydroxyacetophenone involves the Friedel-Crafts acylation of a protected phenol, such as 3-chloroanisole, followed by demethylation.

3-Chloroanisole 3-Chloroanisole Intermediate Intermediate 3-Chloroanisole->Intermediate Acetyl Chloride, AlCl₃ 2-Chloro-4'-hydroxyacetophenone 2-Chloro-4'-hydroxyacetophenone Intermediate->2-Chloro-4'-hydroxyacetophenone Demethylation

Caption: Synthesis of 2-Chloro-4'-hydroxyacetophenone.

Comparative Reactivity in Nucleophilic Substitution

The primary mode of reaction for α-haloacetophenones is nucleophilic substitution at the α-carbon. The reactivity of the halogen as a leaving group is a critical determinant of the reaction rate. The general order of leaving group ability for halogens is I > Br > Cl > F. This is attributed to the weaker carbon-halogen bond strength and greater polarizability as one descends the group.[1]

Consequently, This compound is inherently more reactive than 2-chloro-4'-hydroxyacetophenone in nucleophilic substitution reactions. This has significant implications for synthetic planning:

  • Reaction Times: Reactions with the bromo derivative will typically proceed faster than with the chloro analogue under identical conditions.

  • Reaction Conditions: The chloro derivative may require more forcing conditions (e.g., higher temperatures, stronger nucleophiles, or longer reaction times) to achieve comparable yields to the bromo compound.

  • Selectivity: In molecules with multiple electrophilic sites, the higher reactivity of the C-Br bond might allow for greater selectivity under milder conditions.

Application in Synthesis: The Hantzsch Thiazole (B1198619) Synthesis

A classic and synthetically valuable reaction of α-haloacetophenones is the Hantzsch thiazole synthesis, which involves the condensation with a thiourea (B124793) to form a 2-aminothiazole (B372263) ring system. This scaffold is prevalent in many biologically active molecules.

cluster_bromo This compound cluster_chloro 2-Chloro-4'-hydroxyacetophenone Bromo_Start This compound Bromo_Product 2-Amino-4-(4-hydroxyphenyl)thiazole Bromo_Start->Bromo_Product Thiourea, Ethanol, Reflux (Higher Reactivity, Shorter Time) Chloro_Start 2-Chloro-4'-hydroxyacetophenone Chloro_Product 2-Amino-4-(4-hydroxyphenyl)thiazole Chloro_Start->Chloro_Product Thiourea, Ethanol, Reflux (Lower Reactivity, Longer Time/Forcing Conditions) Thiourea Thiourea Thiourea->Bromo_Start Thiourea->Chloro_Start

References

Comparison of different methods for synthesizing 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of various synthetic methods for 2-Bromo-4'-hydroxyacetophenone, a key intermediate in the synthesis of numerous pharmaceuticals. The following sections detail the experimental protocols, present a comparative analysis of their performance, and offer insights into the underlying chemical pathways.

Comparison of Synthetic Methods

The synthesis of this compound primarily involves the electrophilic bromination of the α-carbon of 4'-hydroxyacetophenone. However, the choice of brominating agent and reaction conditions significantly impacts the yield, purity, and environmental footprint of the process. This section compares several common methods, with quantitative data summarized in Table 1.

MethodBrominating AgentSolvent(s)CatalystReaction TimeTemperature (°C)Yield (%)Purity (%)Reference
1 Bromine (Br₂)Ethyl acetate (B1210297), Chloroform (B151607)Aluminum chloride (AlCl₃)8.5 hours21.4 (initial)Not explicitly stated for pure product95[1]
2 Bromine (Br₂)Diethyl etherNone1 hour0~59 (calculated from crude)Not explicitly stated[2]
3 Pyridinium (B92312) hydrobromide perbromideTetrahydrofuran (B95107) (THF)None3 hoursRoom TemperatureNot explicitly statedNot explicitly stated[3][4]
4 N-Bromosuccinimide (NBS)Not specifiedNot specifiedNot specifiedNot specifiedNot specifiedNot specified[5]
5 Ammonium Bromide (NH₄Br) & OxoneMethanolNoneNot specifiedNot specifiedNot specifiedNot specified[5]
6 Zinc-Bromine (in situ)WaterNoneNot specifiedNot specifiedNot specifiedNot specified[5]
7 Bromoacetyl chlorideTrifluoromethanesulfonic acid (TfOH)NoneOvernight0 to Room Temperature66Analytically pure after chromatography[6]

Note: Some methods listed in the literature, such as those using N-Bromosuccinimide, Ammonium Bromide/Oxone, and in situ generated Zinc Bromide, have been reported to favor nuclear bromination of hydroxyacetophenones rather than the desired side-chain bromination under certain conditions[5]. Careful control of reaction parameters is crucial to achieve the intended product.

Experimental Workflow and Logic

The following diagram illustrates the general workflow for selecting a suitable synthesis method for this compound, considering key experimental and outcome parameters.

Synthesis_Comparison_Workflow cluster_input Inputs cluster_methods Synthesis Methods cluster_params Key Parameters cluster_output Output Start Starting Material: 4'-Hydroxyacetophenone Method1 Method 1: Br₂ / AlCl₃ in Ethyl Acetate/Chloroform Start->Method1 Method2 Method 2: Br₂ in Ether Start->Method2 Method3 Method 3: Pyridinium Hydrobromide Perbromide in THF Start->Method3 Method7 Method 7: Bromoacetyl Chloride in TfOH Start->Method7 Yield Yield Method1->Yield Purity Purity Method1->Purity Time Reaction Time Method1->Time Safety Safety & Handling Method1->Safety Method2->Yield Method2->Purity Method2->Time Method2->Safety Method3->Yield Method3->Purity Method3->Time Method3->Safety Method7->Yield Method7->Purity Method7->Time Method7->Safety Analysis Comparative Analysis Yield->Analysis Purity->Analysis Time->Analysis Safety->Analysis Product Product: This compound Analysis->Product

Caption: Workflow for comparing synthesis methods of this compound.

Detailed Experimental Protocols

Below are the detailed experimental procedures for the key synthetic methods identified.

Method 1: Bromination using Bromine and Aluminum Chloride

This method utilizes liquid bromine with a catalytic amount of aluminum chloride.

Procedure:

  • Dissolve 136.2 g (1.0 mol) of 4-hydroxyacetophenone in 1 liter of ethyl acetate and 200 ml of chloroform with stirring.

  • Separately, dissolve 159.8 g (1.0 mol) of bromine in 1 liter of ethyl acetate and 500 ml of chloroform.

  • Slowly add the bromine solution to the 4-hydroxyacetophenone solution at a rate of approximately 2 ml per minute. The initial temperature should be around 21.4°C.

  • After 1.25 hours, add 1.2 g of aluminum chloride to the reaction mixture.

  • Continue the addition of the bromine solution until completion (total addition time of 8.5 hours).

  • Filter the reaction mixture. The resulting residue is then purified by recrystallization from toluene (B28343) in the presence of activated carbon and Celite to yield this compound with 95% purity[1].

Method 2: Bromination using Bromine in Diethyl Ether

This protocol employs bromine in diethyl ether at a low temperature.

Procedure:

  • Dissolve 15 g (110 mmol) of 4-hydroxyacetophenone in 200 mL of diethyl ether and cool the solution to 0°C.

  • Add 17.6 g (110 mmol) of bromine dropwise to the solution over 20 minutes.

  • Stir the mixture for 1 hour at 0°C.

  • Carefully pour the reaction mixture into 500 mL of a saturated sodium bicarbonate solution.

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry it over magnesium sulfate.

  • Concentrate the solution in vacuo.

  • Recrystallize the crude product from ether to obtain the final product[2].

Method 3: Bromination using Pyridinium Hydrobromide Perbromide

This method offers a solid, more easily handled source of bromine.

Procedure:

  • Dissolve 4-hydroxyacetophenone in tetrahydrofuran (THF) at room temperature.

  • Add pyridinium hydrobromide perbromide to the solution.

  • Stir the reaction mixture at room temperature for 3 hours[4].

  • The product can be further purified by recrystallization from methanol[3].

Method 7: Synthesis using Bromoacetyl Chloride and Trifluoromethanesulfonic Acid

This approach involves the Friedel-Crafts acylation of phenol (B47542) with bromoacetyl chloride.

Procedure:

  • Dissolve 235 mg (2.35 mmol) of phenol-13C6 in trifluoromethanesulfonic acid (TfOH) and cool the mixture in an ice bath.

  • Add 388 mg (2.46 mmol) of bromoacetyl chloride to the solution.

  • After 15 minutes, remove the cooling bath and stir the mixture at room temperature overnight.

  • Quench the reaction by pouring it into ice water and filter the resulting solid.

  • Wash the solid and the aqueous layer with cyclohexane (B81311) to remove the ortho-isomer byproduct.

  • Dissolve the solid in ethyl acetate and extract the aqueous layer twice with ethyl acetate.

  • Combine the organic fractions, wash with saturated sodium bicarbonate and brine, and then dry over sodium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product.

  • Purify the product using column chromatography (SiO₂, eluent: Cyclohexane:Ethyl Acetate 3:1) to yield analytically pure this compound[6].

This guide provides a foundational understanding of the different synthetic routes to this compound, enabling researchers to select the most appropriate method based on their specific requirements for yield, purity, and available resources.

References

A Comparative Guide to the Biological Activity of 2-Bromo-4'-hydroxyacetophenone and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the biological activities of 2-Bromo-4'-hydroxyacetophenone and its key analogs, focusing on their potential as therapeutic agents. The information presented is supported by experimental data from peer-reviewed scientific literature, offering an objective overview of their performance in anticancer, antimicrobial, and enzyme inhibition assays.

Overview of Biological Activities

This compound serves as a versatile scaffold for the synthesis of various biologically active compounds. Its derivatives, particularly chalcones and thiosemicarbazones, have demonstrated significant potential in several therapeutic areas. The primary biological activities explored in this guide include:

  • Anticancer Activity: Primarily investigated through the cytotoxic effects of chalcone (B49325) analogs on various cancer cell lines.

  • Antimicrobial Activity: Focused on the efficacy of thiosemicarbazone derivatives against a range of bacterial and fungal pathogens.

  • Enzyme Inhibition: Centered on the inhibition of Protein Tyrosine Phosphatase 1B (PTP1B), a key enzyme implicated in metabolic disorders.

Comparative Analysis of Biological Performance

The following tables summarize the quantitative data on the biological activities of this compound and its analogs.

Anticancer Activity of Chalcone Analogs

Chalcones derived from this compound have been evaluated for their cytotoxic effects against various human cancer cell lines. The half-maximal inhibitory concentration (IC50) values are presented below, indicating the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

Compound IDCancer Cell LineIC50 (µM)Reference
Chalcone Analog 1 MCF-7 (Breast)4.19 ± 1.04[1]
ZR-75-1 (Breast)9.40 ± 1.74[1]
MDA-MB-231 (Breast)6.12 ± 0.84[1]
Chalcone Analog 2 MCF-7 (Breast)3.30 ± 0.92[1]
ZR-75-1 (Breast)8.75 ± 2.01[1]
MDA-MB-231 (Breast)18.10 ± 1.65[1]
Thienyl Chalcone 5 MCF-7 (Breast)7.79 ± 0.81[2]
MDA-MB-231 (Breast)5.27 ± 0.98[2]
Thienyl Chalcone 8 MCF-7 (Breast)7.24 ± 2.10[2]
MDA-MB-231 (Breast)21.58 ± 1.50[2]
Antimicrobial Activity of Thiosemicarbazone Analogs

Thiosemicarbazone derivatives of this compound have been assessed for their ability to inhibit the growth of various pathogenic bacteria and fungi. The Minimum Inhibitory Concentration (MIC) values, representing the lowest concentration of the compound that prevents visible growth of a microorganism, are summarized below.

Compound IDMicroorganismMIC (µg/mL)Reference
Hydroxyacetophenone Derivative 4 Escherichia coli-[3]
Klebsiella pneumoniae-[3]
Thiosemicarbazone T39 Escherichia coli0.018[4]
Staphylococcus aureus0.018[4]
N-methyl thiosemicarbazone 4 Staphylococcus aureus39.68[5]
Pseudomonas aeruginosa39.68[5]
N-methyl thiosemicarbazone 8 Staphylococcus aureus39.68[5]
Pseudomonas aeruginosa39.68[5]
Hydroxyacetophenone-tetrazole hybrid 4a Escherichia coli8[6]
Pseudomonas aeruginosa16[6]
Staphylococcus epidermidis4[6]
Hydroxyacetophenone-tetrazole hybrid 5d Escherichia coli8[6]
Pseudomonas aeruginosa16[6]
Staphylococcus epidermidis4[6]

Note: Some entries in the original source for Hydroxyacetophenone Derivative 4 did not provide specific MIC values but indicated good activity through zone of inhibition measurements.

PTP1B Enzyme Inhibition by Chalcone Analogs

Several chalcone derivatives have been identified as potent inhibitors of Protein Tyrosine Phosphatase 1B (PTP1B). The IC50 values for PTP1B inhibition are presented below.

Compound IDPTP1B IC50 (µM)Reference
2,4,6-trihydroxychalcone 4a 0.27 ± 0.01[7]
Broussochalcone 21.5[4]
Xanthoangelol K 0.82 µg/mL[4]
Xanthoangelol 1.97 µg/mL[4]
Xanthoangelol F 1.67 µg/mL[4]
4-hydroxyderricin 2.47 µg/mL[4]
Bromocatechol-chalcone LXQ-87 1.061 ± 0.202[8]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

MTT Assay for Anticancer Activity

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan (B1609692), which has a purple color.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂ to allow cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compounds, e.g., DMSO) and a blank (medium only).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT. Add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate gently for 10-15 minutes to ensure complete dissolution.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated as: (Absorbance of treated cells / Absorbance of control cells) × 100. The IC50 value is determined by plotting the percentage of cell viability against the compound concentration.

Microbroth Dilution Method for Antimicrobial Activity (MIC Determination)

Principle: The microbroth dilution method is used to determine the minimum inhibitory concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a bacterial or fungal suspension from a fresh culture on an appropriate agar (B569324) plate. Adjust the turbidity of the suspension to match the 0.5 McFarland standard (approximately 1-2 × 10⁸ CFU/mL for bacteria). Dilute this suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 × 10⁵ CFU/mL in the test wells.

  • Compound Dilution: Prepare a stock solution of the test compound. In a 96-well microtiter plate, perform serial two-fold dilutions of the compound in broth to obtain a range of concentrations.

  • Inoculation: Add the standardized inoculum to each well of the microtiter plate containing the diluted compound. Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria and at an appropriate temperature and duration for fungi.

  • MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Signaling Pathways and Experimental Workflows

The biological activities of this compound analogs are often linked to their modulation of specific cellular signaling pathways. The following diagrams, generated using Graphviz (DOT language), visualize key pathways implicated in their mechanism of action.

NF-κB Signaling Pathway

The NF-κB (nuclear factor kappa-light-chain-enhancer of activated B cells) signaling pathway is a crucial regulator of inflammation, immunity, and cell survival. Some chalcone analogs have been shown to inhibit this pathway, contributing to their anticancer and anti-inflammatory effects.

NFkB_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNF-alpha TNF-alpha TNFR TNFR TNF-alpha->TNFR IL-1 IL-1 IL1R IL1R IL-1->IL1R TRADD TRADD TNFR->TRADD TRAF2 TRAF2 IL1R->TRAF2 TRADD->TRAF2 IKK_complex IKK Complex (IKKα/β/γ) TRAF2->IKK_complex activates IkB IκB IKK_complex->IkB phosphorylates Proteasome Proteasome IkB->Proteasome ubiquitination & degradation NFkB NF-κB (p50/p65) NFkB_active NF-κB (Active) NFkB->NFkB_active translocates IkB_NFkB IκB-NF-κB (Inactive) IkB_NFkB->IkB IkB_NFkB->NFkB DNA DNA NFkB_active->DNA binds Gene_Expression Gene Expression (Inflammation, Survival) DNA->Gene_Expression

Caption: Canonical NF-κB signaling pathway.

Insulin (B600854) Receptor Signaling Pathway

PTP1B is a negative regulator of the insulin signaling pathway. Inhibition of PTP1B by this compound analogs can enhance insulin sensitivity, making them potential therapeutic agents for type 2 diabetes.

Insulin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor binds IRS IRS Insulin_Receptor->IRS phosphorylates GLUT4_transporter GLUT4 Transporter PI3K PI3K IRS->PI3K activates PIP2 PIP2 PI3K->PIP2 phosphorylates PIP3 PIP3 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 activates Akt Akt PDK1->Akt activates GSK3 GSK3 Akt->GSK3 inhibits GLUT4_vesicle GLUT4 Vesicle Akt->GLUT4_vesicle promotes translocation PTP1B PTP1B PTP1B->Insulin_Receptor dephosphorylates PTP1B->IRS dephosphorylates Glycogen_Synthase Glycogen_Synthase GSK3->Glycogen_Synthase Glycogen_Synthesis Glycogen_Synthesis Glycogen_Synthase->Glycogen_Synthesis GLUT4_vesicle->GLUT4_transporter

Caption: Insulin receptor signaling pathway.

Leptin Signaling Pathway

PTP1B also negatively regulates the leptin signaling pathway, which is involved in appetite and energy expenditure. PTP1B inhibitors can therefore also impact weight management.

Leptin_Signaling cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Leptin Leptin Leptin_Receptor Leptin Receptor Leptin->Leptin_Receptor binds JAK2 JAK2 Leptin_Receptor->JAK2 activates STAT3 STAT3 JAK2->STAT3 phosphorylates STAT3_dimer STAT3 Dimer STAT3->STAT3_dimer dimerizes & translocates PTP1B PTP1B PTP1B->JAK2 dephosphorylates DNA DNA STAT3_dimer->DNA binds Gene_Expression Gene Expression (Appetite Regulation) DNA->Gene_Expression

Caption: Leptin signaling pathway.

References

A Comparative Guide to Derivatizing Agents for Carboxylic Acid Analysis: The Efficacy of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the sensitive and accurate quantification of carboxylic acids, such as fatty acids and drug metabolites, is a frequent analytical challenge. Due to their typical lack of a strong chromophore or fluorophore, direct detection by High-Performance Liquid Chromatography (HPLC) with UV-Vis or fluorescence detectors is often impractical. Pre-column derivatization, the chemical modification of the analyte prior to chromatographic separation, is a widely employed strategy to overcome this limitation. This guide provides a comprehensive comparison of 2-bromo-4'-hydroxyacetophenone as a derivatizing agent for carboxylic acids against other common reagents, supported by experimental data and detailed protocols.

Introduction to Derivatization of Carboxylic Acids

Derivatization in the context of HPLC analysis of carboxylic acids involves the conversion of the carboxyl group into an ester with a UV-absorbing or fluorescent tag. This enhances the detectability of the analyte, allowing for lower limits of detection and quantification. The ideal derivatizing agent should react rapidly and completely with the analyte under mild conditions, form a stable derivative, and possess a high molar absorptivity or fluorescence quantum yield.

This compound: An Overview

This compound is a phenacyl bromide derivative that reacts with carboxylic acids to form 4-hydroxyphenacyl esters. These esters exhibit strong UV absorbance, making them suitable for HPLC with UV detection. The presence of the hydroxyl group on the phenyl ring can slightly modify the polarity and chromatographic behavior of the derivative compared to other phenacyl bromides.

While specific performance data for this compound is not extensively documented in comparative studies, its performance can be inferred from closely related and more commonly used phenacyl bromide derivatives.

Comparison with Alternative Derivatizing Agents

The choice of a derivatizing agent depends on the analytical requirements, including the desired sensitivity, the detection method available (UV-Vis, fluorescence, or mass spectrometry), and the nature of the analyte and sample matrix. Here, we compare this compound with several classes of derivatizing agents.

Data Presentation: Comparison of Derivatizing Agent Performance

Derivatizing AgentClassTypical Reaction ConditionsDetection MethodLimit of Detection (LOD) / Limit of Quantification (LOQ)Key Advantages & Disadvantages
This compound Phenacyl Bromide (UV-active)Inferred: Mild heating (40-70°C) for 30-60 min in the presence of a base.UVNot explicitly found. Inferred to be in the low ng to pg range.Adv: Good UV chromophore. Disadv: Lack of extensive validation data in the literature.
2,4'-Dibromoacetophenone (B128361) Phenacyl Bromide (UV-active)40-50°C for 30-120 min with triethylamine (B128534) in acetone.[1]UV (~256 nm)2.3 x 10⁻⁴ to 5.1 pg.Adv: High sensitivity, well-documented. Disadv: Longer reaction times may be needed.
4'-Bromophenacyl triflate Phenacyl Bromide (UV-active)Room temperature for 1-5 min with N,N-diisopropylethylamine in acetonitrile (B52724).[2]UVNot specified, but reactions are rapid.[2]Adv: Very fast reaction at room temperature. Disadv: Reagent may be less stable.
N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) Coumarin (Fluorescent)30°C for 20 min with K₂CO₃ and 18-crown-6 (B118740) in acetone.Fluorescence (Ex: 345 nm, Em: 435 nm)12.5 pg.Adv: High sensitivity due to fluorescence. Disadv: Reagent is more complex and may have stability issues.
4-Bromo-N-methylbenzylamine (4-BNMA) with EDC Amine (for LC-MS)Not specified for temperature and time.LC-MS/MS0.2 - 44 µg/L.[3][4]Adv: Excellent for LC-MS, provides good fragmentation. Disadv: Requires a coupling agent (EDC).
4-APEBA with EDC Quaternary Amine (for LC-MS)60°C for 1 hour.LC-MS/MSNot specified.Adv: Isotopic signature from bromine aids in identification. Disadv: Primarily for mass spectrometry detection.

Experimental Protocols

Detailed methodologies are essential for reproducible and reliable results. Below are representative protocols for derivatization using various agents.

Protocol 1: Derivatization with 2,4'-Dibromoacetophenone (UV Detection)

This protocol is adapted for the derivatization of fatty acids.

  • Reagents:

    • Carboxylic acid sample dissolved in acetone.

    • 2,4'-Dibromoacetophenone solution in acetone.

    • Triethylamine.

  • Procedure:

    • To the carboxylic acid sample in a reaction vial, add an excess of the 2,4'-dibromoacetophenone solution.

    • Add triethylamine to catalyze the reaction.

    • Seal the vial and heat at 40°C for 30 minutes.[1]

    • After cooling to room temperature, the sample can be diluted with the mobile phase and is ready for HPLC injection.

  • Typical HPLC Conditions:

    • Column: Two C18 columns.

    • Mobile Phase: Gradient elution with acetonitrile and water.

    • Detection: UV at 256 nm.

Protocol 2: Derivatization with N-(4-bromomethyl-7-hydroxy-2-oxo-2H-6-chromenyl) bromoacetamide (Br-MAMC) (Fluorescence Detection)

This protocol is suitable for achieving high sensitivity for carboxylic acids.

  • Reagents:

    • Carboxylic acid sample in acetone.

    • Br-MAMC solution in acetone.

    • Potassium carbonate (solid).

    • 18-crown-6 solution in acetone.

  • Procedure:

    • To the carboxylic acid sample, add the Br-MAMC solution.

    • Add a small amount of solid potassium carbonate and the 18-crown-6 solution.

    • Incubate the mixture at 30°C for 20 minutes.

    • The resulting solution can be diluted and injected into the HPLC system.

  • Typical HPLC Conditions:

    • Column: Reversed-phase ODS C18 column (e.g., 150 x 4.6 mm, 5 µm).

    • Mobile Phase: Acetonitrile and water (e.g., 75:25, v/v).

    • Detection: Fluorescence with excitation at 345 nm and emission at 435 nm.

Protocol 3: Derivatization with 4-Bromo-N-methylbenzylamine (4-BNMA) for LC-MS/MS

This protocol is designed for the analysis of carboxylic acids using mass spectrometry.

  • Reagents:

    • Carboxylic acid sample.

    • 4-BNMA solution (e.g., 10 mM in acetonitrile).

    • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) solution (e.g., 1 M in acetonitrile-water, freshly prepared).

  • Procedure:

    • To the carboxylic acid sample, add the 4-BNMA solution.[3]

    • Add the freshly prepared EDC solution to initiate the coupling reaction.[3]

    • Vortex the mixture and incubate.

    • After incubation, the sample can be processed for LC-MS/MS analysis.[3]

Mandatory Visualizations

G Derivatization Reaction of a Carboxylic Acid carboxylic_acid Carboxylic Acid R-COOH ester 4-Hydroxyphenacyl Ester R-COO-CH₂-CO-C₆H₄-OH carboxylic_acid->ester Nucleophilic Attack derivatizing_agent This compound C₈H₇BrO₂ derivatizing_agent->ester base {Base | (e.g., K₂CO₃)} base->carboxylic_acid Deprotonation salt {Salt | KBr} ester->salt

Derivatization reaction pathway.

G Experimental Workflow for Derivatization and HPLC Analysis cluster_sample_prep Sample Preparation cluster_derivatization Derivatization cluster_analysis HPLC Analysis Sample Extraction Sample Extraction Analyte Isolation Analyte Isolation Sample Extraction->Analyte Isolation Add Derivatizing Agent & Catalyst Add Derivatizing Agent & Catalyst Analyte Isolation->Add Derivatizing Agent & Catalyst Reaction (Heating) Reaction (Heating) Add Derivatizing Agent & Catalyst->Reaction (Heating) Cooling & Dilution Cooling & Dilution Reaction (Heating)->Cooling & Dilution HPLC Injection HPLC Injection Cooling & Dilution->HPLC Injection Chromatographic Separation Chromatographic Separation HPLC Injection->Chromatographic Separation Detection (UV/Fluorescence) Detection (UV/Fluorescence) Chromatographic Separation->Detection (UV/Fluorescence) Data Analysis Data Analysis Detection (UV/Fluorescence)->Data Analysis

General experimental workflow.

Conclusion

This compound is a viable derivatizing agent for the HPLC analysis of carboxylic acids, functioning similarly to other phenacyl bromides by introducing a strong UV chromophore. While it is a suitable choice, other reagents offer distinct advantages. For instance, 2,4'-dibromoacetophenone is well-documented with established high sensitivity for UV detection. For analyses requiring the utmost sensitivity, fluorescent derivatizing agents like Br-MAMC are superior. For applications utilizing mass spectrometry, reagents such as 4-BNMA and 4-APEBA are specifically designed to enhance ionization and provide structural information through fragmentation.

The selection of the most appropriate derivatizing agent should be guided by a careful consideration of the analytical objectives, the available instrumentation, and the required detection limits. While this compound is a competent reagent, for methods requiring extensive validation and the highest sensitivity, other more thoroughly investigated alternatives may be preferable.

References

A Comparative Spectral Analysis: 2-Bromo-4'-hydroxyacetophenone and Its Precursors

Author: BenchChem Technical Support Team. Date: December 2025

A detailed examination of the spectral shifts and structural changes occurring during the synthesis of 2-Bromo-4'-hydroxyacetophenone from 4'-hydroxyacetophenone (B195518) and bromine, providing researchers and drug development professionals with key analytical insights.

This guide presents a comprehensive spectral analysis of the alpha-bromination of 4'-hydroxyacetophenone to yield this compound. By comparing the Fourier-Transform Infrared (FT-IR), Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), and Mass Spectrometry (MS) data of the reactant and the product, we can elucidate the structural modifications resulting from this important synthetic transformation. This information is crucial for reaction monitoring, product identification, and quality control in medicinal chemistry and materials science.

Experimental Protocols

The following sections detail the methodologies for the synthesis of this compound and the subsequent acquisition of spectral data.

Synthesis of this compound

This compound can be synthesized via the electrophilic alpha-bromination of 4'-hydroxyacetophenone. A typical laboratory-scale procedure is as follows:

  • Dissolution: Dissolve 4'-hydroxyacetophenone in a suitable solvent, such as glacial acetic acid or a mixture of methanol (B129727) and chloroform (B151607), in a round-bottom flask equipped with a magnetic stirrer.

  • Bromination: Slowly add a solution of bromine in the same solvent to the flask at room temperature with constant stirring. The reaction is typically carried out in the dark to prevent light-induced side reactions.

  • Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

  • Work-up: Once the reaction is complete, the mixture is poured into cold water to precipitate the crude product.

  • Purification: The precipitate is collected by filtration, washed with water to remove any unreacted starting material and byproducts, and then dried. Further purification can be achieved by recrystallization from a suitable solvent like ethanol (B145695) or methanol to yield pure this compound as a crystalline solid.[1]

Spectral Data Acquisition

The spectral analyses of the precursor and the product were performed using standard analytical techniques:

  • FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer. A small amount of the solid sample is mixed with potassium bromide (KBr) and pressed into a thin pellet. The spectrum is typically recorded in the range of 4000-400 cm⁻¹.

  • NMR Spectroscopy: ¹H and ¹³C NMR spectra are obtained on a high-resolution NMR spectrometer. Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆), with tetramethylsilane (B1202638) (TMS) used as an internal standard.

  • Mass Spectrometry: Mass spectra are acquired using a mass spectrometer with an electron ionization (EI) source. The samples are introduced into the ion source, and the resulting mass-to-charge ratios (m/z) of the fragments are recorded.

Spectral Data Comparison

The following tables summarize the key spectral data for 4'-hydroxyacetophenone and this compound, highlighting the changes observed after the bromination reaction.

FT-IR Spectral Data
Functional Group4'-hydroxyacetophenone (cm⁻¹)This compound (cm⁻¹)Interpretation of Change
O-H Stretch (Phenolic)~3300 (broad)~3300 (broad)The broad O-H stretching band remains, indicating the persistence of the hydroxyl group.
C-H Stretch (Aromatic)~3100-3000~3100-3000The aromatic C-H stretching vibrations are largely unchanged.
C=O Stretch (Ketone)~1670~1680A slight shift to higher wavenumber for the carbonyl stretch is observed due to the electron-withdrawing effect of the adjacent bromine atom.
C=C Stretch (Aromatic)~1600, 1580, 1500~1600, 1575, 1490Minor shifts in the aromatic C=C stretching frequencies are observed.
C-Br Stretch-~600-500The appearance of a new band in the lower frequency region is indicative of the C-Br bond formation.
¹H NMR Spectral Data
Proton Environment4'-hydroxyacetophenone (δ, ppm)This compound (δ, ppm)Interpretation of Change
-OH~6.0-8.0 (broad s)~10.0 (broad s)The phenolic proton signal is retained.
Aromatic H (ortho to -COCH₃)~7.9 (d)~7.9 (d)These protons remain in a similar chemical environment.
Aromatic H (meta to -COCH₃)~6.9 (d)~6.9 (d)These protons also show little change in their chemical shift.
-COCH₃~2.5 (s)-The singlet corresponding to the methyl protons of the acetyl group disappears.
-COCH₂Br-~4.4 (s)A new singlet appears downfield, characteristic of the methylene (B1212753) protons adjacent to the bromine atom and the carbonyl group.
¹³C NMR Spectral Data
Carbon Environment4'-hydroxyacetophenone (δ, ppm)This compound (δ, ppm)Interpretation of Change
C=O~197~191The carbonyl carbon signal shifts upfield due to the electronic effect of the alpha-bromine.
Aromatic C-OH~162~162The chemical shift of the carbon attached to the hydroxyl group is relatively unaffected.
Aromatic C (ortho to -COCH₃)~131~131Minimal change is observed for these aromatic carbons.
Aromatic C (meta to -COCH₃)~115~115Minimal change is observed for these aromatic carbons.
Aromatic C (ipso to -COCH₃)~130~130The chemical shift of the carbon to which the acetyl group is attached shows little change.
-COCH₃~26-The signal for the methyl carbon of the acetyl group is absent in the product spectrum.
-COCH₂Br-~31A new signal appears for the methylene carbon attached to the bromine.
Mass Spectrometry Data
Ion4'-hydroxyacetophenone (m/z)This compound (m/z)Interpretation of Change
[M]⁺136214, 216The molecular ion peak shifts to m/z 214 and 216, corresponding to the two isotopes of bromine (⁷⁹Br and ⁸¹Br) in an approximate 1:1 ratio.[2]
[M-CH₃]⁺121-The loss of a methyl group is a characteristic fragmentation of the starting material.
[M-Br]⁺-135A significant fragment corresponding to the loss of a bromine atom is observed in the product.
[M-COCH₂Br]⁺-121This fragment corresponds to the hydroxyphenyl cation.
[C₆H₅O]⁺9393A common fragment for both compounds, representing the hydroxyphenyl moiety.

Visualizing the Transformation

The following diagrams illustrate the logical flow of the spectral changes and the experimental workflow.

spectral_changes cluster_precursor 4'-hydroxyacetophenone cluster_product This compound precursor_ir FT-IR: ~3300 cm⁻¹ (O-H) ~1670 cm⁻¹ (C=O) reaction Bromination precursor_ir->reaction Reactant precursor_nmr ¹H NMR: ~2.5 ppm (s, 3H, -CH₃) precursor_nmr->reaction precursor_ms MS: [M]⁺ at m/z 136 precursor_ms->reaction product_ir FT-IR: ~1680 cm⁻¹ (C=O) ~600-500 cm⁻¹ (C-Br) product_nmr ¹H NMR: ~4.4 ppm (s, 2H, -CH₂Br) product_ms MS: [M]⁺ at m/z 214, 216 reaction->product_ir Product reaction->product_nmr reaction->product_ms

Figure 1. Logical flow of key spectral changes from precursor to product.

experimental_workflow cluster_synthesis Synthesis cluster_analysis Spectral Analysis dissolution Dissolve 4'-hydroxyacetophenone bromination Add Bromine Solution dissolution->bromination workup Precipitation & Filtration bromination->workup purification Recrystallization workup->purification ftir FT-IR Spectroscopy purification->ftir Characterization nmr ¹H & ¹³C NMR Spectroscopy purification->nmr ms Mass Spectrometry purification->ms

Figure 2. Experimental workflow for synthesis and spectral analysis.

Conclusion

The spectral data unequivocally confirms the successful conversion of 4'-hydroxyacetophenone to this compound. The key transformations are clearly evidenced by:

  • The appearance of a C-Br stretching vibration in the FT-IR spectrum.

  • The disappearance of the methyl singlet and the appearance of a methylene singlet in the ¹H NMR spectrum.

  • The appearance of a methylene carbon signal and the upfield shift of the carbonyl carbon in the ¹³C NMR spectrum.

  • The characteristic isotopic pattern of bromine in the molecular ion peak of the mass spectrum.

This comparative guide provides a robust analytical framework for researchers working with these compounds, facilitating accurate identification and characterization.

References

Cytotoxicity of 2-Bromo-4'-hydroxyacetophenone Derivatives: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the cytotoxic effects of various derivatives of 2-Bromo-4'-hydroxyacetophenone, a promising scaffold in the development of novel anticancer agents. The information presented herein is compiled from recent studies and is intended to facilitate the evaluation of these compounds for further research and development.

Comparative Cytotoxicity Data

The in vitro cytotoxic activity of this compound derivatives has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of the potency of a compound in inhibiting cell growth, are summarized in the table below.

Derivative/CompoundCancer Cell LineIC50 (µg/mL)IC50 (µM)Control DrugControl IC50 (µg/mL)Reference
2'-hydroxy-2-bromo-4,5-dimethoxychalconeMCF-7 (Breast)42.19-Doxorubicin10.61[1]
Brominated Acetophenone (B1666503) Derivative 5cMCF-7 (Breast)< 10---[2]
A549 (Lung)11.80 ± 0.89---[2]
Caco-2 (Colorectal)18.40 ± 4.70---[2]
PC3 (Prostate)< 10---[2]
MCF12F (Normal Breast Epithelial)> 100---[2]
Chalcone-like agent 4aK562 (Leukemia)≤ 3.86-Etoposide (B1684455)21.9 - 31.5[3]
MDA-MB-231 (Breast)≤ 3.86-Etoposide21.9 - 31.5[3]
SK-N-MC (Neuroblastoma)≤ 3.86-Etoposide21.9 - 31.5[3]

Key Observations:

  • Several derivatives exhibit potent cytotoxic activity against a range of cancer cell lines, with some showing IC50 values in the low microgram per milliliter range.[2][3]

  • The brominated acetophenone derivative 5c demonstrated remarkable cytotoxicity against all tested cancer cell lines while showing significantly lower toxicity towards the normal breast epithelial cell line MCF12F, suggesting a degree of selectivity for cancer cells.[2]

  • The chalcone-like agent 4a was found to be 6-17 times more potent than the standard chemotherapeutic drug etoposide against the tested cell lines.[3]

  • The 2'-hydroxy-2-bromo-4,5-dimethoxychalcone showed moderate activity when compared to doxorubicin.[1]

Experimental Protocols

The cytotoxicity of these derivatives was primarily assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

MTT Assay for Cell Viability

Objective: To determine the concentration of the test compound that inhibits the growth of cancer cells by 50% (IC50).

Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT by mitochondrial succinate (B1194679) dehydrogenase in living cells. The resulting purple formazan (B1609692) crystals are solubilized, and the absorbance is measured, which is directly proportional to the number of viable cells.

Methodology:

  • Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density (e.g., 1 x 10^4 cells/well) and allowed to attach overnight in a humidified incubator at 37°C with 5% CO2.

  • Compound Treatment: The cells are then treated with various concentrations of the this compound derivatives. A vehicle control (e.g., DMSO) and a positive control (a known cytotoxic drug) are also included.

  • Incubation: The plates are incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL) and incubated for another 2-4 hours.

  • Formazan Solubilization: The MTT-containing medium is removed, and a solubilizing agent (e.g., DMSO, isopropanol) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance of the solubilized formazan is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined by plotting the percentage of cell viability against the compound concentration and fitting the data to a dose-response curve.

Proposed Mechanism of Action: Signaling Pathways

Studies on chalcone (B49325) derivatives suggest that their cytotoxic effects are often mediated through the induction of apoptosis. The proposed signaling pathway involves the intrinsic or mitochondrial pathway of apoptosis.

G cluster_cell Cancer Cell cluster_mito Derivative This compound Derivative ROS Increased ROS Production Derivative->ROS Bax Bax (Pro-apoptotic) Derivative->Bax Upregulation Bcl2 Bcl-2 (Anti-apoptotic) Derivative->Bcl2 Downregulation Mitochondrion Mitochondrion ROS->Mitochondrion CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Caspase9 Caspase-9 (Initiator) CytochromeC->Caspase9 Activates Caspase37 Caspase-3/7 (Executioner) Caspase9->Caspase37 Activates Apoptosis Apoptosis Caspase37->Apoptosis Executes

Caption: Proposed mitochondrial pathway of apoptosis induced by this compound derivatives.

The proposed mechanism suggests that these derivatives can lead to an increase in intracellular Reactive Oxygen Species (ROS).[2] This oxidative stress, coupled with the upregulation of pro-apoptotic proteins like Bax and downregulation of anti-apoptotic proteins like Bcl-2, disrupts the mitochondrial membrane potential.[4] This disruption leads to the release of cytochrome c from the mitochondria into the cytoplasm, which in turn activates the caspase cascade, starting with initiator caspase-9 and leading to the activation of executioner caspases-3 and -7.[4] These executioner caspases are responsible for the cleavage of cellular substrates, ultimately leading to programmed cell death or apoptosis.

G start Seed Cancer Cells in 96-well plate treat Treat with Derivatives (various concentrations) start->treat incubate1 Incubate for 48-72h treat->incubate1 add_mtt Add MTT Reagent incubate1->add_mtt incubate2 Incubate for 2-4h add_mtt->incubate2 solubilize Add Solubilizing Agent (e.g., DMSO) incubate2->solubilize read Measure Absorbance (570 nm) solubilize->read analyze Calculate % Viability and IC50 read->analyze

Caption: Experimental workflow for the MTT cytotoxicity assay.

References

A Comparative Guide to the Reaction Products of 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the reaction products of 2-Bromo-4'-hydroxyacetophenone, a versatile intermediate in organic synthesis. We will explore the competing pathways in its synthesis—α-bromination versus nuclear bromination—and delve into its subsequent functionalization through O-alkylation, N-alkylation, and S-alkylation, as well as its utility in the synthesis of chalcones and other heterocyclic compounds. This guide includes detailed experimental protocols, quantitative data, and visual diagrams to aid in understanding and experimental design.

Synthesis of this compound: A Tale of Two Pathways

The synthesis of this compound from 4'-hydroxyacetophenone (B195518) primarily proceeds via bromination. However, the reaction conditions critically determine the regioselectivity, leading to either the desired α-bromination product or the nuclear bromination byproduct, 3,5-dibromo-4-hydroxyacetophenone.[1] The hydroxyl group of the phenol (B47542) ring is an activating group, making the aromatic ring susceptible to electrophilic substitution.[2]

α-Bromination (Side-Chain Bromination)

This is the desired pathway to synthesize this compound. The reaction involves the substitution of a bromine atom on the carbon alpha to the carbonyl group.

Nuclear Bromination (Ring Bromination)

Under certain conditions, electrophilic aromatic substitution occurs, leading to the bromination of the phenyl ring, primarily at the positions ortho to the hydroxyl group.[1]

The choice of brominating agent, solvent, and catalyst are crucial in directing the reaction towards the desired product.[3]

Comparative Data for the Synthesis of Brominated 4'-hydroxyacetophenone Derivatives

ProductBrominating AgentSolventCatalyst/ConditionsYield (%)Reference
This compound (α-Bromination)BromineEther0°C~64%[4]
This compound (α-Bromination)Pyridinium hydrobromide perbromideTHFRoom TemperatureHigh[5]
This compound (α-Bromination)N-Bromosuccinimide (NBS)AcetonitrileNeutral Al2O3, Reflux94%[3]
3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination)NH4Br-(NH4)2S2O8WaterGrindingHigh[1]
3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination)NH4Br-oxoneMethanolRefluxHigh[1]
3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination)Zn-Br2WaterRoom TemperatureHigh[1]

Visualizing the Competing Bromination Pathways

G Competing Bromination Pathways of 4'-hydroxyacetophenone start 4'-hydroxyacetophenone alpha_product This compound (α-Bromination) start->alpha_product  Br2, Ether, 0°C  or NBS, CH3CN, Neutral Al2O3 nuclear_product 3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination) start->nuclear_product  NH4Br-(NH4)2S2O8, H2O, Grinding  or NH4Br-oxone, MeOH, Reflux

Caption: Reaction conditions determine the outcome of the bromination of 4'-hydroxyacetophenone.

Reactions of this compound: A Versatile Building Block

This compound is a valuable intermediate for the synthesis of a wide range of biologically active molecules due to the reactivity of its α-bromo group.[5][6]

O-Alkylation

The phenolic hydroxyl group can be alkylated to form ether derivatives. This reaction is typically carried out in the presence of a base.

N-Alkylation

The α-bromo group readily reacts with primary and secondary amines to yield α-amino ketones.

S-Alkylation

Thiols can be S-alkylated with this compound to produce α-thio ketones. A specific example is the reaction with thiocyanate (B1210189) salts.[7]

Synthesis of Chalcones

This compound can be a precursor in the synthesis of chalcones, which are known for their diverse biological activities. Although direct use is less common, dehalogenation or use in multi-step syntheses is possible.

Comparative Data for Reactions of this compound

Reaction TypeReactantProductConditionsYield (%)Reference
O-AlkylationSubstituted PhenolAryl Ether DerivativeK2CO3, DMF, 80°C-General Protocol[8]
N-AlkylationAniline2-(phenylamino)-1-(4-hydroxyphenyl)ethanoneK2CO3, Acetonitrile, 80°C-General Protocol
S-AlkylationNH4SCN2-Thiocyano-4'-hydroxyacetophenoneEtOH/H2O, Room Temp49%[7]

Visualizing a General Experimental Workflow

G General Experimental Workflow for Reactions of this compound start Reactants: This compound + Nucleophile (e.g., Phenol, Amine, Thiol) reaction Reaction: - Solvent (e.g., DMF, Acetonitrile) - Base (e.g., K2CO3) - Heat (if necessary) start->reaction workup Work-up: - Quenching - Extraction reaction->workup purification Purification: - Recrystallization - Column Chromatography workup->purification product Final Product purification->product

Caption: A typical workflow for the synthesis of derivatives from this compound.

Detailed Experimental Protocols

Protocol 1: Synthesis of this compound (α-Bromination)[4]
  • Dissolve 4'-hydroxyacetophenone (15 g, 110 mmol) in diethyl ether (200 mL) in a round-bottom flask.

  • Cool the solution to 0°C in an ice bath.

  • Add bromine (17.6 g, 110 mmol) dropwise over 20 minutes with stirring.

  • Stir the mixture for an additional hour at 0°C.

  • Carefully pour the reaction mixture into a saturated sodium bicarbonate solution (500 mL).

  • Separate the organic layer, wash it with saturated sodium bicarbonate solution, and dry over magnesium sulfate.

  • Concentrate the solution in vacuo.

  • Recrystallize the crude product from ether to yield this compound (14.1 g).

Protocol 2: Synthesis of 3,5-dibromo-4-hydroxyacetophenone (Nuclear Bromination)[1]
  • To a well-stirred solution of 4'-hydroxyacetophenone (1 mmol) and ammonium (B1175870) bromide (2 mmol) in methanol, add oxone (2.5 mmol).

  • Heat the reaction mixture to reflux for 120 minutes.

  • Dilute the reaction mixture with water.

  • Filter the precipitated solid and recrystallize from ethanol (B145695) to obtain pure 3,5-dibromo-4-hydroxyacetophenone.

Protocol 3: General Procedure for O-Alkylation of Phenols[8]
  • In a round-bottom flask, suspend the phenol (1.0 eq) and potassium carbonate (2.0 eq) in DMF.

  • Stir the suspension at room temperature for 15-20 minutes.

  • Add this compound (1.2 eq) to the reaction mixture.

  • Fit the flask with a reflux condenser and heat the mixture to 80°C.

  • Monitor the reaction progress by thin-layer chromatography (TLC).

  • Once the reaction is complete, cool the mixture to room temperature.

  • Filter the mixture to remove inorganic salts.

  • Add deionized water to the filtrate and extract with ethyl acetate.

  • Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 4: Synthesis of 2-Thiocyano-4'-hydroxyacetophenone[7]
  • Dissolve this compound (428 mg, 2.00 mmol) and ammonium thiocyanate (304 mg, 4.00 mmol) in a mixture of ethanol and water (2 mL, 2:1 v/v).

  • Stir the mixture at room temperature overnight.

  • Pour the mixture onto ice and filter the precipitate.

  • Recrystallize the crude product from ethyl acetate/cyclohexane to yield pure 2-Thiocyano-4'-hydroxyacetophenone (191 mg).

References

Comparative Study: 2-Bromo-4'-hydroxyacetophenone as a Potent Inhibitor of Protein Tyrosine Phosphatases

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

[City, State] – [Date] – In the landscape of enzyme inhibition research, 2-Bromo-4'-hydroxyacetophenone has emerged as a significant covalent inhibitor of key protein tyrosine phosphatases (PTPs), demonstrating notable effects on enzymes crucial to cellular signaling pathways implicated in diabetes, cancer, and inflammatory diseases. This guide provides a comprehensive comparison of its inhibitory effects, supported by experimental data, to inform researchers, scientists, and drug development professionals.

Introduction to this compound

This compound, a well-characterized α-haloacetophenone derivative, acts as a covalent inhibitor by forming a stable bond with the catalytic site of target enzymes.[1] Its primary targets identified to date are Protein Tyrosine Phosphatase 1B (PTP1B) and Src homology region 2 domain-containing phosphatase 1 (SHP-1), both of which are critical regulators of cellular processes.[2][3]

Performance Comparison: Inhibitory Effects on PTP1B and SHP-1

The inhibitory potential of this compound is most evident in its action against PTP1B and SHP-1. The following tables summarize the available quantitative data for this compound and provide a comparison with other known inhibitors of these enzymes.

Table 1: Comparative Inhibitory Activity against Protein Tyrosine Phosphatase 1B (PTP1B)

InhibitorType of InhibitionK_i_ (μM)IC_50_ (μM)
This compound Covalent42[4][5][6]Not Directly Reported
Trodusquemine (MSI-1436)Allosteric, Non-competitive-1[7]
ErtiprotafibActive-site-1.6 - 29
JTT-551-0.22-

Table 2: Comparative Inhibitory Activity against Src Homology Region 2 Domain-containing Phosphatase 1 (SHP-1)

InhibitorType of InhibitionK_i_ (μM)IC_50_ (μM)
This compound Covalent43[2][3][5]Not Directly Reported
M-029Covalent76.72.6
SB-8091Allosteric-0.0102

Note: The IC_50_ and K_i_ values are sourced from various studies and may not be directly comparable due to differences in experimental conditions.

An IC_50_ value of 3.7 µM has been reported for this compound in an assay measuring the inhibition of endothelial cell network formation, a cellular process where PTPs play a role.[2] This suggests potent activity in a cell-based context.

Signaling Pathways and Experimental Workflow

To visualize the context of this inhibitor's action, the following diagrams illustrate the relevant signaling pathways and a typical experimental workflow for assessing enzyme inhibition.

PTP1B_Insulin_Signaling Insulin Insulin Insulin_Receptor Insulin Receptor Insulin->Insulin_Receptor Binds p_Insulin_Receptor p-Insulin Receptor (Active) Insulin_Receptor->p_Insulin_Receptor Autophosphorylation IRS IRS Proteins p_Insulin_Receptor->IRS Phosphorylates p_IRS p-IRS IRS->p_IRS PI3K_Akt_Pathway PI3K/Akt Pathway p_IRS->PI3K_Akt_Pathway Activates Glucose_Uptake Glucose Uptake PI3K_Akt_Pathway->Glucose_Uptake Promotes PTP1B PTP1B PTP1B->p_Insulin_Receptor Dephosphorylates Inhibitor 2-Bromo-4'- hydroxyacetophenone Inhibitor->PTP1B Inhibits

PTP1B in the Insulin Signaling Pathway

SHP1_TCR_Signaling TCR T-Cell Receptor (TCR) Lck Lck TCR->Lck Antigen Presentation p_ITAMs p-ITAMs Lck->p_ITAMs Phosphorylates ZAP70 ZAP-70 p_ITAMs->ZAP70 Recruits p_ZAP70 p-ZAP-70 (Active) ZAP70->p_ZAP70 Phosphorylated by Lck Downstream_Signaling Downstream Signaling (e.g., PLCγ1, LAT) p_ZAP70->Downstream_Signaling Activates T_Cell_Activation T-Cell Activation Downstream_Signaling->T_Cell_Activation SHP1 SHP-1 SHP1->Lck Dephosphorylates SHP1->p_ITAMs Inhibitor 2-Bromo-4'- hydroxyacetophenone Inhibitor->SHP1 Inhibits

SHP-1 in T-Cell Receptor Signaling

Enzyme_Inhibition_Workflow Start Start: Prepare Reagents Enzyme_Prep Prepare Enzyme Solution (PTP1B or SHP-1) Start->Enzyme_Prep Inhibitor_Prep Prepare Inhibitor Dilutions (this compound) Start->Inhibitor_Prep Assay_Setup Set up Assay Plate: Enzyme, Inhibitor, Buffer Enzyme_Prep->Assay_Setup Inhibitor_Prep->Assay_Setup Pre_incubation Pre-incubate Assay_Setup->Pre_incubation Add_Substrate Add Substrate (e.g., pNPP) Pre_incubation->Add_Substrate Incubation Incubate at Controlled Temperature Add_Substrate->Incubation Measure_Activity Measure Product Formation (e.g., Absorbance at 405 nm) Incubation->Measure_Activity Data_Analysis Data Analysis: Calculate % Inhibition, IC50/Ki Measure_Activity->Data_Analysis End End Data_Analysis->End

Experimental Workflow for Enzyme Inhibition Assay

Experimental Protocols

A generalized protocol for determining the inhibitory effect of this compound on protein tyrosine phosphatases is provided below.

Objective: To determine the in vitro inhibitory potency (IC_50_ and/or K_i_) of this compound against a specific protein tyrosine phosphatase (e.g., PTP1B or SHP-1).

Materials:

  • Recombinant human PTP1B or SHP-1 enzyme

  • This compound

  • Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5, 100 mM NaCl, 1 mM EDTA, 1 mM DTT)

  • Substrate: p-Nitrophenyl Phosphate (pNPP)

  • 96-well microplate

  • Microplate reader capable of measuring absorbance at 405 nm

  • Dimethyl sulfoxide (B87167) (DMSO) for compound dissolution

Procedure:

  • Compound Preparation: Prepare a stock solution of this compound in DMSO. A series of dilutions are then made in the assay buffer to achieve the desired final concentrations for the assay.

  • Enzyme Preparation: Dilute the recombinant enzyme to the desired working concentration in the assay buffer. The optimal enzyme concentration should be determined empirically to ensure a linear reaction rate over the course of the assay.

  • Assay Reaction: a. To each well of a 96-well microplate, add the assay buffer. b. Add the diluted this compound solutions to the respective wells. Include a control with DMSO only (no inhibitor). c. Add the diluted enzyme solution to all wells. d. Pre-incubate the enzyme and inhibitor mixture at a controlled temperature (e.g., 37°C) for a specified time to allow for covalent bond formation. e. Initiate the enzymatic reaction by adding the pNPP substrate to all wells.

  • Data Collection: a. Immediately after substrate addition, measure the absorbance at 405 nm at regular intervals using a microplate reader. This measures the formation of the product, p-nitrophenol.

  • Data Analysis: a. Calculate the initial reaction velocity (rate of change in absorbance) for each inhibitor concentration. b. Determine the percentage of inhibition for each concentration relative to the control (no inhibitor). c. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a suitable dose-response curve to determine the IC_50_ value. d. For K_i_ determination, perform the assay at various substrate concentrations and inhibitor concentrations to analyze the enzyme kinetics using methods such as Lineweaver-Burk or Dixon plots.

Selectivity Profile

Currently, there is limited publicly available data on the broader selectivity profile of this compound against a wide range of other enzymes. While its inhibitory action on PTP1B and SHP-1 is established, its effects on other phosphatases or different classes of enzymes require further investigation to fully understand its specificity and potential off-target effects. One study on 4-hydroxyacetophenone monooxygenase (HAPMO) indicated that various derivatives of 4-hydroxyacetophenone can be substrates, but this does not directly address the inhibitory activity of the brominated compound on this or other enzymes.[8][9]

Conclusion

This compound is a potent covalent inhibitor of the protein tyrosine phosphatases PTP1B and SHP-1. Its ability to irreversibly bind to and inactivate these key regulatory enzymes makes it a valuable tool for studying their roles in cellular signaling and a potential starting point for the development of therapeutic agents. Further research is warranted to establish a direct comparative profile with other inhibitors under standardized conditions and to fully elucidate its enzyme selectivity profile.

References

Safety Operating Guide

Proper Disposal of 2-Bromo-4'-hydroxyacetophenone: A Step-by-Step Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of 2-Bromo-4'-hydroxyacetophenone is critical for ensuring laboratory safety and environmental protection. This guide provides detailed procedures for researchers, scientists, and drug development professionals to manage and dispose of this chemical responsibly, in accordance with hazardous waste regulations.

Immediate Safety and Handling Precautions

This compound is a hazardous substance that requires careful handling. It is harmful if swallowed, can cause serious eye irritation or severe skin burns, and may be corrosive to metals. Always handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and wear appropriate Personal Protective Equipment (PPE).

Personal Protective Equipment (PPE) includes:

  • Eye Protection: Tightly fitting safety goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Skin and Body Protection: A lab coat or other protective clothing.

In the event of exposure, follow these first-aid measures immediately:

  • After Inhalation: Move the individual to fresh air.

  • After Skin Contact: Remove contaminated clothing and wash the affected area with soap and water.

  • After Eye Contact: Rinse cautiously with water for several minutes.

  • After Ingestion: Rinse the mouth with water. Do not induce vomiting.

In all cases of exposure, seek immediate medical attention.

Quantitative Data Summary

The following table summarizes key quantitative and safety data for this compound.

PropertyValueReference
CAS Number 2491-38-5[1]
Molecular Formula C8H7BrO2[2]
Molecular Weight 215.04 g/mol [1]
Appearance Pale beige solid[2]
Melting Point 123-126°C[2]
Boiling Point (Predicted) 338.7 ± 17.0°C[2]
Density (Predicted) 1.622 ± 0.06 g/cm³[2]
GHS Hazard Statements H302 (Harmful if swallowed), H314 (Causes severe skin burns and eye damage), H290 (May be corrosive to metals)[1]

Step-by-Step Disposal Protocol

The disposal of this compound is governed by federal, state, and local regulations for hazardous waste, primarily under the Resource Conservation and Recovery Act (RCRA) in the United States.[3] The following protocol provides a general framework for its proper disposal in a laboratory setting.

Step 1: Waste Identification and Classification
  • Identify as Hazardous Waste: Due to its toxic and corrosive properties, this compound and any materials contaminated with it must be treated as hazardous waste.[4]

  • Segregation: Do not mix this waste with non-hazardous materials. It should be segregated from other types of chemical waste to prevent dangerous reactions. For instance, store it separately from strong oxidizing agents, acids, and bases.[5]

Step 2: Waste Accumulation and Storage
  • Designated Satellite Accumulation Area (SAA): Accumulate the waste at or near the point of generation in a designated SAA.[4][5]

  • Container Selection: Use a chemically compatible, leak-proof container with a secure screw-top cap. The container must be in good condition, free from cracks or deterioration.[5][6]

  • Labeling: Clearly label the waste container with the words "Hazardous Waste," the full chemical name ("this compound"), and a clear description of its hazards (e.g., "Toxic," "Corrosive").

  • Container Management: Keep the waste container closed at all times, except when adding waste.[7] Ensure the container is not filled beyond 90% capacity to allow for expansion.

Step 3: Arranging for Disposal
  • Contact Environmental Health and Safety (EHS): When the waste container is full or has been in storage for a designated period (typically not exceeding one year), contact your institution's EHS department to arrange for a pickup.[4]

  • Licensed Disposal Company: The EHS department will typically work with a licensed hazardous waste disposal company. These companies are equipped to transport and dispose of chemical waste in compliance with all regulations. One common disposal method for this type of compound is high-temperature incineration in a facility with an afterburner and scrubber to neutralize harmful combustion byproducts.

  • Record Keeping: Maintain accurate records of the amount of waste generated and the date it was sent for disposal, as required by regulations.[8]

Step 4: Spill and Decontamination Procedures
  • Spill Cleanup: In the event of a spill, evacuate the area if necessary. Wearing appropriate PPE, contain the spill and clean it up using an inert absorbent material.

  • Dispose of Contaminated Materials: All materials used for spill cleanup (absorbents, gloves, etc.) must be placed in the hazardous waste container for this compound and disposed of accordingly.

Disposal Workflow Diagram

The following diagram illustrates the decision-making and procedural flow for the proper disposal of this compound.

G start Start: Generation of This compound Waste ppe Wear Appropriate PPE (Goggles, Gloves, Lab Coat) start->ppe classify Classify as Hazardous Waste (Toxic, Corrosive) ppe->classify segregate Segregate from Incompatible Chemicals classify->segregate container Use Labeled, Compatible, and Sealed Waste Container segregate->container saa Store in Designated Satellite Accumulation Area (SAA) container->saa full Container Full or Storage Time Limit Reached? saa->full full->saa No contact_ehs Contact Environmental Health & Safety (EHS) full->contact_ehs Yes pickup Arrange for Pickup by Licensed Waste Disposal Vendor contact_ehs->pickup end End: Proper Disposal and Documentation pickup->end

References

Essential Safety and Operational Guide for 2-Bromo-4'-hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides critical safety and logistical information for the handling and disposal of 2-Bromo-4'-hydroxyacetophenone (CAS No. 2491-38-5). The following procedures are designed for researchers, scientists, and professionals in drug development to ensure safe laboratory practices.

Chemical Identifier and Hazard Information

IdentifierValue
Chemical Name This compound
Synonyms 4-(Bromoacetyl)phenol, 4-Hydroxyphenacyl Bromide
CAS Number 2491-38-5[1][2][3]
Molecular Formula C₈H₇BrO₂[1]
Molecular Weight 215.04 g/mol [1]
Appearance White to light yellow to light orange powder or crystal[2]

Hazard Statements:

  • Harmful if swallowed.[1][2]

  • Causes severe skin burns and eye damage.[2]

  • Causes serious eye irritation.[1]

  • May be corrosive to metals.[2]

Personal Protective Equipment (PPE)

Strict adherence to PPE protocols is mandatory to prevent exposure. The following table summarizes the required PPE for handling this compound.

Body PartRequired PPESpecifications
Eyes/Face Safety Goggles and Face ShieldWear tightly fitting safety goggles with side-shields. A face shield is required when there is a potential for splashes.[4]
Hands Chemical-Resistant GlovesDouble-layered nitrile or neoprene gloves are recommended.[5] Change gloves frequently, especially after direct contact.
Body Laboratory CoatA full-length, long-sleeved lab coat must be worn and fully buttoned.[5][6]
Respiratory RespiratorRequired when dusts are generated. Use a respirator with an appropriate filter if not handling within a fume hood.

Operational Plan: Step-by-Step Handling Protocol

All handling of this compound must be conducted within a certified chemical fume hood to minimize inhalation exposure.[5][7]

1. Preparation:

  • Ensure the chemical fume hood is operational and the sash is at the appropriate working height.[8]

  • Decontaminate the work surface within the fume hood.

  • Assemble all necessary equipment: chemical-resistant spatula, weighing paper or boat, appropriate glassware, and solvent.

  • Don all required PPE as detailed in the table above.

2. Weighing the Compound:

  • Tare a clean, dry weighing boat on an analytical balance inside the fume hood.

  • Carefully transfer the desired amount of this compound from the stock container to the weighing boat using a clean spatula.

  • Avoid generating dust.[4] If dust is observed, ensure respiratory protection is adequate.

  • Securely close the stock container immediately after use.

3. Transfer and Dissolution:

  • Place the weighing boat with the compound into the desired glassware for dissolution.

  • Slowly add the chosen solvent to the solid to prevent splashing.[8]

  • If necessary, gently swirl or stir the mixture to facilitate dissolution. Avoid vigorous agitation that could create aerosols.

  • Rinse the weighing boat with a small amount of solvent to ensure the complete transfer of the compound.

Workflow for Handling this compound

prep Preparation - Verify fume hood function - Assemble materials - Don PPE weigh Weighing - Tare weighing boat - Carefully transfer solid - Minimize dust prep->weigh transfer Transfer & Dissolution - Place solid in glassware - Slowly add solvent - Ensure complete transfer weigh->transfer post_handling Post-Handling - Decontaminate surfaces - Segregate waste transfer->post_handling

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan

Proper disposal of this compound and associated contaminated materials is crucial to prevent environmental contamination and adhere to regulatory compliance.

1. Waste Segregation:

  • Solid Waste: Collect unused this compound, contaminated weighing boats, and filter paper in a designated, sealed, and clearly labeled hazardous waste container.[8]

  • Liquid Waste: Collect solutions containing this compound in a separate, sealed, and labeled hazardous waste container. Do not mix with incompatible waste streams.[8][9]

  • Contaminated PPE: Dispose of used gloves, and other contaminated disposable PPE in a designated hazardous waste container.[8]

2. Decontamination and Cleanup:

  • Wipe down all surfaces and equipment that came into contact with the chemical using an appropriate solvent and cleaning agent.

  • Collect all cleaning materials (e.g., paper towels) and dispose of them as hazardous waste.

3. Emergency Procedures:

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[8] Seek immediate medical attention.

  • Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[10] Seek immediate medical attention.

  • Inhalation: Move the victim to fresh air. If breathing is difficult, give oxygen.[4] Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water.[2] Seek immediate medical attention.

  • Spills: For small spills, absorb with an inert material (e.g., vermiculite, sand) and place in a sealed container for disposal.[7] Evacuate the area for larger spills and contact the institutional safety office.

Always consult your institution's specific waste disposal guidelines and safety protocols.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.